molecular formula C30H29N3O16 B10823476 apo-Enterobactin

apo-Enterobactin

Cat. No.: B10823476
M. Wt: 687.6 g/mol
InChI Key: NTWRWGRCGVKQNS-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

apo-Enterobactin (also known as enterochelin) is the iron-free form of the catecholate siderophore enterobactin, produced by Gram-negative bacteria such as Escherichia coli and Salmonella . This compound is a powerful iron chelator with the highest known affinity for ferric iron (Fe³⁺) among natural siderophores, with a stability constant (K) of 10⁵² M⁻¹ . Its primary research value lies in its ability to sequester iron with exceptional efficiency, making it an essential tool for studying bacterial iron acquisition, host-pathogen interactions, and cellular iron metabolism . In research settings, this compound serves as a potent inhibitor of peroxidase activity. Studies have shown it can suppress myeloperoxidase (MPO) and lactoperoxidase (LPO) activity in a dose-dependent manner, which is particularly relevant in models of gut inflammation . Beyond microbiology, its application has expanded to cancer research. Due to its cell-permeable nature and strong iron-chelating properties, this compound has demonstrated cytotoxic effects on specific cancer cell lines by disrupting their labile iron pool and mitochondrial function, inducing apoptosis without harming primary cells like bone marrow-derived macrophages . This specificity is partly attributed to the lower levels of the immune protein lipocalin 2 (Lcn2) in those cell lines . Its hydrophobic nature allows it to chelate both extracellular and intracellular iron more effectively than hydrophilic chelators like Deferoxamine (DFO) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C30H29N3O16

Molecular Weight

687.6 g/mol

IUPAC Name

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoyl]oxypropanoic acid

InChI

InChI=1S/C30H29N3O16/c34-10-16(31-25(41)13-4-1-7-19(35)22(13)38)29(46)49-12-18(33-27(43)15-6-3-9-21(37)24(15)40)30(47)48-11-17(28(44)45)32-26(42)14-5-2-8-20(36)23(14)39/h1-9,16-18,34-40H,10-12H2,(H,31,41)(H,32,42)(H,33,43)(H,44,45)/t16-,17-,18-/m0/s1

InChI Key

NTWRWGRCGVKQNS-BZSNNMDCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure of Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

Enterobactin is the archetypal catecholate siderophore utilized by many Gram-negative bacteria, including Escherichia coli, to sequester ferric iron (Fe³⁺), an element critical for survival and virulence. Its iron-free form, apo-enterobactin, is a flexible molecule poised to exhibit an exceptionally high affinity for Fe³⁺, with a binding constant (Kₐ) reported to be around 10⁴⁹ M⁻¹[1]. This guide provides a detailed examination of the structure of this compound, its biosynthesis, regulation, and the experimental methodologies used for its characterization. Understanding these facets is paramount for developing novel antimicrobial agents that target the vital iron acquisition machinery of pathogenic bacteria.

Core Structure of this compound

This compound is a cyclic polyester composed of three L-serine residues that form a 12-membered tri-lactone ring. Each serine residue is N-acylated with a 2,3-dihydroxybenzoic acid (DHB) moiety via an amide linkage[2][3]. The resulting molecule is chemically known as N,N′,N′′-[(3S,7S,11S)-2,6,10-Trioxo-1,5,9-trioxacyclododecane-3,7,11-triyl]tris(2,3-dihydroxybenzamide)[2].

In its iron-free (apo) state, the three pendant DHB arms are conformationally flexible. Upon encountering a ferric ion, these arms rapidly encircle the metal center, with the six hydroxyl groups of the catechol moieties deprotonating to form a highly stable, hexadentate octahedral complex known as ferric enterobactin or holo-enterobactin[4]. This coordination results in the Δ-cis stereoisomer, which is the metabolically active form. The transition from the flexible apo-form to the rigid holo-complex is the basis for its function as an efficient iron scavenger.

Physicochemical Properties

The defining characteristic of enterobactin is its unparalleled affinity for ferric iron. This and other key properties are crucial for its biological function and for researchers studying its mechanism.

PropertyValueReference(s)
Chemical Formula C₃₀H₂₇N₃O₁₅
Molar Mass 669.55 g/mol
Iron (Fe³⁺) Affinity (K) ~10⁵² M⁻¹
Reduction Potential (Fe³⁺/Fe²⁺-Enterobactin) pH 6.0: -0.57 V (vs NHE)pH 7.4: -0.79 V (vs NHE)pH >10.4: -0.99 V (vs NHE)
Average Fe-O Bond Length (Holo-form) Catecholate [Fe³⁺(Ent)]³⁻: 2.00 ÅProtonated Salicylate [Fe³⁺(H₃Ent)]⁰: 1.98 Å

The Enterobactin Biosynthesis Pathway

The synthesis of enterobactin is a multi-enzyme process that begins with chorismate, a key intermediate in the aromatic amino acid pathway. The pathway is primarily encoded by the ent gene cluster (entA-F, H).

  • Chorismate to DHB : The enzymes EntC, EntB, and EntA convert chorismate into 2,3-dihydroxybenzoic acid (DHB).

  • Serine Activation : The EntF protein contains a peptidyl carrier protein domain that activates L-serine.

  • Amide Bond Formation : EntD, EntE, and the aryl carrier protein domain of EntB catalyze the amide linkage between DHB and the activated L-serine to form DHB-Ser.

  • Cyclization : Three molecules of DHB-Ser undergo intermolecular cyclization, catalyzed by the thioesterase domain of EntF, to release the final enterobactin molecule.

Enterobactin_Biosynthesis cluster_chorismate Chorismate Conversion cluster_serine Serine Activation & Acylation cluster_cyclization Final Assembly Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB, EntA DHB_Ser DHB-L-Ser-S-EntF DHB->DHB_Ser EntD, EntE, EntB (ArCP) Ser L-Serine Ser_PCP L-Ser-S-EntF Ser->Ser_PCP EntF Ser_PCP->DHB_Ser DHB_Ser_3 3x (DHB-L-Ser-S-EntF) Ent Enterobactin DHB_Ser_3->Ent EntF (TE domain)

The enterobactin biosynthesis pathway from chorismate.

Regulation of Enterobactin Synthesis

The production of enterobactin is tightly controlled to maintain iron homeostasis and prevent toxicity. The primary regulator is the Ferric Uptake Regulator (Fur) protein.

  • Iron-Replete Conditions : When intracellular iron levels are high, Fe²⁺ binds to the Fur protein. This complex then acts as a transcriptional repressor, binding to specific DNA sequences ("Fur boxes") in the promoter region of the ent genes, thereby blocking their transcription.

  • Iron-Deficient Conditions : Under low-iron conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein undergoes a conformational change and can no longer bind to the Fur boxes. This de-represses the ent genes, allowing for the synthesis of enterobactin.

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fe2_high Fe²⁺ Fur_Fe Fur-Fe²⁺ Complex Fe2_high->Fur_Fe Apo_Fur Apo-Fur Protein Fur Apo-Fur Protein Fur->Fur_Fe ent_genes_high ent Genes Fur_Fe->ent_genes_high Binds Fur Box transcription_off Transcription OFF ent_genes_high->transcription_off Repression ent_genes_low ent Genes Apo_Fur->ent_genes_low No Binding transcription_on Transcription ON ent_genes_low->transcription_on De-repression Enterobactin Enterobactin Synthesis transcription_on->Enterobactin

Regulation of enterobactin biosynthesis by the Fur protein.

Experimental Protocols and Methodologies

Chemical Synthesis and Structural Characterization

The definitive structure of enterobactin has been confirmed through chemical synthesis and advanced analytical techniques.

  • Chemical Synthesis : The first total synthesis of enterobactin was achieved with low yields (~1%). Modern methods have significantly improved this, with single-step syntheses of the triserine lactone backbone achieving yields of approximately 50%, facilitating the creation of functional analogs. A general protocol involves preparing the triserine lactone and then acylating it with activated 2,3-dihydroxybenzoic acid.

  • X-ray Crystallography : Obtaining crystals of the highly charged ferric enterobactin proved challenging. The definitive three-dimensional structure was ultimately solved using racemic crystallography . This technique involves co-crystallizing a 1:1 mixture of the natural molecule (from L-serine) and its mirror image, enantioenterobactin (from D-serine). The resulting crystal lattice has improved symmetry, which facilitates high-quality diffraction and structure determination.

  • NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a powerful tool for studying the solution-state structure of both apo- and holo-enterobactin. For the flexible this compound, NMR can reveal the average conformation and dynamics of the DHB arms. For the holo-form, it confirms the coordination geometry. NMR is also instrumental in studying the interactions between enterobactin and its binding proteins, such as FepB, by monitoring chemical shift perturbations upon ligand binding.

  • Computational Modeling : Methods like Density Functional Theory (DFT) have been used to investigate the relative stabilities of different coordination geometries of ferric enterobactin, such as the catecholate versus the protonated salicylate binding modes that occur at low pH.

Workflow for Inhibitor Screening

Targeting the enterobactin biosynthesis pathway is a promising strategy for developing new antibiotics. A generalized workflow for identifying inhibitors is outlined below.

Inhibitor_Screening_Workflow start Compound Library screen High-Throughput Screening (e.g., Growth inhibition under low iron) start->screen hits Primary Hits screen->hits secondary_assay Secondary Assays (Confirm siderophore inhibition) hits->secondary_assay confirmed_hits Confirmed Hits secondary_assay->confirmed_hits target_id Target Identification (Biochemical assays with Ent enzymes) confirmed_hits->target_id mechanism Mechanism of Action Studies target_id->mechanism lead_opt Lead Optimization (Medicinal Chemistry) mechanism->lead_opt dev Drug Development Candidate lead_opt->dev

A generalized workflow for screening inhibitors.

Conclusion

This compound is a marvel of molecular engineering, a flexible precursor designed for the sole purpose of high-affinity iron binding. Its structure, a cyclic tri-lactone with three catechol arms, is central to its function. The intricate enzymatic pathway responsible for its synthesis, and the tight regulation by the Fur protein, underscore its importance to bacterial survival. For researchers and drug development professionals, a deep understanding of these systems provides a robust framework for designing novel therapeutics that can effectively starve pathogenic bacteria of this essential nutrient, offering a powerful strategy in the fight against infectious diseases.

References

The Apo-Enterobactin Biosynthesis Pathway in E. coli: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the competitive landscape of microbial survival, the acquisition of essential nutrients is paramount. Iron, a critical cofactor for numerous cellular processes, is often a limiting resource for pathogenic bacteria within a host organism. To overcome this challenge, Gram-negative bacteria like Escherichia coli have evolved sophisticated mechanisms to scavenge iron, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores. Enterobactin, a cyclic tricatecholate siderophore, stands out due to its exceptionally high affinity for ferric iron (Fe³⁺), making its biosynthetic pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the apo-enterobactin biosynthesis pathway in E. coli, detailing the enzymatic machinery, genetic regulation, quantitative data, and key experimental protocols.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic cascade that converts the primary metabolite chorismate into the final cyclic trilactone structure. This process is orchestrated by a series of enzymes encoded by the ent gene cluster.[1] The core pathway can be conceptually divided into two main stages: the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHB), and the subsequent non-ribosomal peptide synthesis-mediated assembly of enterobactin from DHB and L-serine.

Enzymes of the this compound Biosynthesis Pathway

The key enzymatic players in this pathway are encoded by the entA, entB, entC, entD, entE, entF, and entH genes.

GeneEnzyme NameFunction
entCIsochorismate SynthaseCatalyzes the conversion of chorismate to isochorismate, the first committed step in the pathway.[2]
entBIsochorismatase (N-terminal domain)A bifunctional enzyme whose N-terminal domain converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHB-diene).[3]
entA2,3-dihydro-2,3-dihydroxybenzoate DehydrogenaseOxidizes DHB-diene to the aromatic catechol, 2,3-dihydroxybenzoate (DHB).
entDPhosphopantetheinyl TransferaseActivates the carrier protein domains of EntB and EntF by transferring a 4'-phosphopantetheinyl moiety from coenzyme A.[3]
entE2,3-dihydroxybenzoate-AMP LigaseActivates DHB by adenylation and transfers it to the holo-aryl carrier protein domain of EntB.[3]
entBAryl Carrier Protein (C-terminal domain)The C-terminal domain of this bifunctional enzyme acts as a carrier for the activated DHB intermediate.
entFEnterobactin SynthetaseA non-ribosomal peptide synthetase (NRPS) that condenses three molecules of DHB with three molecules of L-serine and cyclizes the resulting linear trimer to form enterobactin.
entHThioesteraseThought to enhance the efficiency of the pathway by hydrolyzing misacylated carrier protein domains.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the enzymes in the enterobactin biosynthesis pathway is crucial for inhibitor design and metabolic engineering. The following table summarizes available kinetic data for the E. coli Ent enzymes.

EnzymeSubstrate(s)Kₘ (µM)kcat (min⁻¹)Reference(s)
EntA2,3-dihydro-2,3-dihydroxybenzoateN/A5550
EntBIsochorismate14.7600
EntCChorismate14173
EntDapo-EntB6.55
EntEholo-EntB<<1100
EntFDHB-S-EntB, L-Serine, ATPN/A120-140

N/A: Data not available in the searched sources.

Genetic Regulation of Enterobactin Biosynthesis

The expression of the ent genes is tightly controlled to ensure that enterobactin is only produced under iron-limiting conditions, thereby conserving cellular resources and preventing iron toxicity. The primary regulator of this process is the Ferric Uptake Regulator (Fur) protein.

Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the ent genes, sterically hindering the binding of RNA polymerase and thus inhibiting transcription.

Conversely, when intracellular iron levels are low, Fe²⁺ dissociates from Fur. This induces a conformational change in the Fur protein, preventing it from binding to the Fur boxes. The absence of the repressor allows for the transcription of the ent genes and subsequent synthesis of enterobactin.

Regulation of enterobactin biosynthesis by the Fur protein.

This compound Biosynthesis Pathway Diagram

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of this compound from chorismate.

References

The Dichotomous Role of Apo-Enterobactin in Microbial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is a critical nutrient for virtually all life, and in the context of an infection, a fierce battle for this essential metal ensues between the host and invading microbes. Pathogenic bacteria have evolved sophisticated mechanisms to acquire iron, with the secretion of high-affinity iron chelators, known as siderophores, being a primary strategy. Enterobactin, a cyclic tricatecholate siderophore produced by many Gram-negative bacteria, possesses an exceptionally high affinity for ferric iron, making it a key virulence factor.[1][2] While the role of iron-laden enterobactin (ferric-enterobactin) in nutrient acquisition is well-established, the iron-free form, apo-enterobactin, plays a distinct and equally crucial role in microbial pathogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its involvement in immune modulation and as a signaling molecule, alongside the established role of its iron-bound counterpart in virulence. We present quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers in microbiology, immunology, and drug development.

The Dual Nature of Enterobactin in Pathogenesis

Enterobactin's contribution to bacterial virulence is a tale of two molecules: the iron-free this compound and the iron-bound ferric-enterobactin. While both contribute to the overall success of the pathogen, they do so through distinct mechanisms.

This compound: A Modulator of Host Responses

Recent evidence has illuminated the role of this compound not just as a precursor for iron scavenging but as an active effector molecule that directly interacts with and manipulates the host immune system.

  • Pathogen-Associated Molecular Pattern (PAMP): this compound is recognized by the host as a PAMP, triggering pro-inflammatory signaling. For instance, it can induce the secretion of chemokines like IL-8 in respiratory epithelial cells, a response that is potentiated by the host protein siderocalin (also known as Lipocalin 2).[3][4][5]

  • Immunosuppression via Aryl Hydrocarbon Receptor (AhR): In a seemingly contradictory role, this compound can also act as an immunosuppressant by modulating the aryl hydrocarbon receptor (AhR) pathway. By inhibiting AhR activation, enterobactin can dampen host immune responses, potentially promoting bacterial survival and leading to sepsis.

Ferric-Enterobactin: The Iron Scavenger

The primary and most well-understood function of enterobactin is to sequester host iron, which is tightly bound to proteins like transferrin and lactoferrin.

  • Secretion: Bacteria synthesize and secrete this compound into the extracellular environment.

  • Iron Chelation: this compound, with its incredibly high affinity for ferric iron (K = 1052 M-1), efficiently captures iron from host proteins.

  • Uptake: The resulting ferric-enterobactin complex is recognized by specific bacterial outer membrane receptors, such as FepA in E. coli, and transported into the bacterial cell.

  • Iron Release: Once inside the cytoplasm, the iron is released from the enterobactin molecule for use in essential cellular processes.

This efficient iron acquisition system is directly linked to the ability of pathogens to proliferate within the host and establish a successful infection.

Quantitative Data on Enterobactin's Role in Virulence

The importance of enterobactin in pathogenesis is underscored by quantitative data from various experimental models. The following tables summarize key data related to enterobactin's function and its impact on bacterial virulence.

ParameterValueBacterial SpeciesReference
Binding Affinity of Enterobactin for Fe³⁺ K = 10⁵² M⁻¹Escherichia coli
Binding Affinity of FepB for this compound Kd = 60 nMEscherichia coli
Binding Affinity of FepB for Ferric-Enterobactin Kd = 30 nMEscherichia coli
FepA-mediated Ferric-Enterobactin Transport (Km) ≤ 0.2 nMEscherichia coli
FepA-mediated Ferric-Enterobactin Transport (Vmax) ≥50 pmol/min/10⁹ cellsEscherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa

Table 1: Biochemical and Kinetic Parameters of the Enterobactin System. This table provides key quantitative data on the binding affinities and transport kinetics of the enterobactin system, highlighting its high efficiency.

Bacterial SpeciesMutantAnimal ModelChange in LD₅₀Reference
Salmonella enterica serovar Typhimuriument mutantMouse2-3 log increase
Klebsiella pneumoniaeentB mutantMouse (pneumonia)Attenuated virulence
Escherichia colientB mutantsMouseSignificantly attenuated

Table 2: Impact of Enterobactin Deficiency on Bacterial Virulence. This table summarizes the effect of enterobactin deficiency on the virulence of several pathogenic bacteria, as demonstrated by changes in the 50% lethal dose (LD₅₀) in animal models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound and enterobactin in microbial pathogenesis.

Quantification of Enterobactin Production

A. Chrome Azurol S (CAS) Assay (Universal Siderophore Detection)

This colorimetric assay is a common method for detecting and quantifying siderophore production.

  • Principle: The assay is based on the competition for iron between the siderophore and the dye chrome azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the complex, causing a color change to orange/yellow.

  • Protocol:

    • Prepare the CAS assay solution as described by Schwyn and Neilands.

    • Grow the bacterial strain in an iron-limited minimal medium.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Mix the supernatant with the CAS assay solution.

    • Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced.

B. Arnow Assay (Catechol-Specific Detection)

This assay is specific for the quantification of catechol-type siderophores like enterobactin.

  • Principle: The Arnow assay is a chemical test that gives a colorimetric reaction with catechols.

  • Protocol:

    • To 1 mL of culture supernatant, add 1 mL of 0.5 N HCl.

    • Add 1 mL of nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate in water).

    • Add 1 mL of 1 N NaOH.

    • A red color will develop in the presence of catechols.

    • Measure the absorbance at 510 nm and quantify using a standard curve of 2,3-dihydroxybenzoic acid (DHBA).

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

For precise quantification and identification of enterobactin.

  • Protocol:

    • Prepare cell-free supernatant from bacterial cultures.

    • Perform a solid-phase extraction to concentrate the siderophores.

    • Analyze the sample using a reverse-phase C18 column with a suitable gradient of acetonitrile and water with 0.1% formic acid.

    • Detect and quantify enterobactin using a mass spectrometer in positive ion mode.

Radiolabeled Iron Uptake Assay

This assay directly measures the uptake of iron by bacteria mediated by enterobactin.

  • Protocol:

    • Prepare ⁵⁵Fe-labeled ferric-enterobactin by incubating ⁵⁵FeCl₃ with an excess of this compound.

    • Grow the bacterial strain to mid-log phase in an iron-deficient medium to induce the expression of iron uptake systems.

    • Harvest and wash the cells, then resuspend them in an iron-free buffer.

    • Initiate the uptake assay by adding a known concentration of ⁵⁵Fe-enterobactin to the cell suspension.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Quantify the amount of ⁵⁵Fe taken up by the cells using a scintillation counter.

Generation of Enterobactin Biosynthesis Gene Knockout Mutants

Creating knockout mutants is essential for studying the role of enterobactin in virulence. The Lambda Red recombinase system is a common method for this purpose in E. coli and other Gram-negative bacteria.

  • Protocol:

    • Introduce a plasmid expressing the Lambda Red recombinase genes (e.g., pKD46) into the wild-type bacterial strain.

    • Induce the expression of the recombinase genes.

    • Generate a linear DNA fragment containing an antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target enterobactin biosynthesis gene (e.g., entB).

    • Introduce the DNA fragment into the bacteria by electroporation. The Lambda Red recombinase will mediate homologous recombination, replacing the target gene with the resistance cassette.

    • Select for mutants on agar plates containing the appropriate antibiotic.

    • Verify the gene knockout by PCR and DNA sequencing.

In Vivo Virulence Assays

A. Determination of 50% Lethal Dose (LD₅₀)

  • Protocol:

    • Prepare serial dilutions of wild-type and enterobactin-deficient mutant bacterial strains.

    • Inject groups of mice (e.g., BALB/c or C57BL/6) intraperitoneally or intravenously with the different doses of bacteria.

    • Monitor the mice for a set period (e.g., 14 days) and record mortality.

    • Calculate the LD₅₀ using a statistical method such as the Reed-Muench method. A significant increase in the LD₅₀ for the mutant strain indicates attenuated virulence.

B. Bacterial Load in Organs

  • Protocol:

    • Infect mice with a sublethal dose of wild-type or mutant bacteria.

    • At specific time points post-infection, euthanize the mice and aseptically harvest organs such as the spleen, liver, and lungs.

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. A lower bacterial load in the organs of mice infected with the mutant strain indicates a role for enterobactin in systemic infection.

C. Competitive Index (CI) Assay

  • Protocol:

    • Mix wild-type and mutant bacteria at a 1:1 ratio.

    • Infect mice with the mixture.

    • After a defined period, recover the bacteria from the host (e.g., from organ homogenates).

    • Determine the ratio of mutant to wild-type bacteria in the output sample by plating on selective and non-selective media.

    • The competitive index is calculated as the output ratio (mutant/wild-type) divided by the input ratio (mutant/wild-type). A CI value less than 1 indicates that the mutant is less virulent than the wild-type strain.

Signaling Pathways and Regulatory Networks

The production and activity of enterobactin are tightly regulated and integrated into complex signaling networks within both the bacterium and the host.

Bacterial Regulation of Enterobactin Synthesis: The Fur Regulon

In bacteria, the synthesis of enterobactin is primarily controlled by the Ferric Uptake Regulator (Fur) protein.

Fur_Regulation Fe_replete Iron-Replete Conditions Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe_replete->Fur_active Fe²⁺ binding Fe_limiting Iron-Limiting Conditions Fur_inactive Apo-Fur (Inactive) Fe_limiting->Fur_inactive No Fe²⁺ Fur_box Fur Box (Promoter of ent genes) Fur_active->Fur_box Binds to Fur_inactive->Fur_box Dissociates from ent_genes ent Genes (Enterobactin Synthesis) Fur_box->ent_genes Represses transcription Fur_box->ent_genes Transcription proceeds Enterobactin Enterobactin Production ent_genes->Enterobactin

Fur-mediated regulation of enterobactin synthesis.

Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor, binding to "Fur boxes" in the promoter regions of the ent genes and blocking their transcription. Conversely, under iron-limiting conditions, Fur is in its apo form and cannot bind DNA, leading to the de-repression of the ent genes and the production of enterobactin.

This compound and Host Aryl Hydrocarbon Receptor (AhR) Signaling

This compound has been shown to modulate the host's immune response through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

AhR_Signaling cluster_host_cell Host Cell Apo_Enterobactin This compound AhR AhR Apo_Enterobactin->AhR Inhibits activation AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT Heterodimerizes with ARNT ARNT ARNT->AhR_ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Induces Immune_Response Modulated Immune Response Target_Genes->Immune_Response

This compound's modulation of AhR signaling.

The AhR is a ligand-activated transcription factor that plays a role in regulating immune responses. Certain microbial metabolites can activate AhR, leading to a tolerogenic immune environment. This compound can inhibit the activation of AhR, thereby skewing the immune response in a way that may favor the pathogen.

Experimental and Logical Workflows

Visualizing the workflow of key experimental procedures can aid in their design and execution.

Experimental_Workflow cluster_virulence_assay In Vivo Virulence Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (Wild-type & Mutant) Start->Prepare_Inoculum Infect_Animals Infect Animal Model (e.g., Mice) Prepare_Inoculum->Infect_Animals Monitor Monitor for Signs of Illness Infect_Animals->Monitor Endpoint Endpoint Determination (e.g., LD₅₀, Bacterial Load) Monitor->Endpoint Analyze Analyze Data & Compare Virulence Endpoint->Analyze Conclusion Conclusion Analyze->Conclusion

Workflow for in vivo virulence assessment.

Conclusion and Future Directions

This compound is emerging as a critical player in microbial pathogenesis, extending beyond its role as a simple precursor for an iron scavenger. Its ability to act as both a pro-inflammatory PAMP and an immunosuppressive molecule highlights the intricate and context-dependent interactions between pathogens and their hosts. For drug development professionals, the enterobactin system presents a promising target for novel anti-infective strategies. These could include inhibitors of enterobactin biosynthesis, molecules that block ferric-enterobactin uptake, or "Trojan horse" strategies that co-opt the enterobactin uptake system to deliver antibiotics into the bacterial cell. A deeper understanding of the dual roles of apo- and ferric-enterobactin will be crucial in developing these next-generation therapeutics to combat bacterial infections.

References

Apo-Enterobactin as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enterobactin, a siderophore produced by various Gram-negative bacteria, is crucial for bacterial iron acquisition and virulence. While its role in iron metabolism is well-established, emerging evidence highlights that its iron-free form, apo-enterobactin, functions as a Pathogen-Associated Molecular Pattern (PAMP), triggering host innate immune responses. This technical guide provides an in-depth analysis of this compound's interaction with the host immune system, detailing the quantitative aspects of these interactions, the signaling pathways involved, and comprehensive experimental protocols for their investigation. This document is intended to serve as a core resource for researchers and professionals in immunology and drug development exploring novel antimicrobial and immunomodulatory strategies targeting bacterial iron acquisition pathways.

Quantitative Data on this compound-Host Interactions

The interaction of this compound with host proteins is a critical aspect of its function as a PAMP. The following tables summarize the available quantitative data, providing a basis for comparative analysis and further investigation.

InteractionHost ProteinQuantitative ParameterValueNotes
Binding Affinity Lipocalin 2 (Lcn2) / SiderocalinDissociation Constant (Kd)~0.4 nMThis high-affinity binding is characteristic of siderophores to Lcn2 and is crucial for both iron sequestration and the potentiation of inflammatory signaling.[1]
Enzymatic Inhibition Myeloperoxidase (MPO)IC50 (estimated)~1.0 µMThis compound at a concentration of 1.0 µM has been shown to inhibit 50% of MPO activity, suggesting a direct immunomodulatory role by interfering with neutrophil function.[2]
Signaling Modulation Aryl Hydrocarbon Receptor (AhR)Dissociation Constant (Kd)Not yet determinedWhile a direct binding affinity has not been quantified, studies indicate that enterobactin can inhibit AhR activation, thereby influencing downstream immune signaling pathways.[1]

Table 1: Summary of Quantitative Data on this compound-Host Protein Interactions.

Signaling Pathways of this compound Recognition

This compound elicits pro-inflammatory responses through at least two distinct mechanisms: the potentiation of Lipocalin 2 (Lcn2) signaling leading to IL-8 production, and the modulation of the Aryl Hydrocarbon Receptor (AhR) pathway.

Lcn2-Mediated Pro-inflammatory Signaling

The primary described pathway for this compound-induced inflammation involves its interaction with Lcn2. Upon binding this compound, Lcn2 potentiates the secretion of the chemokine Interleukin-8 (IL-8), a key chemoattractant for neutrophils. This response is dependent on the iron-free state of enterobactin, as the iron-saturated complex does not elicit the same pro-inflammatory signal.[3][4] The intracellular signaling cascade leading to IL-8 production is thought to be initiated by the cellular stress caused by intracellular iron depletion by this compound.

Lcn2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Lcn2 Lcn2 This compound->Lcn2 Binds Lcn2_Receptor Lcn2 Receptor (e.g., Megalin) Lcn2->Lcn2_Receptor Complex Binds Internalization Internalization Lcn2_Receptor->Internalization Iron_Depletion Intracellular Iron Depletion Internalization->Iron_Depletion Leads to NF_kB_Activation NF-κB Activation Iron_Depletion->NF_kB_Activation Induces IL8_Gene_Expression IL-8 Gene Expression NF_kB_Activation->IL8_Gene_Expression Promotes IL8_Secretion IL-8 Secretion IL8_Gene_Expression->IL8_Secretion Results in AhR_Modulation Apo_Enterobactin This compound AhR_Complex Cytoplasmic AhR Complex (AhR, HSP90, etc.) Apo_Enterobactin->AhR_Complex Inhibits AhR_Activation AhR Activation and Nuclear Translocation AhR_Complex->AhR_Activation ARNT ARNT AhR_Activation->ARNT Dimerizes with DRE_Binding Binding to DREs ARNT->DRE_Binding Forms complex for Gene_Expression Target Gene Expression (e.g., Cyp1a1, IL-22) DRE_Binding->Gene_Expression IL8_ELISA_Workflow Start Start Cell_Seeding Seed Epithelial Cells in 96-well plate Start->Cell_Seeding Cell_Culture Culture to Confluence Cell_Seeding->Cell_Culture Stimulation Stimulate with this compound (± Lcn2) Cell_Culture->Stimulation Incubation Incubate for 18-24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Perform IL-8 ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis End End Data_Analysis->End Calcein_AM_Workflow Start Start Cell_Seeding Seed Cells in Black-walled Plate Start->Cell_Seeding Apo_Enterobactin_Treatment Treat with this compound Cell_Seeding->Apo_Enterobactin_Treatment Calcein_AM_Loading Load Cells with Calcein-AM Apo_Enterobactin_Treatment->Calcein_AM_Loading Washing Wash to Remove Excess Calcein-AM Calcein_AM_Loading->Washing Fluorescence_Measurement Measure Fluorescence Washing->Fluorescence_Measurement Data_Analysis Analyze Data Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End CoIP_Workflow Start Start Lysate_Prep Prepare Cell Lysate or Conditioned Media Start->Lysate_Prep Apo_Enterobactin_Incubation Incubate with This compound Lysate_Prep->Apo_Enterobactin_Incubation Antibody_Incubation Incubate with Host Protein Antibody Apo_Enterobactin_Incubation->Antibody_Incubation Bead_Incubation Incubate with Protein A/G Beads Antibody_Incubation->Bead_Incubation Washing Wash Beads Bead_Incubation->Washing Elution Elute Bound Complexes Washing->Elution Analysis Analyze by Western Blot, HPLC, or Mass Spec Elution->Analysis End End Analysis->End

References

The Iron Scavenger: A Technical Guide to the Discovery and Research of Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual microbial struggle for existence, the acquisition of essential nutrients is a paramount determinant of survival and virulence. Iron, a critical cofactor for numerous cellular processes, is paradoxically scarce in biological environments due to its low solubility and sequestration by host proteins. To overcome this limitation, many Gram-negative bacteria have evolved sophisticated iron acquisition systems, chief among them the production of siderophores—small, high-affinity iron-chelating molecules. Enterobactin, first described in 1970, represents the archetypal catecholate siderophore, renowned for its unparalleled affinity for ferric iron (Fe³⁺).[1][2] Its discovery revolutionized our understanding of microbial iron metabolism and opened new avenues for the development of novel antimicrobial strategies. This in-depth technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and transport of enterobactin, with a focus on the key experimental methodologies that have underpinned its study.

Discovery and History: A Tale of Two Names

The year 1970 marked the independent discovery of enterobactin by two research groups. I. G. O'Brien and F. Gibson, studying Escherichia coli, named the compound "enterochelin".[1][2] Concurrently, J. R. Pollack and J. B. Neilands isolated the same molecule from Salmonella typhimurium and designated it "enterobactin".[1] Both teams correctly identified its function as an iron-transporting agent, secreted by the bacteria under iron-deprived conditions to scavenge for this essential metal.

Initial characterization revealed enterobactin to be a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine. Subsequent research has solidified its status as the siderophore with the highest known affinity for ferric iron, a property that makes it a formidable tool for bacterial survival and a compelling target for therapeutic intervention.

Physicochemical Properties and Structure

Enterobactin's remarkable iron-chelating capability stems from its unique molecular architecture. It is a cyclic polyester composed of three molecules of 2,3-dihydroxybenzoyl-L-serine linked in a head-to-tail fashion. This arrangement provides six hydroxyl groups that form a hexadentate coordination site for a single ferric iron ion.

Quantitative Data on Enterobactin
PropertyValueReference(s)
Binding Affinity for Fe³⁺ (K) 10⁵² M⁻¹
Reduction Potential (Fe³⁺/Fe²⁺-enterobactin complex at pH 7.4) -0.79 V (vs NHE)
Molar Mass 669.59 g/mol

The Enterobactin Biosynthesis Pathway

Enterobactin is synthesized from the primary metabolite chorismic acid via a multi-step enzymatic cascade encoded by the ent gene cluster. This pathway is tightly regulated by the intracellular iron concentration through the Ferric Uptake Regulator (Fur) protein.

Genes and Enzymes of the Enterobactin Biosynthesis Pathway
GeneEnzymeFunctionReference(s)
entC Isochorismate SynthaseConverts chorismate to isochorismate.
entB IsochorismataseConverts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.
entA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseConverts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoic acid (DHB).
entE DHB-AMP ligaseActivates DHB by adenylation.
entD Phosphopantetheinyl transferaseActivates the carrier protein domains of EntB and EntF.
entF Serine-activating enzyme and condensing enzymeActivates L-serine and catalyzes the formation of the DHB-serine monomer, dimer, and trimer, followed by cyclization to form enterobactin.
entH (ybdB) ThioesteraseEnhances the efficiency of the pathway.

Signaling Pathway for Enterobactin Biosynthesis

Enterobactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC Dihydro_DHB 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->Dihydro_DHB EntB DHB 2,3-dihydroxybenzoic acid (DHB) Dihydro_DHB->DHB EntA EntB_aryl_carrier EntB (Aryl carrier protein) DHB->EntB_aryl_carrier EntE L_Serine L-Serine EntF EntF L_Serine->EntF DHB_Ser DHB-Serine (monomer, dimer, trimer) Enterobactin Enterobactin DHB_Ser->Enterobactin EntF (cyclization) EntC EntC EntB_isochorismatase EntB (Isochorismatase domain) EntA EntA EntE EntE EntB_aryl_carrier->DHB_Ser EntF->DHB_Ser EntD EntD EntD->EntB_aryl_carrier Activates EntD->EntF Activates

Enterobactin biosynthesis pathway.

Ferric-Enterobactin Transport: A Multi-Step Process

Once secreted, enterobactin chelates extracellular Fe³⁺ to form the ferric-enterobactin complex. This complex is then recognized and transported into the bacterial cell through a series of dedicated proteins.

Proteins Involved in Ferric-Enterobactin Transport
ProteinLocationFunctionReference(s)
FepA Outer MembraneReceptor for the ferric-enterobactin complex.
TonB-ExbB-ExbD Inner Membrane ComplexProvides the energy for transport across the outer membrane.
FepB PeriplasmPeriplasmic binding protein that shuttles ferric-enterobactin to the inner membrane.
FepD, FepG Inner MembranePermease components of the ABC transporter.
FepC Inner Membrane (Cytoplasmic face)ATPase component of the ABC transporter, provides energy for inner membrane transport.
Fes CytoplasmFerrienterobactin esterase; cleaves the enterobactin backbone to release iron.

Ferric-Enterobactin Transport and Iron Release Pathway

Ferric_Enterobactin_Transport cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe_Enterobactin Ferric-Enterobactin FepA FepA Fe_Enterobactin->FepA FepB FepB FepA->FepB ABC_Transporter FepD-FepG-FepC (ABC Transporter) FepB->ABC_Transporter Fe_Enterobactin_cyto Ferric-Enterobactin ABC_Transporter->Fe_Enterobactin_cyto TonB_complex TonB-ExbB-ExbD TonB_complex->FepA Energizes Fes Fes (Esterase) Fe_Enterobactin_cyto->Fes Fe2 Fe²⁺ Fes->Fe2 Degraded_Ent Degraded Enterobactin Fes->Degraded_Ent

Ferric-enterobactin transport and iron release.

Key Experimental Protocols

The study of enterobactin has been facilitated by a number of key experimental techniques. Below are detailed protocols for some of the most important assays.

Initial Isolation and Purification of Enterobactin (Based on Early Methods)

This protocol is a generalized representation of the methods used in the initial discovery of enterobactin.

  • Culturing: Grow an enterobactin-producing bacterial strain (e.g., a mutant strain of E. coli unable to transport the ferric-enterobactin complex to allow for accumulation) in a low-iron minimal medium to induce siderophore production.

  • Extraction: Acidify the cell-free culture supernatant to approximately pH 2 with HCl. Extract the acidified supernatant with ethyl acetate. The enterobactin will move into the organic phase.

  • Purification: The crude extract can be further purified using chromatographic techniques. Early methods employed DEAE-cellulose ion-exchange chromatography. The ferric-enterobactin complex can be purified by passing the culture supernatant (with added excess iron) through a DEAE-cellulose column and eluting the bound complex.

  • Crystallization: The purified enterobactin can be crystallized for structural and functional studies.

Quantification of Catechol Siderophores: The Arnow Assay

The Arnow assay is a colorimetric method for the specific detection and quantification of catechol-containing compounds like enterobactin.

Materials:

  • 0.5 N HCl

  • Nitrite-molybdate reagent: 10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL of distilled water.

  • 1 N NaOH

  • 2,3-dihydroxybenzoic acid (DHB) standard solution (e.g., 1 mM in ethanol)

  • Bacterial culture supernatant

  • Spectrophotometer

Protocol:

  • To 1 mL of the bacterial culture supernatant, add 1 mL of 0.5 N HCl and mix.

  • Add 1 mL of the nitrite-molybdate reagent and mix. A yellow color will develop if catechols are present.

  • Add 1 mL of 1 N NaOH and mix. The solution will turn red in the presence of catechols.

  • Add 1 mL of distilled water and mix.

  • Measure the absorbance at 510 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of DHB to determine the concentration of catechol in the sample, expressed as µM equivalents.

Quantification of Enterobactin by HPLC

High-Performance Liquid Chromatography (HPLC) provides a more specific and quantitative analysis of enterobactin and its derivatives.

Sample Preparation:

  • Grow the bacterial strain in a suitable low-iron medium.

  • Centrifuge the culture to remove bacterial cells.

  • Acidify the supernatant to approximately pH 2 with HCl.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Collect the ethyl acetate layer and evaporate the solvent.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

  • Gradient: A linear gradient from 0% to 100% B over 30 minutes is typically used.

  • Detection: UV detection at 220 nm (for peptide bonds) and 316 nm (for catecholate absorption).

Radiolabeled Iron Uptake Assay

This assay directly measures the transport of iron into bacterial cells mediated by enterobactin.

Protocol:

  • Preparation of Radiolabeled Ferric-Enterobactin: Prepare a stock solution of enterobactin and mix with a solution of radiolabeled iron (e.g., ⁵⁵FeCl₃ or ⁵⁹FeCl₃).

  • Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in an iron-deficient medium to induce the expression of enterobactin transporters.

  • Uptake Assay:

    • Harvest and resuspend the cells in fresh, pre-warmed iron-deficient medium.

    • Initiate the transport assay by adding the radiolabeled ferric-enterobactin to the cell suspension.

    • At specific time points, remove aliquots and filter them through a nitrocellulose membrane.

    • Wash the filters to remove non-specifically bound radiolabel.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter to determine the amount of iron transported into the cells.

Workflow for Screening Inhibitors of Enterobactin Biosynthesis

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Whole-cell assay under iron-limiting conditions Start->Primary_Screen Measure_Growth Measure Bacterial Growth (e.g., OD600) Primary_Screen->Measure_Growth Identify_Hits Identify 'Hits' (Compounds that inhibit growth) Measure_Growth->Identify_Hits Secondary_Screen Secondary Screen: Biochemical assays Identify_Hits->Secondary_Screen Yes End End Identify_Hits->End No Arnow_Assay Arnow Assay to quantify catechol production Secondary_Screen->Arnow_Assay Confirm_Target Confirm inhibition of Enterobactin biosynthesis Arnow_Assay->Confirm_Target Confirm_Target->Primary_Screen No, re-screen In_Vitro_Assay In Vitro Enzyme Assays with purified Ent enzymes Confirm_Target->In_Vitro_Assay Yes Determine_Mechanism Determine Mechanism of Action In_Vitro_Assay->Determine_Mechanism Lead_Optimization Lead Optimization Determine_Mechanism->Lead_Optimization

A generalized workflow for screening and identifying inhibitors of enterobactin biosynthesis.

Conclusion and Future Directions

The discovery and subsequent decades of research on enterobactin have provided profound insights into microbial iron acquisition. The detailed understanding of its biosynthesis and transport pathways has not only illuminated a fundamental aspect of bacterial physiology but has also paved the way for innovative therapeutic strategies. The "Trojan horse" approach, where antibiotics are conjugated to siderophores to facilitate their entry into bacterial cells, is a direct outcome of this research. As antibiotic resistance continues to be a major global health threat, targeting essential pathways like enterobactin-mediated iron uptake remains a promising avenue for the development of the next generation of antimicrobial agents. Future research will likely focus on the intricate regulation of this pathway, the diversity of enterobactin-like siderophores in different bacterial species, and the development of more potent and specific inhibitors.

References

The Dual Facets of Apo-Enterobactin: A Technical Guide to its Interaction with the Host Immune System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, a high-affinity siderophore produced by various Gram-negative bacteria, is a key molecule in the intricate tug-of-war for iron between pathogens and their hosts. While its role in sequestering ferric iron (Fe³⁺) is well-established, the iron-free form, apo-enterobactin, exhibits a distinct and complex immunomodulatory profile. This technical guide provides an in-depth analysis of the core interactions between this compound and the host immune system. We will explore the direct engagement with host proteins, the modulation of innate immune cell function, and the intricate signaling pathways that are triggered. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions to facilitate further research and therapeutic development.

Quantitative Data on this compound-Host Interactions

The interaction of this compound with host immune components has been quantified in several studies. The following tables summarize the key binding affinities and functional inhibition data.

Host ProteinInteraction ParameterValueNotes
Siderocalin (Lipocalin 2/Lcn2) Dissociation Constant (Kd)Less than 3-fold reduction in affinity compared to ferric-enterobactin at pH 7.4[1]Siderocalin binds both the ferric and apo forms of enterobactin, although with a higher affinity for the ferric complex[1][2].
Myeloperoxidase (MPO) IC₅₀ (estimated)~1.0 µMThis compound at a concentration of 1.0 µM was found to inhibit 50% of MPO activity[3].
Aryl Hydrocarbon Receptor (AhR) Dissociation Constant (Kd)Not yet determinedThis compound has been shown to inhibit AhR activation, suggesting a direct or indirect interaction[4].

Table 1: Quantitative Parameters of this compound-Host Immune Protein Interactions

Core Interactions and Signaling Pathways

This compound's immunomodulatory effects are mediated through its interaction with several key components of the innate immune system.

Sequestration by Siderocalin (Lipocalin 2)

Siderocalin, also known as Lipocalin 2 (Lcn2), is a pivotal protein in nutritional immunity. It is constitutively present in neutrophil granules and its expression is induced in various cell types upon encountering bacterial products. Siderocalin can bind to both ferric-enterobactin and this compound, effectively sequestering them and preventing bacterial iron acquisition. This interaction is a primary host defense mechanism against enterobactin-producing bacteria. Interestingly, the complex of siderocalin and this compound can potentiate the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) from epithelial cells.

Apo_Enterobactin This compound Sequestration Sequestration Apo_Enterobactin->Sequestration Siderocalin Siderocalin (Lcn2) Siderocalin->Sequestration Epithelial_Cell Epithelial Cell Sequestration->Epithelial_Cell Potentiates IL8 IL-8 Secretion Epithelial_Cell->IL8

Caption: this compound sequestration by Siderocalin and subsequent IL-8 potentiation.

Modulation of Neutrophil Function

Neutrophils are at the forefront of the innate immune response to bacterial infections. This compound has been shown to directly impair several critical neutrophil functions. By chelating intracellular labile iron, this compound inhibits the generation of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs), both of which are essential for bacterial killing. Furthermore, it can inhibit the degranulation of primary granules, which contain antimicrobial proteins like myeloperoxidase.

Apo_Enterobactin This compound Neutrophil Neutrophil Apo_Enterobactin->Neutrophil Enters ROS ROS Production Neutrophil->ROS NETs NET Formation Neutrophil->NETs Degranulation Degranulation (MPO release) Neutrophil->Degranulation

Caption: Inhibition of key neutrophil functions by this compound.

Influence on Macrophage Polarization

Macrophages exhibit plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). Studies have shown that this compound can promote the polarization of macrophages towards the M2 phenotype. This shift in polarization can dampen the host's anti-bacterial response and create a more permissive environment for intracellular pathogens like Salmonella.

Apo_Enterobactin This compound Macrophage Macrophage Apo_Enterobactin->Macrophage M1 M1 Phenotype (Pro-inflammatory) Macrophage->M1 Inhibits M2 M2 Phenotype (Anti-inflammatory) Macrophage->M2 Promotes

Caption: this compound promotes macrophage polarization towards an M2 phenotype.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses. Recent evidence suggests that this compound can act as an immunosuppressant by modulating the AhR pathway, thereby inhibiting immune activation. This represents a novel mechanism by which bacteria can subvert host immunity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interactions of this compound with the host immune system.

Siderocalin-Enterobactin Binding Assay (Fluorescence Quenching)

Objective: To determine the binding affinity (Kd) of this compound to Siderocalin.

Principle: The intrinsic tryptophan fluorescence of Siderocalin is quenched upon ligand binding. The change in fluorescence intensity is measured as a function of ligand concentration to determine the dissociation constant.

Materials:

  • Purified recombinant Siderocalin (Scn-WT)

  • Purified this compound

  • 5% DMSO/aqueous buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4)

  • Fluorometer

Protocol:

  • Prepare a stock solution of Siderocalin (e.g., 1 µM) in the aqueous buffer.

  • Prepare a series of dilutions of this compound in 5% DMSO/aqueous buffer.

  • To a cuvette, add the Siderocalin solution.

  • Measure the baseline fluorescence of the Siderocalin solution (Excitation: 280 nm, Emission: 340 nm).

  • Titrate the Siderocalin solution with increasing concentrations of the this compound solution, allowing the mixture to equilibrate for a set time (e.g., 2 hours) after each addition.

  • Measure the fluorescence intensity at 340 nm after each addition.

  • Correct the fluorescence data for dilution.

  • Plot the change in fluorescence as a function of the this compound concentration.

  • Fit the data to a one-site binding model to calculate the dissociation constant (Kd).

Neutrophil Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the effect of this compound on ROS production by neutrophils.

Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is oxidized by ROS to the fluorescent rhodamine 123. The increase in fluorescence is proportional to the amount of ROS produced.

Materials:

  • Isolated primary human or murine neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil activator

  • Dihydrorhodamine 123 (DHR 123)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Protocol:

  • Isolate neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).

  • Resuspend neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the neutrophils with various concentrations of this compound for 30 minutes at 37°C.

  • Add DHR 123 to a final concentration of 5 µM and incubate for 15 minutes.

  • Stimulate the neutrophils with PMA (e.g., 100 nM).

  • Immediately measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) at regular intervals for 60-90 minutes using a microplate reader.

  • Calculate the rate of ROS production from the linear phase of the fluorescence curve.

  • Compare the rates of ROS production in this compound-treated cells to untreated controls.

Macrophage Polarization Assay (Flow Cytometry)

Objective: To determine the effect of this compound on macrophage polarization.

Principle: M1 and M2 macrophages express distinct cell surface markers that can be detected by flow cytometry using fluorescently labeled antibodies.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) for M2 polarization

  • Fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD86 for M1; CD206 for M2)

  • Flow cytometer

Protocol:

  • Culture macrophages in appropriate medium.

  • Treat the macrophages with this compound for a specified period (e.g., 24 hours).

  • For positive controls, polarize macrophages towards M1 with LPS (100 ng/mL) and IFN-γ (20 ng/mL) or towards M2 with IL-4 (20 ng/mL).

  • Harvest the cells and wash with PBS.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against the desired surface markers for 30 minutes on ice.

  • Wash the cells to remove unbound antibodies.

  • Analyze the stained cells using a flow cytometer.

  • Gate on the macrophage population (e.g., F4/80 positive cells) and quantify the percentage of cells expressing M1 (e.g., CD86 high) and M2 (e.g., CD206 high) markers.

  • Compare the marker expression profiles of this compound-treated cells with untreated and polarized controls.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Culture Culture Macrophages Treat Treat with this compound or Polarizing Cytokines Culture->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Fluorescent Antibodies (CD86, CD206) Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Quantify Quantify M1 (CD86+) and M2 (CD206+) Populations Flow_Cytometry->Quantify

Caption: Experimental workflow for macrophage polarization analysis by flow cytometry.

Conclusion and Future Directions

This compound is not merely a precursor for iron acquisition but a potent immunomodulatory molecule in its own right. Its ability to be sequestered by Siderocalin, to impair critical neutrophil functions, and to skew macrophage polarization highlights its multifaceted role in the host-pathogen interaction. The signaling pathways involving IL-8 induction and AhR modulation further underscore the complexity of this interplay.

For researchers and drug development professionals, understanding these interactions opens up new avenues for therapeutic intervention. Targeting the immunomodulatory effects of this compound could represent a novel strategy to combat bacterial infections, particularly those caused by pathogens that rely on this siderophore. Further research is warranted to fully elucidate the downstream signaling events triggered by this compound and to explore the potential for developing inhibitors of its interaction with host immune components. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.

References

The Secretion of Apo-Enterobactin: A Two-Step Journey Across the Gram-Negative Cell Envelope

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential nutrient for bacterial survival and pathogenesis. However, its bioavailability in host environments is extremely low. To overcome this challenge, many Gram-negative bacteria, including Escherichia coli, synthesize and secrete high-affinity iron chelators called siderophores. Enterobactin is a siderophore with an exceptionally high affinity for ferric iron (Fe³⁺). Before it can scavenge iron from the extracellular environment, the iron-free form, apo-enterobactin, must be efficiently secreted from the bacterial cytoplasm across both the inner and outer membranes. This technical guide provides a comprehensive overview of the molecular machinery and mechanisms governing the secretion of this compound in bacteria, with a primary focus on the well-studied model organism, Escherichia coli. The secretion process is a critical step in bacterial iron acquisition and represents a potential target for novel antimicrobial strategies.

The this compound Secretion Pathway: An Overview

The secretion of this compound is a two-step process involving distinct transport systems embedded in the inner and outer bacterial membranes.

  • Inner Membrane Transport: this compound is first transported from the cytoplasm to the periplasm by an inner membrane protein called EntS . EntS is a member of the Major Facilitator Superfamily (MFS) of transporters, which typically utilize the proton-motive force to drive substrate translocation.[1][2]

  • Outer Membrane Transport: From the periplasm, this compound is then expelled into the extracellular space through a tripartite efflux pump. This complex consists of an inner membrane Resistance-Nodulation-cell Division (RND) transporter, a periplasmic membrane fusion protein (MFP), and an outer membrane channel, TolC .[3][4] In E. coli, several RND transporters, including AcrB, AcrD, and MdtABC , have been implicated in the periplasmic export of enterobactin.[5]

This intricate pathway ensures the efficient delivery of the siderophore to the extracellular environment where it can perform its iron-scavenging function.

Key Protein Components of the Secretion Machinery

The secretion of this compound relies on a coordinated effort of several key proteins, each with a specific role in the transport process.

EntS: The Inner Membrane Exporter

EntS is a 43 kDa protein encoded by the entS gene, located within the enterobactin biosynthesis gene cluster. It is predicted to have 12 transmembrane helices, a characteristic feature of MFS transporters. EntS functions as a proton-motive force-dependent exporter, coupling the efflux of this compound to the influx of protons. Mutants lacking a functional entS gene are deficient in enterobactin secretion and accumulate enterobactin precursors and breakdown products.

The TolC-Dependent Efflux System

The export of this compound from the periplasm to the extracellular space is mediated by a TolC-dependent efflux system. TolC is a versatile outer membrane channel that forms a continuous conduit from the periplasm to the exterior of the cell. It functions in concert with various inner membrane transporters to expel a wide range of substrates, including antibiotics, toxins, and in this case, siderophores.

The inner membrane components of this tripartite system are RND-type transporters. In the context of this compound export, AcrB, AcrD, and MdtABC have been identified as key players. These RND transporters likely capture this compound from the periplasm and, through a conformational change driven by the proton-motive force, propel it through the TolC channel.

Regulation of this compound Secretion

The synthesis and secretion of enterobactin are tightly regulated by the availability of iron. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of iron-regulated genes, including the ent operon which contains the genes for both enterobactin biosynthesis and the EntS transporter. This binding blocks transcription, thereby preventing the unnecessary production and secretion of enterobactin.

Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. Apo-Fur is unable to bind DNA, leading to the derepression of the ent operon and subsequent synthesis of enterobactin and the EntS transporter to facilitate its secretion. The expression of the RND transporters involved in the outer membrane transport step may also be influenced by iron availability, although this regulation is less well characterized.

Quantitative Data on this compound Secretion

While the qualitative aspects of this compound secretion are well-established, precise quantitative data on transport kinetics and protein expression levels remain areas of active research. The following tables summarize the available information and highlight areas where further investigation is needed.

Parameter Value Organism Conditions Reference
Km (this compound) Not DeterminedE. coli--
Vmax (this compound) Not DeterminedE. coli--
Energy Source Proton-Motive ForceE. coliInverted membrane vesicles
Stoichiometry Not DeterminedE. coli--

Table 1: Kinetic Parameters of the EntS Transporter. Quantitative kinetic data for this compound transport by EntS is currently not available in the literature.

Protein Iron-Replete (copies/cell) Iron-Depleted (copies/cell) Fold Change Organism Reference
EntS Data not availableData not available-E. coli-
AcrB Data not availableData not available-E. coli-
AcrD Data not availableData not available-E. coli-
MdtA Data not availableData not available-E. coli-
TolC Data not availableData not availableNo significant changeE. coli

Table 2: Expression Levels of this compound Secretion Proteins. Absolute quantitative proteomics data for the key secretion proteins under varying iron conditions are not consistently reported. While it is known that the entS gene is regulated by Fur, precise protein copy numbers are lacking. TolC expression appears to be largely independent of iron status.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of this compound secretion.

Quantification of Enterobactin Production

5.1.1. Arnow Assay for Catechol Quantification

This colorimetric assay is specific for catechol-containing compounds like enterobactin and its precursors.

Materials:

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10% w/v sodium nitrite, 10% w/v sodium molybdate in deionized water)

  • 1.0 N NaOH

  • 2,3-dihydroxybenzoic acid (DHBA) standard solution

  • Bacterial culture supernatant

Procedure:

  • To 1.0 mL of the sample (or DHBA standard), add 1.0 mL of 0.5 N HCl.

  • Add 1.0 mL of the nitrite-molybdate reagent and mix well.

  • Add 1.0 mL of 1.0 N NaOH and mix thoroughly. A red color will develop.

  • Measure the absorbance at 515 nm.

  • Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with DHBA.

5.1.2. Chrome Azurol S (CAS) Assay for General Siderophore Detection

This is a universal assay for detecting siderophores based on their ability to chelate iron from a dye complex.

Materials:

  • CAS solution (Chrome Azurol S, HDTMA, and FeCl₃ in a buffered solution)

  • Bacterial culture supernatant

Procedure (Liquid Assay):

  • Mix equal volumes of culture supernatant and CAS assay solution in a microplate well.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

  • Calculate siderophore units as the percentage decrease in absorbance relative to a control with sterile medium.

In Vitro this compound Transport Assay (Generalized Protocol)

This protocol describes a generalized method for reconstituting the EntS transporter into proteoliposomes and measuring this compound transport.

5.2.1. Overexpression and Purification of EntS

  • Clone the entS gene into an expression vector with a purification tag (e.g., His-tag).

  • Overexpress EntS in a suitable E. coli strain.

  • Isolate the cell membranes and solubilize membrane proteins using a mild detergent (e.g., DDM).

  • Purify EntS using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

5.2.2. Reconstitution of EntS into Proteoliposomes

  • Prepare liposomes from a defined lipid mixture (e.g., E. coli polar lipids).

  • Mix the purified, detergent-solubilized EntS with the liposomes at a specific protein-to-lipid ratio.

  • Remove the detergent slowly by dialysis or with bio-beads to allow the formation of proteoliposomes with EntS incorporated into the lipid bilayer.

5.2.3. Transport Assay

  • Load the proteoliposomes with a buffer of a specific pH.

  • Establish a proton gradient (ΔpH) and/or a membrane potential (Δψ) across the proteoliposome membrane.

  • Initiate the transport reaction by adding radiolabeled or fluorescently labeled this compound to the exterior of the proteoliposomes.

  • At various time points, stop the reaction by rapid filtration to separate the proteoliposomes from the external medium.

  • Quantify the amount of labeled this compound taken up by the proteoliposomes using scintillation counting or fluorescence measurement.

Visualizing the this compound Secretion Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Apo_Enterobactin_Secretion_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Chorismate Chorismate Ent_synthesis Enterobactin Biosynthesis (entA-F) Chorismate->Ent_synthesis Apo_Ent_cyto This compound Ent_synthesis->Apo_Ent_cyto EntS EntS (MFS) Apo_Ent_cyto->EntS H+ Apo_Ent_peri This compound EntS->Apo_Ent_peri AcrB AcrB Apo_Ent_peri->AcrB AcrD AcrD Apo_Ent_peri->AcrD MdtABC MdtABC Apo_Ent_peri->MdtABC TolC TolC Extracellular Extracellular Space TolC->Extracellular this compound AcrB->TolC AcrD->TolC MdtABC->TolC

Figure 1: The this compound secretion pathway in E. coli.

Regulation_of_Enterobactin_Secretion cluster_high_iron High Iron cluster_low_iron Low Iron Fur_Fe Fur-Fe²⁺ Complex ent_operon_high ent Operon Fur_Fe->ent_operon_high Repression EntS_synth_high EntS Synthesis ent_operon_high->EntS_synth_high No Transcription Apo_Fur Apo-Fur ent_operon_low ent Operon Apo_Fur->ent_operon_low No Repression EntS_synth_low EntS Synthesis ent_operon_low->EntS_synth_low Transcription In_Vitro_Transport_Assay_Workflow start Overexpress & Purify EntS Protein reconstitution Reconstitute EntS into Liposomes (Proteoliposomes) start->reconstitution gradient Establish Proton Gradient (e.g., pH jump) reconstitution->gradient transport Add Labeled this compound & Incubate gradient->transport separation Separate Proteoliposomes (Filtration) transport->separation quantification Quantify Internalized This compound separation->quantification

References

A Comprehensive Technical Guide to the Genetic Regulation of Apo-Enterobactin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for survival, bacteria have evolved sophisticated mechanisms to acquire essential nutrients from their environment. Iron, a critical cofactor for numerous cellular processes, is often sequestered by host organisms, presenting a significant challenge for invading pathogens. To overcome this, many Gram-negative bacteria, including Escherichia coli, synthesize and secrete high-affinity iron chelators known as siderophores. Enterobactin is the archetypal siderophore produced by E. coli, exhibiting an exceptionally high affinity for ferric iron (Fe³⁺). The production of its iron-free form, apo-enterobactin, is a tightly regulated process, ensuring that this energetically expensive molecule is synthesized only when iron is scarce. Understanding the intricate genetic regulatory networks that govern this compound production is paramount for the development of novel antimicrobial strategies that target this crucial bacterial survival mechanism. This technical guide provides an in-depth exploration of the core genetic regulatory pathways, presents quantitative data on gene expression and siderophore production, details key experimental methodologies, and visualizes the regulatory circuits.

Core Regulatory Players and Pathways

The genetic regulation of this compound biosynthesis is primarily orchestrated by the Ferric Uptake Regulator (Fur) protein. In concert with the small RNA RyhB , this system ensures a rapid and sensitive response to changes in intracellular iron concentrations. Furthermore, environmental cues such as oxygen availability, sensed by the Fumarate and Nitrate Reduction (Fnr) regulator, add another layer of control.

The Fur Repressor: The Master Iron-Sensing Switch

Under iron-replete conditions, the Fur protein, in its Fe²⁺-bound dimeric form, acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of iron-regulated genes, including the ent operons responsible for enterobactin biosynthesis. This binding sterically hinders the binding of RNA polymerase, thereby inhibiting transcription.[1] The consensus Fur binding site is a 19-bp palindromic sequence, typically 5'-GATAATGATAATCATTATC-3'.[2] When intracellular iron levels drop, Fur releases its iron cofactor, undergoes a conformational change, and detaches from the DNA, leading to the de-repression of the ent genes and subsequent production of this compound.[1]

The RyhB sRNA: Post-Transcriptional Fine-Tuning

In low-iron conditions, the de-repression of the fur-regulated gene ryhB leads to the accumulation of a small non-coding RNA, RyhB.[1] RyhB plays a crucial role in post-transcriptionally regulating the expression of several genes, including those involved in enterobactin synthesis. It achieves this by binding to target mRNAs, often leading to their degradation or inhibition of translation.[1] Specifically, RyhB has been shown to target the mRNAs of entC and entF, two key genes in the enterobactin biosynthesis pathway, further modulating the production of the siderophore.

The Fnr Regulator: Integrating Oxygen Availability

The synthesis of enterobactin is also influenced by the availability of oxygen. The Fumarate and Nitrate Reduction (Fnr) protein, an oxygen-sensitive transcriptional regulator, directly represses the transcription of ryhB under anaerobic conditions. This repression of ryhB alleviates its negative post-transcriptional regulation on the ent genes, thereby allowing for enterobactin synthesis even in the absence of severe iron limitation, a condition that might be encountered in anaerobic environments within a host.

Quantitative Data on Gene Expression and Enterobactin Production

The following tables summarize quantitative data on the expression of key genes involved in enterobactin biosynthesis and the production of enterobactin in various genetic backgrounds and environmental conditions.

GeneConditionFold Change (vs. Wild-Type, Iron-Replete)Reference
entACopper StressUpregulated
entFCopper StressUpregulated
tonBCopper StressUpregulated
fepACopper StressUpregulated
fepBCopper StressUpregulated
fepGCopper StressUpregulated
fesCopper StressUpregulated
Iron Metabolism GenesCranberry Proanthocyanidin ExposureUpregulated
ryhBCranberry Proanthocyanidin Exposure13.8-fold increase

Table 1: Relative Gene Expression of Enterobactin-Related Genes Under Stress Conditions.

StrainSiderophore Production (% of Wild-Type)Reference
Wild-Type100%
ΔryhB~50%
Δfur~120%
ΔryhB Δfur~75%

Table 2: Relative Enterobactin Production in E. coli Mutant Strains.

Mutant StrainEnterobactin Production (Qualitative)Reference
furOverproducing
fepANormal
fesNormal

Table 3: Qualitative Enterobactin Production in E. coli Mutant Strains.

Signaling Pathways and Experimental Workflows

To visually represent the complex regulatory networks and experimental procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).

Enterobactin_Regulation cluster_conditions Environmental Conditions cluster_regulators Regulatory Proteins cluster_rna Regulatory RNA cluster_genes Target Genes cluster_output Output High Iron High Iron Fur Fur High Iron->Fur Activates Low Iron Low Iron Low Iron->Fur Inactivates RyhB RyhB Low Iron->RyhB De-represses Anaerobic Anaerobic Fnr Fnr Anaerobic->Fnr Activates ent_operons entA, entB, entC, entD, entE, entF Fur->ent_operons Represses Fnr->RyhB Represses RyhB->ent_operons Represses (post-transcriptionally) ApoEnterobactin This compound Production ent_operons->ApoEnterobactin Synthesizes

Genetic regulation of this compound production.

ChIP_Seq_Workflow start Start: E. coli culture (e.g., wild-type vs. fur mutant) crosslink 1. Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis and Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation 3. Immunoprecipitation with anti-Fur antibody lysis->immunoprecipitation wash 4. Wash to remove non-specific binding immunoprecipitation->wash elution 5. Elute Fur-DNA complexes wash->elution reverse_crosslink 6. Reverse cross-links elution->reverse_crosslink dna_purification 7. Purify DNA reverse_crosslink->dna_purification library_prep 8. Prepare sequencing library dna_purification->library_prep sequencing 9. High-throughput sequencing library_prep->sequencing analysis 10. Data analysis: Peak calling and motif finding sequencing->analysis end End: Genome-wide Fur binding map analysis->end

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.

DNase_Footprinting_Workflow start Start: End-labeled DNA probe (e.g., entC promoter) incubation 1. Incubate probe with varying concentrations of Fur protein start->incubation dnase_treatment 2. Partial digestion with DNase I incubation->dnase_treatment stop_reaction 3. Stop reaction and purify DNA dnase_treatment->stop_reaction gel_electrophoresis 4. Denaturing polyacrylamide gel electrophoresis stop_reaction->gel_electrophoresis autoradiography 5. Autoradiography gel_electrophoresis->autoradiography analysis 6. Analyze gel: Identify protected region (footprint) autoradiography->analysis end End: Precise location of Fur binding site analysis->end

DNase I Footprinting Experimental Workflow.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Fur Binding Analysis

This protocol is adapted from standard ChIP-seq procedures and optimized for the analysis of Fur-DNA interactions in E. coli.

  • Cell Growth and Cross-linking:

    • Grow E. coli strains (e.g., wild-type and Δfur) in appropriate media to mid-log phase.

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

    • Harvest cells by centrifugation and wash with 1X PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend cell pellets in lysis buffer containing protease inhibitors.

    • Lyse cells using a French press or sonication.

    • Shear chromatin to an average size of 200-500 bp by sonication. The optimal sonication conditions should be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared lysate overnight at 4°C with an antibody specific to the Fur protein.

    • Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating the eluate at 65°C for at least 6 hours in the presence of 0.2 M NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions for the sequencing platform to be used.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the E. coli reference genome.

    • Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the ChIP sample compared to an input control.

    • Perform motif analysis on the identified peaks to confirm the enrichment of the Fur binding motif.

DNase I Footprinting Assay for Fur Binding Site Identification

This protocol provides a method for precisely mapping the binding site of the Fur protein on a specific DNA fragment, such as the promoter region of an ent operon.

  • Probe Preparation:

    • Generate a DNA fragment of interest (e.g., 150-300 bp) containing the putative Fur binding site by PCR.

    • End-label one of the PCR primers with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP prior to PCR amplification.

    • Purify the end-labeled DNA probe.

  • Binding Reaction:

    • In a final volume of 20-50 µL, incubate the end-labeled DNA probe (typically 1-5 fmol) with varying concentrations of purified Fur protein.

    • The binding buffer should contain components that stabilize the protein and the DNA-protein interaction (e.g., Tris-HCl, KCl, MgCl₂, DTT, and a non-specific competitor DNA like poly(dI-dC)).

    • Incubate the binding reactions at room temperature for 20-30 minutes to allow the Fur-DNA complexes to form.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each binding reaction. The optimal concentration of DNase I should be determined empirically to achieve, on average, one cut per DNA molecule.

    • Allow the digestion to proceed for a short, precisely timed period (e.g., 1-2 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA and a chelating agent.

  • DNA Purification and Electrophoresis:

    • Purify the DNA fragments from the reaction mixture by phenol-chloroform extraction and ethanol precipitation.

    • Resuspend the DNA pellets in a formamide-based loading buffer.

    • Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive DNA fragments.

    • The region where the Fur protein was bound to the DNA will be protected from DNase I digestion, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction with no Fur protein.

    • Run a sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment alongside the footprinting reactions to precisely determine the nucleotide sequence of the protected region.

In Vitro Transcription Assay

This assay is used to study the direct effect of regulatory proteins like Fur on the transcription of a target gene from a specific promoter.

  • Template Preparation:

    • Prepare a linear DNA template containing the promoter of interest (e.g., the entC promoter) and the downstream gene sequence. This can be a restriction fragment from a plasmid or a PCR product.

  • Transcription Reaction:

    • Set up the transcription reaction in a buffer containing E. coli RNA polymerase holoenzyme, the DNA template, and ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, and UTP).

    • For radiolabeling, include [α-³²P]UTP in the reaction mixture.

    • To study the effect of Fur, add purified Fur protein (and Fe²⁺ as a cofactor) to the reaction at various concentrations.

  • Transcription and Termination:

    • Initiate transcription by incubating the reaction mixture at 37°C.

    • Allow the reaction to proceed for a defined period (e.g., 15-30 minutes).

    • Terminate the reaction by adding a stop solution containing a chelating agent (EDTA) and a denaturant.

  • Analysis of Transcripts:

    • Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

    • Visualize the radiolabeled transcripts by autoradiography or phosphorimaging.

    • The intensity of the transcript band corresponding to the gene of interest will indicate the level of transcription. A decrease in the intensity of this band in the presence of Fur would demonstrate its repressive effect.

Quantification of Enterobactin Production using the Arnow Assay

The Arnow assay is a colorimetric method for the quantification of catechol-containing compounds, such as enterobactin.

  • Sample Preparation:

    • Grow E. coli cultures under the desired conditions (e.g., iron-replete vs. iron-depleted media).

    • Centrifuge the cultures to pellet the cells and collect the supernatant, which contains the secreted enterobactin.

  • Arnow Reaction:

    • To 1.0 mL of the culture supernatant, add 1.0 mL of 0.5 N HCl.

    • Add 1.0 mL of nitrite-molybdate reagent (10 g/L sodium nitrite and 10 g/L sodium molybdate in water).

    • Add 1.0 mL of 1.0 N NaOH. A red color will develop.

  • Quantification:

    • Measure the absorbance of the solution at 510 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

    • Determine the concentration of enterobactin in the samples by comparing their absorbance to the standard curve. The results are typically expressed as µM equivalents of DHBA.

Conclusion and Future Directions

The genetic regulation of this compound production in Escherichia coli is a paradigm of bacterial adaptation to environmental cues. The intricate interplay between the master regulator Fur, the post-transcriptional modulator RyhB, and the oxygen sensor Fnr highlights the sophisticated molecular mechanisms that have evolved to maintain iron homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical pathway.

Future research should focus on elucidating the precise molecular interactions between RyhB and its target mRNAs, as well as exploring the potential for additional, as-yet-undiscovered regulatory factors. Furthermore, a deeper understanding of how this regulatory network is integrated with other cellular processes, such as metabolism and virulence, will be crucial. The development of high-throughput screening assays based on the principles outlined here could accelerate the discovery of novel inhibitors of enterobactin biosynthesis, paving the way for new therapeutic interventions against pathogenic bacteria. By targeting this essential iron acquisition system, it may be possible to effectively "starve" bacteria of a vital nutrient, thereby compromising their ability to cause disease.

References

The Pivotal Role of Apo-Enterobactin in Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biofilm formation represents a critical survival and virulence mechanism for a multitude of bacterial species, contributing significantly to their persistence in diverse environments and recalcitrance to antimicrobial agents. These structured microbial communities are encased within a self-produced matrix of extracellular polymeric substances (EPS), which confers structural integrity and protection. Iron is an indispensable nutrient for bacterial proliferation and metabolic activities, and its acquisition is a paramount factor in the establishment, maturation, and maintenance of biofilms. Enterobactin, a high-affinity siderophore produced by numerous Gram-negative bacteria, including Escherichia coli, has long been recognized for its central role in scavenging ferric iron (Fe³⁺). However, accumulating evidence reveals a more complex and nuanced role for this molecule, particularly its iron-free form, apo-enterobactin, in the regulation and promotion of biofilm formation. Beyond its canonical function in iron acquisition, this compound is emerging as a key signaling molecule. This technical guide provides a comprehensive exploration of the multifaceted role of this compound in bacterial biofilm formation, presenting quantitative data, detailed experimental protocols, and visualizations of the intricate molecular mechanisms involved.

Introduction: The Dual Facets of Enterobactin in Biofilm Development

Enterobactin is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine and is renowned for being one of the strongest siderophores known, exhibiting an exceptionally high affinity for ferric iron.[1] This allows bacteria to effectively sequester iron from the host environment, where it is often tightly bound by host proteins such as transferrin and lactoferrin as part of a defense mechanism known as nutritional immunity.[2][3] While the role of ferric-enterobactin in supplying iron for the metabolic demands of a growing biofilm community is well-established, the functions of this compound are increasingly coming into focus.[4]

Studies have demonstrated a direct correlation between the availability of enterobactin and the mass of the resulting biofilm.[4] In polymicrobial environments, enterobactin can also function as an inter-species signaling molecule, influencing the structure and composition of the biofilm. The iron-free (this compound) and iron-bound (ferric-enterobactin) forms can have distinct signaling roles, an area of active and ongoing research. In some contexts, this compound has been shown to trigger pro-inflammatory signaling in host cells.

Quantitative Data on this compound's Influence on Biofilm Formation

The impact of enterobactin and its related genetic machinery on biofilm formation has been quantified in several studies. The data consistently indicate a positive correlation between enterobactin availability and biofilm mass. Conversely, the disruption of enterobactin synthesis leads to a significant reduction in biofilm formation.

Bacterial Strain Condition Assay Observation Reference
Escherichia coliWild-type vs. entB mutantCrystal Violet AssayThe entB mutant, incapable of producing enterobactin, showed significantly attenuated biofilm formation compared to the wild-type.
Yersinia pseudotuberculosisWild-type vs. Δfur mutant (increased aerobactin production)Crystal Violet AssayThe Δfur mutant, which overproduces the siderophore aerobactin, exhibited increased biofilm formation.
Escherichia coli OQ866153Treatment with Fe³⁺-Enterobactin-Fosfomycin conjugate vs. Fosfomycin aloneAntibiofilm Quantitative AssayThe conjugate showed a 100% inhibition of biofilm formation at 2 mg/ml, compared to 21.58% for Fosfomycin alone.
Escherichia coli (reduced-genome)Overproduction of entBBiofilm Development AssayOverproduction of the EntB protein, an enzyme in the enterobactin synthesis pathway, promoted biofilm development and maturation.

Experimental Protocols

A variety of experimental protocols are employed to investigate the role of this compound in biofilm formation. These range from methods to quantify biofilm biomass to techniques for creating genetic mutants to dissect the molecular pathways.

Quantification of Biofilm Formation: Crystal Violet Assay

This is a widely used method to quantify the total biomass of a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Grow bacterial cultures overnight in the appropriate medium.

  • Dilute the overnight cultures to a standardized optical density (e.g., OD₆₀₀ of 0.05) in fresh medium.

  • Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

  • After incubation, carefully discard the planktonic culture from the wells.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes at room temperature.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

Creation of Enterobactin-Deficient Mutants

Generating mutants deficient in enterobactin synthesis (e.g., by knocking out entB or entE) is crucial for studying its role in biofilm formation.

General Workflow using Lambda Red Recombineering:

  • Design Primers: Design primers with 5' extensions homologous to the regions flanking the target gene (entB or entE) and 3' ends that anneal to a selectable antibiotic resistance cassette.

  • Amplify Resistance Cassette: Use PCR to amplify the antibiotic resistance cassette with the designed primers.

  • Prepare Electrocompetent Cells: Grow the target bacterial strain containing the lambda red recombinase expression plasmid to the mid-log phase and prepare electrocompetent cells.

  • Electroporation: Electroporate the purified PCR product (the resistance cassette with homologous arms) into the prepared electrocompetent cells.

  • Selection and Verification: Plate the transformed cells on selective agar containing the appropriate antibiotic. Verify the correct insertion of the resistance cassette and knockout of the target gene by PCR and sequencing.

Signaling Pathways and Regulatory Mechanisms

The production and activity of enterobactin are tightly regulated, primarily in response to iron availability. This regulation is a critical aspect of its role in biofilm formation.

Fur-Mediated Regulation of Enterobactin Synthesis

The synthesis of enterobactin is a multi-step enzymatic process that begins with chorismate. The synthesized enterobactin is then secreted into the extracellular environment to chelate iron. The resulting ferric-enterobactin complex is recognized by specific outer membrane receptors and transported into the cell. The entire process is under the negative control of the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the ent genes, thereby halting enterobactin production. When iron is scarce, the repression is lifted, and enterobactin is synthesized.

Fur_Regulation Fe_high High Iron Fur Fur Protein Fe_high->Fur Activates Fe_low Low Iron Fe_low->Fur Inactivates ent_genes ent genes Fur->ent_genes Represses Enterobactin Enterobactin Synthesis ent_genes->Enterobactin Leads to

Caption: Fur-mediated regulation of enterobactin synthesis in response to iron availability.

Enterobactin Biosynthesis and Transport Workflow

The journey of enterobactin from a precursor molecule to an iron-delivering vehicle is a well-orchestrated process involving multiple enzymes and transporters.

Enterobactin_Workflow cluster_extracellular Extracellular Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB entA, entB, entC Apo_Ent This compound DHB->Apo_Ent entD, entE, entF Secretion Secretion (EntS/TolC) Apo_Ent->Secretion Biofilm Biofilm Formation Apo_Ent->Biofilm Signaling? Extracellular Extracellular Space Apo_Ent_out This compound Secretion->Apo_Ent_out Fe3 Fe³⁺ Ferric_Ent_out Ferric-Enterobactin Ferric_Ent Ferric-Enterobactin Uptake Uptake (FepA, FepB, etc.) Cytoplasm Cytoplasm Iron_Release Iron Release (Fes) Uptake->Iron_Release Iron_Release->Biofilm Apo_Ent_out->Ferric_Ent_out Chelates Ferric_Ent_out->Uptake

Caption: The biosynthesis, secretion, iron chelation, and uptake of enterobactin.

Therapeutic Implications

The critical role of the enterobactin system in biofilm formation makes it an attractive target for the development of novel antimicrobial strategies. By disrupting the synthesis or transport of enterobactin, it may be possible to inhibit biofilm formation and potentially increase the susceptibility of bacteria to conventional antibiotics.

Potential therapeutic approaches include:

  • Small-molecule inhibitors: Targeting the enzymes involved in the enterobactin biosynthesis pathway.

  • "Trojan Horse" strategy: Conjugating antibiotics to enterobactin analogs to facilitate their uptake into bacterial cells.

  • Combination therapies: Using enterobactin pathway inhibitors in conjunction with existing antibiotics to enhance their efficacy against biofilm-associated infections.

Conclusion

Enterobactin is far more than a simple iron scavenger; it is a key molecular player in the intricate process of bacterial biofilm formation. Its influence on biofilm development is multifaceted, encompassing both nutrient acquisition and intercellular signaling, with the apo-form of the molecule playing a significant and increasingly appreciated role. A thorough understanding of the mechanisms by which enterobactin, in both its apo and ferric forms, promotes biofilm formation opens new avenues for the development of innovative therapeutic interventions aimed at combating persistent and antibiotic-resistant bacterial infections. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and target the enterobactin-biofilm axis.

References

Methodological & Application

Application Notes and Protocols for Apo-Enterobactin Purification from Bacterial Culture Supernatant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of apo-enterobactin, a potent siderophore, from bacterial culture supernatants. Enterobactin's high affinity for ferric iron makes it a crucial molecule for bacterial survival and a target for novel therapeutic strategies.[1] The following protocols are compiled from established methodologies and are intended for laboratory research purposes, including natural product discovery, virulence factor analysis, and the development of novel antimicrobial agents.

I. Introduction to Enterobactin

Enterobactin is a cyclic trilactone of 2,3-dihydroxybenzoyl-L-serine produced by many Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium, to sequester iron from the environment.[1][2][3] Its exceptionally high affinity for Fe(III) is critical for bacterial survival in iron-limited conditions, such as within a host organism.[1] The unique iron-chelating property of enterobactin also makes it a subject of interest for drug development, particularly in "Trojan horse" antibiotic strategies.

II. Experimental Overview & Logical Workflow

The overall process for obtaining purified this compound from bacterial culture involves several key stages:

  • Bacterial Culture and Induction: Growing a suitable bacterial strain in an iron-deficient medium to stimulate the production and secretion of enterobactin.

  • Extraction: Isolating the crude enterobactin from the cell-free culture supernatant.

  • Purification: Further purifying the crude extract to remove contaminants and isolate this compound.

  • Quantification and Characterization: Assessing the concentration and purity of the final product.

experimental_workflow cluster_culture Bacterial Culture & Induction cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Quantification & Analysis culture Inoculate Iron-Deficient Minimal Medium incubation Incubate at 37°C with Shaking (16-24h) culture->incubation Growth Phase centrifugation Centrifuge Culture to Pellet Cells incubation->centrifugation supernatant Collect Cell-Free Supernatant centrifugation->supernatant acidification Acidify Supernatant to pH ~2.0 supernatant->acidification extraction Liquid-Liquid Extraction with Ethyl Acetate acidification->extraction evaporation Evaporate Ethyl Acetate to Dryness extraction->evaporation crude_extract Crude Enterobactin Extract evaporation->crude_extract chromatography Column Chromatography (e.g., Sephadex LH-20) crude_extract->chromatography fraction_collection Collect Fractions chromatography->fraction_collection pooling Pool Enterobactin- Containing Fractions fraction_collection->pooling final_evaporation Evaporate Solvent pooling->final_evaporation purified_product Purified this compound final_evaporation->purified_product arnow_assay Arnow Assay for Catechol Quantification purified_product->arnow_assay lc_ms LC-MS for Purity and Identity Confirmation purified_product->lc_ms

Caption: Overall experimental workflow for the purification of this compound.

III. Detailed Experimental Protocols

Protocol 1: Bacterial Culture and Induction of Enterobactin Production

This protocol describes the cultivation of bacteria under iron-limiting conditions to induce the synthesis and secretion of enterobactin.

Materials:

  • Bacterial strain (e.g., E. coli BW25113 or a fur mutant for deregulated production)

  • Nutrient-rich medium (e.g., LB broth)

  • Iron-deficient minimal medium (e.g., M9 medium or Tris minimal medium)

  • Supplements (e.g., glucose, casamino acids, MgSO₄, vitamin B1)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare a seed culture by inoculating the bacterial strain in a nutrient-rich medium and incubating overnight.

  • Inoculate the iron-deficient minimal medium with the seed culture (e.g., a 1:1000 dilution).

  • Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours.

  • Monitor the bacterial growth by measuring the optical density at 600 nm (OD₆₀₀). Enterobactin production typically commences in the late logarithmic to early stationary phase.

Quantitative Data for Bacterial Culture:

ParameterValueReference(s)
Incubation Temperature37°C
Shaking Speed150 - 200 rpm
Incubation Time16 - 48 hours
Inoculum Dilution1:1000
Protocol 2: Extraction of Crude Enterobactin from Culture Supernatant

This protocol details a liquid-liquid extraction method to isolate enterobactin from the cell-free culture supernatant.

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge and appropriate tubes

  • 5 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge

  • Methanol

Procedure:

  • Harvest the bacterial culture by centrifugation to pellet the cells.

  • Carefully decant the supernatant into a clean flask. This is the cell-free supernatant.

  • Acidify the supernatant to a pH of approximately 2.0 by slowly adding 5 N HCl while stirring.

  • Add an equal volume of ethyl acetate to the acidified supernatant.

  • Stir the mixture vigorously for at least 30 minutes to facilitate the extraction of enterobactin into the organic phase.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the organic (ethyl acetate) phase containing enterobactin.

  • Collect the upper organic phase. For improved yield, the aqueous phase can be re-extracted with another volume of ethyl acetate.

  • Pool the organic phases and dry them in vacuo using a rotary evaporator or vacuum centrifuge to remove the ethyl acetate.

  • Resuspend the dried extract in a small volume of methanol. This solution contains the partially purified crude enterobactin.

Quantitative Data for Extraction:

ParameterValue/RangeReference(s)
Centrifugation Speed7,650 - 8,000 x g
Centrifugation Time15 minutes
Centrifugation Temperature4°C
Supernatant pH~2.0
Ethyl Acetate to Supernatant Ratio1:1 (v/v)
Number of Extractions2-3
Stirring TimeAt least 30 minutes
Protocol 3: Purification of this compound by Column Chromatography

For applications requiring high purity, the crude enterobactin extract can be further purified using chromatographic techniques. Sephadex LH-20 chromatography is a common method.

Materials:

  • Crude enterobactin extract in methanol

  • Sephadex LH-20 resin

  • Chromatography column

  • Mobile phase (e.g., methanol)

  • Fraction collector

  • TLC plates and developing chamber

  • Iron-containing spray for visualization (e.g., 0.1 M FeCl₃ in 0.1 N HCl)

Procedure:

  • Column Preparation: Swell the Sephadex LH-20 resin in the mobile phase for several hours. Pack the swollen resin into a chromatography column.

  • Equilibration: Equilibrate the packed column by washing it with several column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude enterobactin extract in a minimal volume of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase and collect fractions.

  • Fraction Analysis: Monitor the fractions for the presence of enterobactin. This can be done by spotting fractions on a TLC plate and visualizing with an iron-containing spray or by using the Arnow assay (Protocol 4).

  • Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

purification_logic crude_extract Crude Enterobactin Extract dissolve Dissolve in Minimal Mobile Phase crude_extract->dissolve load Load onto Equilibrated Sephadex LH-20 Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC / Arnow Assay) collect->analyze pool Pool Pure Fractions analyze->pool Fractions Positive for Enterobactin evaporate Evaporate Solvent pool->evaporate pure_apo_enterobactin Purified This compound evaporate->pure_apo_enterobactin

Caption: Logical workflow for this compound purification by column chromatography.

Protocol 4: Quantification of Enterobactin using the Arnow Assay

The Arnow assay is a colorimetric method for the specific detection and quantification of catechol-containing compounds like enterobactin.

Materials:

  • Enterobactin-containing sample

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10% sodium nitrite and 10% sodium molybdate in water)

  • 1 N NaOH

  • Spectrophotometer

  • 2,3-dihydroxybenzoic acid (DHBA) for standard curve

Procedure:

  • To 1 mL of the sample, add the following reagents in order, mixing after each addition:

    • 1 mL of 0.5 N HCl

    • 1 mL of nitrite-molybdate reagent

    • 1 mL of 1 N NaOH

  • A red color will develop in the presence of catechols.

  • Measure the absorbance of the solution at 510 nm.

  • Quantify the enterobactin concentration by comparing the absorbance to a standard curve prepared using known concentrations of DHBA.

IV. Troubleshooting

Low yields of purified enterobactin can be a common issue. The following table summarizes potential problems and their solutions.

ProblemPossible Cause(s)Troubleshooting & OptimizationReference(s)
Low or undetectable enterobactin in culture supernatantHigh residual iron in the medium.Use iron-depleted minimal media and add a chelator like 2,2'-dipyridyl to sequester trace iron.
Inefficient extractionIncorrect pH of the supernatant; Incomplete phase separation.Ensure the pH is accurately adjusted to ~2.0-3.0 using a calibrated pH meter. Allow sufficient time for complete phase separation in the separatory funnel.
Enterobactin degradationOxidation and hydrolysis at non-optimal pH or during prolonged processing.Perform extractions quickly and at a neutral or slightly acidic pH. Consider using a fes mutant strain, which lacks the enterobactin esterase.
Incomplete solvent evaporationResidual water in the ethyl acetate extract.Dry the pooled ethyl acetate extract with anhydrous magnesium sulfate or sodium sulfate before evaporation.

V. Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the successful purification of this compound from bacterial culture supernatants. Adherence to these methodologies, particularly with respect to maintaining iron-deficient conditions and optimizing extraction parameters, is crucial for achieving high yields of pure product. The purified this compound can then be utilized in a variety of research and development applications.

References

Application Notes and Protocols for Ethyl Acetate Extraction of Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, also known as enterochelin, is a high-affinity siderophore produced by Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium to sequester ferric iron from the environment.[1] Under iron-limiting conditions, bacteria synthesize and secrete enterobactin to scavenge iron, which is essential for various metabolic processes.[1][2] The ability of enterobactin to chelate iron with an exceptionally high affinity makes it a subject of significant interest in microbiology, biochemistry, and drug development.[1] Notably, its iron uptake pathway can be exploited for the development of "Trojan horse" antibiotics, where antimicrobial agents are attached to siderophores to facilitate their entry into bacterial cells.

This document provides a detailed protocol for the extraction of apo-enterobactin (the iron-free form) from bacterial culture supernatants using ethyl acetate. This method is a common and effective technique for isolating enterobactin for further study and application.

Enterobactin Biosynthesis and Transport Pathway

Under conditions of iron starvation, the synthesis and export of enterobactin are critical for bacterial survival. The biosynthesis of enterobactin begins with chorismic acid, a precursor in the aromatic amino acid pathway.[3] A series of enzymatic reactions catalyzed by the ent gene products (EntA-F) converts chorismate into 2,3-dihydroxybenzoic acid (DHB), which is then coupled to L-serine and cyclized to form the final enterobactin molecule. Once synthesized in the cytoplasm, enterobactin is exported to the periplasm by the inner membrane transporter EntS. From the periplasm, it is secreted into the extracellular environment by the tripartite efflux pump system involving AcrB, AcrD, MdtABC, and the outer membrane channel TolC.

After chelating ferric iron (Fe³⁺) in the extracellular space to form ferri-enterobactin, the complex is recognized and transported back into the periplasm by the outer membrane receptor FepA, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system. In the periplasm, FepB binds the ferri-enterobactin and delivers it to the inner membrane ABC transporter FepD-FepG, which, with the help of the ATPase FepC, translocates the complex into the cytoplasm. Finally, the ferric enterobactin esterase (Fes) hydrolyzes the enterobactin backbone to release the iron inside the cell.

Enterobactin_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_extracellular Extracellular Space Chorismate Chorismic Acid EntA_F EntA-F Enzymes Chorismate->EntA_F Biosynthesis Apo_Ent This compound EntA_F->Apo_Ent EntS EntS Apo_Ent->EntS Export Fes Fes Fe2 Fe²⁺ Fes->Fe2 DHBS 2,3-dihydroxy- benzoyl-L-serine Fes->DHBS Fe_Ent_Cytoplasm Ferri-Enterobactin Fe_Ent_Cytoplasm->Fes Hydrolysis Apo_Ent_Peri This compound EntS->Apo_Ent_Peri FepCDG FepC-D-G (ABC Transporter) FepCDG->Fe_Ent_Cytoplasm Efflux AcrB/D, MdtABC, TolC Efflux Pump Apo_Ent_Peri->Efflux Fe_Ent_Peri Ferri-Enterobactin FepB FepB Fe_Ent_Peri->FepB FepB->FepCDG Apo_Ent_Extra This compound Efflux->Apo_Ent_Extra FepA FepA Receptor FepA->Fe_Ent_Peri Fe_Ent_Extra Ferri-Enterobactin Apo_Ent_Extra->Fe_Ent_Extra Chelation Fe3 Fe³⁺ Fe3->Fe_Ent_Extra Fe_Ent_Extra->FepA Uptake

Caption: Enterobactin biosynthesis, export, iron chelation, and re-uptake pathway.

Experimental Protocol: Ethyl Acetate Extraction of this compound

This protocol details the extraction of this compound from the culture supernatant of an enterobactin-producing bacterial strain.

I. Bacterial Culture for Enterobactin Production

Materials:

  • Enterobactin-producing bacterial strain (e.g., E. coli)

  • Nutrient-rich medium (e.g., LB broth) for seed culture

  • Iron-deficient minimal medium (e.g., M9 or Tris minimal medium)

  • Supplements (e.g., glucose, casamino acids, MgSO₄, vitamin B1)

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Prepare a seed culture by inoculating the bacterial strain into a nutrient-rich medium and incubating overnight at 37°C with shaking.

  • Inoculate the iron-deficient minimal medium with the seed culture (e.g., a 1:1000 dilution).

  • Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) for 16-24 hours. Enterobactin production is typically induced in the late logarithmic to early stationary phase of growth.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

II. Ethyl Acetate Extraction

Materials:

  • Bacterial culture from Step I

  • Centrifuge and appropriate tubes

  • Concentrated Hydrochloric Acid (HCl) or 5 N HCl

  • Ethyl acetate

  • pH meter or pH indicator strips

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum centrifuge

  • Anhydrous sodium sulfate (optional)

  • Methanol

Protocol:

  • Harvest the bacterial culture by centrifugation (e.g., 7,650 x g or 10,000 rpm for 15 minutes at 4°C) to pellet the cells.

  • Carefully decant the cell-free supernatant into a clean flask.

  • While stirring, slowly add concentrated or 5 N HCl to acidify the supernatant to a pH of approximately 2.0-3.0. This step is critical for protonating the catechol groups of enterobactin, making it more soluble in the organic solvent.

  • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate (1:1 v/v).

  • Shake the separatory funnel vigorously for at least 1 minute, periodically venting to release pressure. Alternatively, stir the mixture vigorously for at least 30 minutes.

  • Allow the layers to separate completely. The upper organic layer, containing the this compound, will be the ethyl acetate phase.

  • Drain the lower aqueous layer. For a higher yield, the aqueous phase can be re-extracted with a fresh volume of ethyl acetate.

  • Pool all the ethyl acetate fractions.

  • (Optional) Dry the ethyl acetate extract over anhydrous sodium sulfate to remove residual water.

  • Evaporate the ethyl acetate using a rotary evaporator or vacuum centrifuge to obtain the crude enterobactin extract as a dry powder or film.

  • Resuspend the dried extract in a minimal volume of methanol for storage or further purification.

Extraction_Workflow cluster_culture Bacterial Culture & Harvest cluster_extraction Ethyl Acetate Extraction cluster_final Final Product Recovery A1 Inoculate Iron-Deficient Medium A2 Incubate 16-24h at 37°C A1->A2 A3 Centrifuge Culture (e.g., 10,000 rpm, 15 min) A2->A3 A4 Collect Cell-Free Supernatant A3->A4 B1 Acidify Supernatant to pH 2-3 with HCl A4->B1 B2 Add Equal Volume of Ethyl Acetate (1:1 v/v) B1->B2 B3 Vigorous Mixing (Separatory Funnel) B2->B3 B4 Separate Organic (Upper) Phase B3->B4 B5 (Optional) Re-extract Aqueous Phase B4->B5 C1 Pool Organic Phases B5->C1 C2 Evaporate Ethyl Acetate (Rotary Evaporator) C1->C2 C3 Resuspend Dried Extract in Methanol C2->C3

Caption: Workflow for the ethyl acetate extraction of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the bacterial culture and extraction steps, compiled from various sources. Optimization may be necessary for specific bacterial strains and culture conditions.

Table 1: Bacterial Culture and Harvest Parameters

ParameterValueReference
Incubation Temperature37°C
Incubation Time16-24 hours
Shaking Speed~200 rpm
Centrifugation Speed7,650 x g or 10,000 rpm
Centrifugation Time15 minutes
Centrifugation Temperature4°C

Table 2: Extraction Parameters

ParameterValue/RecommendationReference
Supernatant pH for Extraction2.0 - 3.0
Ethyl Acetate to Supernatant Ratio1:1 (v/v)
Number of Extractions1-3
Mixing Time>1 minute (vigorous shaking) or 30 minutes (stirring)

Troubleshooting and Optimization

  • Low Yield:

    • Ensure the culture medium is sufficiently iron-deficient to induce enterobactin production.

    • Verify the pH of the supernatant is within the optimal range of 2.0-3.0 before extraction. Use a calibrated pH meter for accuracy.

    • Perform multiple extractions with smaller volumes of ethyl acetate, as this is generally more efficient than a single extraction with a large volume.

    • Minimize processing time and keep samples cool when possible to reduce the degradation of enterobactin, which is susceptible to oxidation and hydrolysis.

  • Incomplete Solvent Evaporation:

    • Residual water in the ethyl acetate extract can hinder complete drying. Ensure thorough phase separation and consider using a drying agent like anhydrous sodium sulfate before evaporation.

Further Purification and Analysis

For applications requiring highly pure this compound, the crude extract can be further purified using chromatographic techniques such as Sephadex LH-20 or DEAE-cellulose ion-exchange chromatography. The presence and quantity of enterobactin in the extract can be determined using methods like the Arnow assay, which detects catechols, or by reversed-phase High-Performance Liquid Chromatography (HPLC).

References

Quantifying Apo-Enterobactin: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note: A Comprehensive Guide to the Quantification of Apo-Enterobactin Concentration using the Chrome Azurol S (CAS) Assay

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed guide for the quantification of this compound, a catecholate siderophore crucial for iron acquisition in many Gram-negative bacteria. Understanding the concentration of this compound is vital for studies on bacterial pathogenesis, virulence, and the development of novel antimicrobial agents that target iron uptake pathways. This document outlines the principles and protocols for the widely used Chrome Azurol S (CAS) assay, a universal method for siderophore detection, and the Arnow assay, a more specific method for catecholate-type siderophores.

The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye Chrome Azurol S.[1][2] In the presence of a strong iron chelator like enterobactin, iron is removed from the blue CAS-iron complex, resulting in a color change to orange or yellow, which can be quantified spectrophotometrically.[3][4] While the CAS assay is a universal method for detecting siderophores, it is not specific to a particular type.[2] For more specific quantification of catecholate-type siderophores such as enterobactin, the Arnow assay is a valuable complementary method. The Arnow assay specifically detects the catechol moiety of enterobactin, producing a red-colored complex that can be measured by absorbance.

This note provides detailed experimental protocols, data presentation in structured tables, and visualizations of the key pathways and workflows to facilitate reproducible and accurate quantification of this compound.

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the enterobactin biosynthesis and uptake pathway, the principle of the CAS assay, and the experimental workflow for this compound quantification.

Figure 1: Enterobactin biosynthesis and uptake pathway.

cas_assay_principle CAS_Fe_Complex CAS-Fe(III) Complex (Blue) Free_CAS Free CAS (Orange/Yellow) CAS_Fe_Complex->Free_CAS Iron Removal Apo_Enterobactin This compound (Colorless) Ferric_Enterobactin Ferric-Enterobactin (Colorless) Apo_Enterobactin->Ferric_Enterobactin Iron Chelation

Figure 2: Principle of the Chrome Azurol S (CAS) assay.

experimental_workflow cluster_culture Bacterial Culture cluster_assay CAS Assay cluster_quantification Quantification Culture Inoculate bacteria in iron-deficient medium Incubation Incubate to induce siderophore production Culture->Incubation Harvest Harvest culture supernatant (contains this compound) Incubation->Harvest Mix Mix supernatant with CAS solution Harvest->Mix Prepare_CAS Prepare CAS assay solution Prepare_CAS->Mix Incubate_CAS Incubate for color development Mix->Incubate_CAS Measure_Absorbance Measure absorbance at 630 nm Incubate_CAS->Measure_Absorbance Calculate Calculate this compound concentration from standard curve Measure_Absorbance->Calculate Standard_Curve Prepare standard curve with known this compound concentrations Standard_Curve->Calculate

Figure 3: Experimental workflow for this compound quantification.

Quantitative Data

The following tables summarize representative quantitative data for the CAS assay using a standard siderophore and typical concentrations of enterobactin found in bacterial cultures.

Table 1: Example Standard Curve Data for Siderophore Quantification using the CAS Assay.

Siderophore Concentration (µM)Absorbance at 630 nm (AU)% Siderophore Units
0 (Reference)1.2000
51.05012.5
100.90025.0
150.75037.5
200.60050.0
250.45062.5

Note: Data is illustrative and based on the use of deferoxamine B (DFOB) as a standard. A standard curve should be generated with purified this compound for accurate quantification. The percentage of siderophore units is calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Table 2: Typical this compound Concentrations in Bacterial Cultures.

Bacterial StrainCulture ConditionThis compound Concentration (µM)Reference
Escherichia coli (wild-type)Iron-deficient minimal medium1 - 10
Escherichia coli (siderophore overproducer)Optimized iron-deficient medium20 - 50
Salmonella entericaMacrophage infection model~25

Experimental Protocols

Protocol 1: Quantitative Liquid Chrome Azurol S (CAS) Assay

This protocol provides a method for the quantitative determination of this compound in liquid samples.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperidine or Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl₃·6H₂O

  • Hydrochloric acid (HCl)

  • Bacterial culture supernatant (or purified this compound solution)

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • CAS Assay Solution: Slowly add the Iron(III) Solution to the CAS Solution while stirring. Then, slowly add the HDTMA Solution to the mixture. Bring the final volume to 100 mL with deionized water. This solution should be a deep blue color. For a more stable reagent, a buffer such as PIPES can be used.

Procedure:

  • Sample Preparation: Grow bacteria in an iron-deficient medium to induce siderophore production. Centrifuge the culture to pellet the cells and collect the supernatant.

  • Assay Reaction: In a microplate well or a cuvette, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

  • Incubation: Incubate the mixture at room temperature for 20 minutes to 2 hours. The incubation time may need to be optimized.

  • Measurement: Measure the absorbance of the solution at 630 nm.

  • Reference: Use sterile, uninoculated growth medium mixed with the CAS assay solution as a reference (Ar).

  • Quantification: Create a standard curve by measuring the absorbance of known concentrations of purified this compound. Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve. Alternatively, express the results as a percentage of siderophore units.

Protocol 2: Arnow Assay for Catecholate Quantification

This protocol is specific for the detection and quantification of catechol-type siderophores like enterobactin.

Materials:

  • Nitrite-Molybdate Reagent: Dissolve 10 g of sodium nitrite and 10 g of sodium molybdate in 100 mL of deionized water.

  • 0.5 N Hydrochloric acid (HCl)

  • 1.0 N Sodium hydroxide (NaOH)

  • Bacterial culture supernatant

  • 2,3-Dihydroxybenzoic acid (DHBA) for standard curve

  • Spectrophotometer

Procedure:

  • Sample Preparation: To 1.0 mL of the bacterial supernatant, add 1.0 mL of 0.5 N HCl.

  • Reaction: Add 1.0 mL of the Nitrite-Molybdate Reagent and mix well.

  • Add 1.0 mL of 1.0 N NaOH and mix. A red color will develop in the presence of catechols.

  • Measurement: Measure the absorbance of the solution at 510 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

  • Quantification: Determine the concentration of catechol-containing compounds in the sample by comparing its absorbance to the standard curve. The results are expressed as DHBA equivalents.

Disclaimer: These protocols are intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals and microorganisms.

References

Synthesis of Apo-Enterobactin Analogues for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to scavenge ferric iron (Fe³⁺) from the host environment.[1][2] With an exceptionally high affinity for ferric iron (K = 10⁵² M⁻¹), enterobactin plays a critical role in bacterial survival and virulence by facilitating iron acquisition in iron-limited conditions.[2][3] The specific recognition and transport of the ferric-enterobactin complex by bacterial outer membrane receptors make this pathway an attractive target for the development of novel antimicrobial strategies.[4] One such strategy is the "Trojan horse" approach, where antimicrobial agents are conjugated to enterobactin analogues to gain entry into bacterial cells.

This document provides detailed application notes and protocols for the synthesis of apo-enterobactin analogues, which are crucial tools for research in microbiology, medicinal chemistry, and drug development. These analogues can be used to probe the mechanisms of siderophore-mediated iron uptake, develop novel therapeutic agents, and create advanced drug delivery systems. The protocols outlined below cover both solid-phase and chemoenzymatic synthesis methods, providing researchers with versatile options for producing these valuable compounds.

Signaling Pathway and Experimental Workflow

The enterobactin-mediated iron acquisition pathway is a multi-step process. Under iron-limiting conditions, bacteria synthesize and secrete enterobactin. Extracellularly, enterobactin chelates ferric iron, and the resulting ferric-enterobactin complex is recognized by a specific outer membrane receptor, FepA. The complex is then transported across the outer membrane in an energy-dependent process involving the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is bound by the periplasmic protein FepB and transported across the inner membrane by the FepCDG ATP-binding cassette (ABC) transporter. Finally, in the cytoplasm, the iron is released from enterobactin through hydrolysis of the siderophore backbone by the ferric enterobactin esterase (Fes).

Enterobactin_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Ferric-Enterobactin Ferric-Enterobactin This compound->Ferric-Enterobactin Chelation Fe3+ Fe³⁺ Fe3+->Ferric-Enterobactin FepA FepA Receptor Ferric-Enterobactin->FepA Binding FepB FepB FepA->FepB Transport FepCDG FepCDG (ABC Transporter) FepB->FepCDG TonB Complex TonB-ExbB-ExbD TonB Complex->FepA Fe3+_int Fe³⁺ FepCDG->Fe3+_int Transport Fes Fes (Esterase) Degraded Ent Degraded Enterobactin Fes->Degraded Ent Hydrolysis

Figure 1: Enterobactin-mediated iron acquisition pathway in Gram-negative bacteria.

The synthesis of this compound analogues can be approached through various methods, with solid-phase synthesis and chemoenzymatic synthesis being prominent. The general workflow for producing and evaluating these analogues is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Solid-Phase Synthesis Solid-Phase Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Synthesis->Cleavage & Deprotection Purification (HPLC) Purification (HPLC) Cleavage & Deprotection->Purification (HPLC) Chemoenzymatic Synthesis Chemoenzymatic Synthesis Chemoenzymatic Synthesis->Purification (HPLC) MS & NMR Analysis MS & NMR Analysis Purification (HPLC)->MS & NMR Analysis Iron Binding Assay Iron Binding Assay MS & NMR Analysis->Iron Binding Assay Bacterial Growth Assay Bacterial Growth Assay Iron Binding Assay->Bacterial Growth Assay End End Bacterial Growth Assay->End Start Start Start->Solid-Phase Synthesis Start->Chemoenzymatic Synthesis

Figure 2: General workflow for the synthesis and evaluation of this compound analogues.

Quantitative Data Summary

The following tables summarize key quantitative data for enterobactin and its analogues.

Compound Synthesis Method Overall Yield (%) Reference
Enterobactin Analogue (EntKL)Iterative Assembly (14 steps)3
Biscatechol Analogue 2Solid-Phase SynthesisModest

Table 1: Synthesis Yields of Selected Enterobactin Analogues

Compound Iron Binding Affinity (Kd or pM) Method Reference
Ferric EnterobactinKd ≤ 100 nMBinding Assay
Ferric EnantioenterobactinKd ≈ 20 nMBinding Assay
Ferric TRENCAMKd ≈ 20 nMBinding Assay
EnterobactinpFe = 34.3-

Table 2: Iron Binding Affinities of Enterobactin and its Analogues

Compound Bacterial Strain Assay Type Result Reference
EntKLE. coli K-12 ΔentAGrowth RecoveryPotent concentration-dependent growth promotion
EntKLP. aeruginosa K648 Δpvd/pchGrowth RecoveryPotent concentration-dependent growth promotion
Biscatechol Analogue 2C. jejuni NCTC 11168Growth RecoveryProvides ferric iron with equal or greater efficiency than enterobactin

Table 3: Biological Activity of Selected Enterobactin Analogues

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Enterobactin Analogue

This protocol describes a general method for the solid-phase synthesis of enterobactin analogues, adapted from published procedures.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-L-Dap(Alloc)-OH

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 4-Methylpiperidine in DMF

  • 2,3-Bis(benzyloxy)benzoic acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Phenylsilane

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Coupling: a. Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 20-30 minutes at room temperature with gentle agitation. b. In a separate vial, dissolve Fmoc-L-Dap(Alloc)-OH (1.5 eq) in anhydrous DCM and add DIPEA (5.0 eq). c. Drain the DCM from the swelled resin and add the amino acid/DIPEA solution to the resin. Shake the reaction mixture for 1-2 hours at room temperature. d. To cap any unreacted sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30 minutes.

  • Fmoc Deprotection: a. Wash the resin with DMF (3x) and DCM (3x). b. Add a solution of 20% 4-methylpiperidine in DMF to the resin and shake for 10-20 minutes to remove the Fmoc protecting group. c. Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Catechol Moiety: a. In a separate vial, pre-activate 2,3-Bis(benzyloxy)benzoic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes. b. Add the activated solution to the deprotected resin-bound peptide and shake for 1-2 hours at room temperature. c. Wash the resin with DMF (3x) and DCM (3x).

  • Alloc Deprotection: a. Wash the resin with anhydrous DCM. b. Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM. Shake for 30 minutes at room temperature.

  • Iterative Coupling (for longer analogues): a. Repeat steps 2-4 to couple additional amino acid and catechol units as desired.

  • Cleavage from Resin and Final Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product and wash with ether. f. Dry the crude product under vacuum.

  • Purification: a. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Chemoenzymatic Synthesis of a Functionalized Enterobactin Analogue

This protocol outlines a one-pot chemoenzymatic synthesis of a functionalized monoglucosylated enterobactin (MGE) analogue.

Materials:

  • Enterobactin precursors (DHBA and L-Serine) or enterobactin

  • UDP-Glucose

  • MgCl₂

  • TCEP-HCl

  • Tris buffer (pH 7.5)

  • Purified enzymes: Glucosyltransferase (e.g., IroB), EntE, EntB, EntF

  • Functionalizing reagent (e.g., an azide or alkyne for click chemistry)

  • Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)

Procedure:

  • Enzymatic Synthesis: a. In a reaction vessel, combine 500 µM enterobactin (or its precursors), 3 mM UDP-Glucose, 5 mM MgCl₂, and 2.5 mM TCEP-HCl in 75 mM Tris buffer (pH 7.5). b. Add the purified enzymes: 1 µM of the glucosyltransferase and appropriate concentrations of EntE, EntB, and EntF. c. Incubate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC-MS.

  • Chemical Functionalization: a. Upon completion of the enzymatic reactions, add the functionalizing reagent to the mixture. b. If performing a click chemistry reaction, add the copper(I) catalyst components. Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: a. Purify the final functionalized enterobactin conjugate using preparative HPLC.

Protocol 3: Determination of Iron(III) Binding Affinity

This protocol describes a spectrophotometric titration method to determine the iron-binding affinity of a synthesized enterobactin analogue.

Materials:

  • Synthesized this compound analogue

  • Suitable buffer (e.g., MES, HEPES) at constant ionic strength

  • Standardized FeCl₃ solution

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: a. Prepare a solution of the enterobactin analogue in the chosen buffer.

  • Titration: a. Titrate the ligand solution with the standardized FeCl₃ solution.

  • Data Acquisition: a. Record the UV-Vis absorbance spectrum after each addition of the iron solution.

  • Data Analysis: a. Analyze the titration data to determine the protonation constants of the ligand. A subsequent titration in the presence of a known concentration of Fe(III) allows for the determination of the iron-binding constants.

Protocol 4: Bacterial Growth Recovery Assay

This assay determines the ability of an enterobactin analogue to promote the growth of a siderophore-deficient bacterial strain under iron-limiting conditions.

Materials:

  • Siderophore-deficient bacterial mutant strain (e.g., E. coli ΔentA)

  • Iron-deficient minimal medium (e.g., M9 minimal medium)

  • Synthesized enterobactin analogue

  • Enterobactin (positive control)

  • 96-well microplate

  • Plate reader for measuring optical density (OD₆₀₀)

Procedure:

  • Bacterial Culture Preparation: a. Grow an overnight culture of the bacterial strain in a standard rich medium. b. Pellet the cells by centrifugation and wash twice with sterile iron-deficient M9 medium. c. Resuspend the final pellet in iron-deficient M9 medium and adjust the OD₆₀₀ to a starting value of approximately 0.05.

  • Assay Setup: a. In a 96-well microplate, add the iron-deficient M9 medium to each well. b. Add varying concentrations of the test enterobactin analogue (pre-complexed with iron) to the wells. c. Include a positive control (enterobactin) and a negative control (no siderophore). d. Inoculate each well with the prepared bacterial suspension to a final starting OD₆₀₀ of ~0.005.

  • Incubation and Growth Monitoring: a. Incubate the plate at 37°C with shaking. b. Monitor bacterial growth over 24-48 hours by measuring the OD₆₀₀ at regular intervals.

Characterization of this compound Analogues

The synthesized analogues should be thoroughly characterized to confirm their identity and purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized analogue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the analogue and confirm the presence of key functional groups.

Conclusion

The synthesis of this compound analogues provides researchers with powerful tools to investigate bacterial iron acquisition and to develop novel antimicrobial strategies. The protocols and data presented in this document offer a comprehensive resource for the synthesis, characterization, and functional evaluation of these important compounds. The versatility of solid-phase and chemoenzymatic synthesis methods allows for the creation of a wide range of analogues with tailored properties for various research applications.

References

Application Notes and Protocols for Utilizing Apo-Enterobactin in Iron Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable nutrient for the majority of bacterial pathogens, playing a pivotal role in numerous essential metabolic processes. However, within a host environment, the concentration of free iron is exceedingly low, presenting a significant challenge for bacterial survival and proliferation. To overcome this iron limitation, many Gram-negative bacteria, including Escherichia coli and Salmonella enterica, have evolved sophisticated iron acquisition systems. A key component of these systems is the production and secretion of high-affinity iron chelators known as siderophores. Enterobactin is the most potent siderophore identified to date, exhibiting an extraordinarily high affinity for ferric iron (Fe³⁺) with a binding constant of approximately 10⁵² M⁻¹.[1] This remarkable affinity allows bacteria to effectively scavenge iron from host iron-binding proteins such as transferrin and lactoferrin.[2]

The apo-enterobactin (iron-free) molecule is synthesized within the bacterial cytoplasm and secreted into the extracellular milieu. Upon binding to ferric iron, the resulting ferric-enterobactin complex is recognized by a specific outer membrane receptor, FepA. The transport of the ferric-enterobactin complex across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is shuttled to an inner membrane ABC transporter for translocation into the cytoplasm. Inside the cell, the iron is released from enterobactin for cellular use.

Given its central role in bacterial iron acquisition and virulence, the enterobactin-mediated iron uptake pathway represents a promising target for the development of novel antimicrobial agents.[2] Strategies include the design of inhibitors that block enterobactin biosynthesis or transport, as well as the development of "Trojan horse" antibiotics that co-opt the enterobactin uptake system to deliver antimicrobial payloads into the bacterial cell.[3][4]

These application notes provide detailed protocols for key in vitro assays that utilize this compound to investigate bacterial iron uptake mechanisms and to screen for potential inhibitors. The protocols are designed to be a valuable resource for researchers in academia and industry engaged in microbiology, infectious disease research, and drug development.

Data Presentation

Table 1: Quantitative Data for Ferric-Enterobactin Interactions
ParameterOrganism/ComponentValueMethod
Binding Affinity (Kd)
Ferric-Enterobactin to FepAEscherichia coli~0.2 - 50 nMFilter Binding / Fluorescence Spectroscopy
Ferric-Enterobactin to FepBEscherichia coli~30 - 135 nMGel Filtration / Fluorescence Spectroscopy
This compound to FepBEscherichia coli~60 nMFluorescence Spectroscopy
Transport Kinetics
Vmax (FepA-mediated transport)Escherichia coli~50 - 200 pmol/min/10⁹ cellsRadiolabeled Uptake Assay
Km (FepA-mediated transport)Escherichia coli~1 - 9 nMRadiolabeled Uptake Assay

Experimental Protocols

Protocol 1: Bacterial Growth Promotion Assay

This assay assesses the ability of this compound to support bacterial growth in an iron-depleted environment. It is a fundamental method to confirm that a bacterial strain can utilize enterobactin as an iron source and to evaluate the efficacy of potential inhibitors of the uptake pathway.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Iron-rich medium (e.g., Luria-Bertani broth)

  • Iron-deficient minimal medium (e.g., M9 minimal medium treated with an iron chelator like 2,2'-dipyridyl)

  • This compound

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare an overnight culture: Inoculate the bacterial strain in an iron-rich medium and incubate overnight at 37°C with shaking.

  • Prepare the inoculum: Pellet the cells from the overnight culture by centrifugation. Wash the cell pellet twice with an iron-free saline solution to remove residual iron. Resuspend the pellet in the iron-deficient minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to approximately 0.1.

  • Set up the assay plate:

    • Add 180 µL of iron-deficient minimal medium to each well of a 96-well plate.

    • Add 20 µL of this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

    • Include a negative control with no added enterobactin and a positive control with a known iron source (e.g., FeCl₃).

    • If testing inhibitors, add the compounds at desired concentrations to the wells containing this compound.

  • Inoculate the plate: Add 20 µL of the prepared bacterial inoculum to each well to achieve a final starting OD₆₀₀ of approximately 0.01.

  • Incubation and monitoring: Incubate the plate at 37°C with shaking. Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 1-2 hours) for up to 24 hours using a microplate reader.

Data Analysis:

  • Plot the OD₆₀₀ values against time for each condition.

  • Compare the growth curves of the this compound-supplemented cultures to the negative and positive controls.

  • For inhibitor studies, determine the concentration of the compound that inhibits bacterial growth by a certain percentage (e.g., 50% - IC₅₀).

Protocol 2: Radiolabeled Iron Uptake Assay

This assay directly quantifies the transport of iron into bacterial cells mediated by enterobactin using a radiolabeled iron isotope (e.g., ⁵⁵Fe or ⁵⁹Fe). It is a highly sensitive method to determine the kinetics of iron uptake.

Materials:

  • Bacterial strain of interest

  • Iron-rich medium

  • Iron-deficient minimal medium

  • This compound

  • Radiolabeled ferric chloride (⁵⁵FeCl₃ or ⁵⁹FeCl₃)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Nitrocellulose membrane filters (0.45 µm)

  • Filtration apparatus

Procedure:

  • Prepare radiolabeled ferric-enterobactin:

    • In a microcentrifuge tube, mix a 10-fold molar excess of this compound with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Incubate at room temperature for 1 hour to allow complex formation.

  • Prepare bacterial cells:

    • Grow the bacterial strain overnight in an iron-rich medium.

    • Subculture the cells into an iron-deficient minimal medium to induce the expression of the enterobactin uptake machinery. Grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.6).

    • Harvest the cells by centrifugation and wash twice with ice-cold, iron-free medium.

    • Resuspend the cells in the same medium to a known cell density (e.g., OD₆₀₀ = 1.0).

  • Perform the uptake assay:

    • Equilibrate the cell suspension at 37°C for 5 minutes.

    • Initiate the transport assay by adding the prepared ⁵⁵Fe-enterobactin complex to the cell suspension to a final concentration of approximately 50-100 nM.

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots (e.g., 100 µL) of the cell suspension and rapidly filter them through a nitrocellulose membrane.

    • Immediately wash the filter with 5 mL of ice-cold wash buffer (e.g., 0.9% NaCl) to remove non-specifically bound radioactivity.

  • Quantify radioactivity:

    • Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Generate a standard curve to correlate counts per minute (CPM) to the amount of ⁵⁵Fe.

  • Calculate the amount of iron taken up by the cells at each time point.

  • Plot the iron uptake over time to determine the initial rate of transport.

  • Transport rates are typically expressed as pmol of Fe³⁺ per minute per 10⁹ cells.

Protocol 3: Ferric-Enterobactin Binding Assay

This assay measures the binding affinity of the ferric-enterobactin complex to its outer membrane receptor, FepA. It is useful for characterizing the interaction between the siderophore and its receptor and for identifying compounds that may interfere with this binding.

Materials:

  • Bacterial strain overexpressing FepA

  • Radiolabeled ferric-enterobactin (⁵⁹Fe-enterobactin)

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

  • Nitrocellulose membrane filters (0.45 µm)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cells: Grow and prepare the bacterial cells overexpressing FepA as described in the iron uptake assay. Resuspend the cells in binding buffer.

  • Perform the binding assay:

    • In a series of tubes, incubate a fixed number of bacterial cells with increasing concentrations of ⁵⁹Fe-enterobactin (e.g., 0.1 nM to 100 nM).

    • Incubate on ice for 1 hour to reach binding equilibrium.

    • Separate the cells from the unbound ligand by rapid filtration through a nitrocellulose membrane.

    • Quickly wash the filter with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantify radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis:

  • Plot the amount of bound ⁵⁹Fe-enterobactin against the concentration of the free ligand.

  • Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Iron-Deficient Medium & Bacterial Inoculum C Set up 96-well plate with reagents and inoculum A->C B Prepare this compound & Test Compound Solutions B->C D Incubate at 37°C with shaking C->D E Monitor Bacterial Growth (OD₆₀₀) or Radiolabeled Iron Uptake D->E F Plot Growth Curves or Iron Uptake vs. Time E->F G Determine IC₅₀ or Transport Kinetics (Vmax, Km) F->G

Caption: General workflow for an iron uptake assay using this compound.

References

Application Notes and Protocols: Apo-Enterobactin as a Tool for Studying Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing apo-enterobactin, the iron-free form of the potent bacterial siderophore, as a specialized tool to investigate the complex interplay between microbial pathogens and their hosts.

Introduction

Iron is an essential nutrient for nearly all forms of life, making its acquisition a central battleground during bacterial infections. Pathogenic bacteria, particularly Gram-negative species like Escherichia coli and Salmonella enterica, secrete high-affinity iron chelators called siderophores to scavenge iron from the host environment, which maintains exceedingly low levels of free iron as a defense mechanism known as nutritional immunity.[1][2]

Enterobactin is the most powerful siderophore known, binding ferric iron (Fe³⁺) with an extraordinary affinity (K ≈ 10⁵² M⁻¹) that allows bacteria to effectively steal iron from host proteins like transferrin and lactoferrin.[2][3] While the role of iron-bound ferric-enterobactin in bacterial nutrition is well-established, the iron-free ligand, This compound , is emerging as a critical signaling molecule that directly interacts with and modulates the host's innate immune system. Understanding these interactions is paramount for developing novel anti-infective therapies.

This compound can be used as a tool to:

  • Investigate the host's "nutritional immunity" response.

  • Probe pro-inflammatory signaling pathways in epithelial cells and immune cells.

  • Study bacterial mechanisms for evading host defenses.

  • Screen for inhibitors of siderophore synthesis and transport.

  • Explore the immunosuppressive tactics of pathogens.

Section 1: The Dual Role of Enterobactin in Pathogenesis

The interaction between enterobactin and the host is a classic example of a molecular arms race. Bacteria secrete enterobactin to acquire iron, and the host has evolved countermeasures to neutralize this strategy.

Bacterial Iron Acquisition via Enterobactin

Under iron-limiting conditions, bacteria upregulate the ent and fep genes to synthesize and transport enterobactin.[4] The process involves:

  • Synthesis & Secretion: this compound is synthesized in the bacterial cytoplasm and secreted across the inner and outer membranes.

  • Iron Scavenging: In the extracellular space, this compound binds scarce Fe³⁺ to form the ferric-enterobactin complex.

  • Uptake: The ferric-enterobactin complex is recognized by the specific outer membrane receptor FepA. Transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.

  • Cytoplasmic Release: Once in the periplasm, the complex is shuttled to an inner membrane ABC transporter. In the cytoplasm, the enzyme ferric enterobactin esterase (Fes) hydrolyzes the siderophore to release the iron.

G cluster_host Host Extracellular Space cluster_bacteria Bacterial Cell cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Apo-Ent_secreted This compound Fe-Ent Ferric-Enterobactin Apo-Ent_secreted->Fe-Ent Binds Iron Fe3 Fe³⁺ Fe3->Fe-Ent FepA FepA Receptor Fe-Ent->FepA Binding Fe-Ent_peri Ferric-Enterobactin FepA->Fe-Ent_peri Transport (TonB-dependent) FepB FepB ABC_Transporter ABC Transporter (FepCDG) FepB->ABC_Transporter Fe-Ent_peri->FepB Shuttle Fe-Ent_cyto Ferric-Enterobactin ABC_Transporter->Fe-Ent_cyto Transport Apo-Ent_synth This compound (Synthesized) Apo-Ent_synth->Apo-Ent_secreted Secretion Fes Fes Esterase Fe-Ent_cyto->Fes Hydrolysis Released_Fe Released Fe³⁺ Fes->Released_Fe Metabolism Bacterial Metabolism Released_Fe->Metabolism

Bacterial iron acquisition via the enterobactin system.
Host Countermeasure: Sequestration by Lipocalin 2 (Lcn2)

The host innate immune system directly counters enterobactin through the protein Lipocalin 2 (Lcn2) , also known as siderocalin.

  • Sequestration: Lcn2 is secreted by epithelial cells and neutrophils and possesses a binding pocket (calyx) with high affinity for ferric-enterobactin.

  • Iron Starvation: By binding the ferric-enterobactin complex, Lcn2 prevents its re-uptake by bacteria, effectively starving them of iron and exerting a bacteriostatic effect.

  • Bacterial Evasion: Some pathogens, like Salmonella, have evolved "stealth" siderophores (e.g., salmochelins) by glycosylating enterobactin, which prevents Lcn2 binding while still allowing for iron transport.

G cluster_host Host Environment cluster_bacteria Bacterial Cell Fe-Ent Ferric-Enterobactin Lcn2 Lipocalin 2 (Lcn2) Fe-Ent->Lcn2 Binding FepA FepA Receptor Fe-Ent->FepA Normal Uptake Path Lcn2_FeEnt Lcn2:Fe-Ent Complex Lcn2->Lcn2_FeEnt Lcn2_FeEnt->FepA Binding Prevented No_Uptake Iron Uptake Blocked FepA->No_Uptake

Host defense via Lipocalin 2 sequestration of ferric-enterobactin.

Section 2: this compound as a Direct Modulator of Host Immunity

Recent research has revealed that this compound is not merely a passive precursor but an active signaling molecule that can trigger both pro-inflammatory and immunosuppressive responses.

Pro-Inflammatory Signaling in Epithelial Cells

This compound can act as a Pathogen-Associated Molecular Pattern (PAMP), signaling bacterial presence and metabolic activity to host cells.

  • Intracellular Iron Chelation: Lipid-soluble this compound can enter host epithelial cells and chelate iron from the intracellular labile iron pool.

  • IL-8 Secretion: This depletion of intracellular iron is a danger signal that triggers the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8), a potent neutrophil chemoattractant.

  • Receptor Involvement: This response is partially dependent on Formyl Peptide Receptors (FPRs), suggesting a multi-faceted recognition mechanism.

  • Lcn2 Potentiation: Paradoxically, while Lcn2 sequesters enterobactin, the this compound:Lcn2 complex can potentiate this IL-8 response, amplifying the inflammatory signal.

G cluster_host_cell Host Epithelial Cell FPR Formyl Peptide Receptor (FPR) Signaling Intracellular Signaling (e.g., MAPK/NF-κB) FPR->Signaling Activation LIP Labile Iron Pool (Fe³⁺) LIP->Signaling Depletion Signal IL8 IL-8 Secretion Signaling->IL8 Neutrophil Neutrophil Influx IL8->Neutrophil Recruits Neutrophils ApoEnt This compound ApoEnt->FPR Partial Binding ApoEnt->LIP Enters Cell & Chelates Iron

This compound inducing IL-8 secretion in epithelial cells.
Immunosuppression via Myeloperoxidase and AhR Pathways

In addition to triggering inflammation, this compound can also suppress key host defense mechanisms.

  • Inhibition of Myeloperoxidase (MPO): this compound is a potent inhibitor of MPO, a critical enzyme in neutrophils that generates bactericidal reactive oxygen species. By inactivating MPO, enterobactin helps bacteria evade neutrophil killing.

  • Inhibition of Aryl Hydrocarbon Receptor (AhR): The AhR is a transcription factor that, when activated by microbiota-derived metabolites (e.g., from tryptophan), helps maintain immune homeostasis. Enterobactin has been shown to inhibit AhR activation, which can impair bacterial clearance and promote sepsis.

G cluster_pathways Immunosuppressive Actions MPO Myeloperoxidase (MPO) in Neutrophils ROS Bactericidal ROS Production MPO->ROS Leads to AhR Aryl Hydrocarbon Receptor (AhR) Immune_Homeostasis Immune Homeostasis (e.g., Macrophage Function) AhR->Immune_Homeostasis Promotes ApoEnt This compound ApoEnt->MPO Inhibits ApoEnt->AhR Inhibits

Immunosuppressive activities of this compound.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative parameters for the interactions described. These values are essential for designing experiments and interpreting results.

Table 1: Binding Affinities and Constants
Interacting MoleculesParameterValueOrganism/SystemReference(s)
This compound + Fe³⁺Formation Constant (K)~10⁵² M⁻¹In vitro
Ferric-Enterobactin + FepADissociation Constant (Kd)< 0.2 nME. coli
Ferric-Enterobactin + Lcn2Dissociation Constant (Kd)0.43 nMHuman / Murine
This compound + FepBDissociation Constant (Kd)60 nME. coli
Ferric-Enterobactin + FepBDissociation Constant (Kd)29 nME. coli
Table 2: Kinetic and Inhibitory Parameters
Process / MoleculeParameterValueOrganism/SystemReference(s)
FepA-mediated TransportVmax~100 pmol/min/10⁹ cellsE. coli
FepA-mediated TransportKm~1 - 9 nME. coli
This compound vs. MPOIC₅₀~1.0 µMIn vitro (Murine MPO)

Section 4: Experimental Protocols

The following are detailed protocols for key experiments using this compound to study host-pathogen interactions.

Protocol 1: Radiolabeled (⁵⁵Fe) Iron Uptake Assay

This assay quantitatively measures the uptake of iron into bacterial cells mediated by enterobactin. It is crucial for assessing the function of the FepA transporter and for screening potential transport inhibitors.

G A 1. Prepare ⁵⁵Fe-Enterobactin Mix this compound with ⁵⁵FeCl₃ C 3. Initiate Uptake Add ⁵⁵Fe-Enterobactin to cell suspension at 37°C A->C B 2. Prepare Bacterial Culture Grow to mid-log phase in iron-deficient medium B->C D 4. Time-Course Sampling Take aliquots at 0, 1, 2, 5, 10 min C->D E 5. Filter and Wash Rapidly filter cells and wash with ice-cold buffer D->E F 6. Quantify Radioactivity Measure CPM of filters using a scintillation counter E->F G 7. Analyze Data Plot pmol of Fe transported vs. time to determine uptake rate F->G

Workflow for the radiolabeled iron uptake assay.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Iron-deficient minimal medium (e.g., M9 minimal medium treated with Chelex resin or supplemented with 2,2'-dipyridyl)

  • Purified this compound

  • ⁵⁵FeCl₃ solution

  • Transport buffer (e.g., M9 medium)

  • Wash buffer (e.g., ice-cold 0.9% NaCl)

  • 0.45 µm nitrocellulose membrane filters

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Preparation of ⁵⁵Fe-Enterobactin:

    • In a microfuge tube, mix equimolar amounts of purified this compound and ⁵⁵FeCl₃.

    • Incubate at room temperature for 10-15 minutes to allow complex formation. The final concentration for the assay is typically in the nanomolar range (e.g., 100 nM).

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of the bacterial strain in iron-rich medium (e.g., LB broth).

    • Inoculate a larger volume of iron-deficient minimal medium with the overnight culture.

    • Grow with vigorous shaking at 37°C to mid-log phase (OD₆₀₀ ≈ 0.5-0.6) to ensure expression of iron uptake machinery.

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet twice with ice-cold transport buffer to remove residual medium.

    • Resuspend the cells in transport buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Uptake Assay:

    • Equilibrate the cell suspension at 37°C for 5 minutes.

    • Initiate the transport assay by adding the prepared ⁵⁵Fe-Enterobactin complex to the cell suspension.

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a defined volume (e.g., 200 µL) of the cell suspension.

  • Filtration and Washing:

    • Immediately filter the aliquot through a 0.45 µm nitrocellulose membrane under vacuum.

    • Rapidly wash the filter with two volumes (e.g., 2 x 5 mL) of ice-cold wash buffer to remove non-specifically bound radiolabel.

  • Quantification:

    • Place the filter into a scintillation vial.

    • Add an appropriate volume of scintillation fluid (e.g., 5 mL).

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Convert CPM to picomoles (pmol) of iron transported using the specific activity of the ⁵⁵Fe-Enterobactin solution.

    • Plot the pmol of iron transported against time to determine the initial uptake rate (V₀).

Protocol 2: Quantification of IL-8 Secretion from Epithelial Cells

This protocol measures the pro-inflammatory response of host cells to this compound. It is useful for studying innate immune recognition of bacterial metabolites.

G A 1. Seed Epithelial Cells Culture cells (e.g., HT-29) in 24-well plates to ~90% confluency C 3. Stimulate Cells Wash cells and treat with stimuli in serum-free medium for 24h A->C B 2. Prepare Stimuli This compound, Fe-enterobactin (control), Lcn2 B->C D 4. Collect Supernatants Centrifuge to remove cell debris C->D E 5. Perform ELISA Quantify IL-8 concentration in supernatants using a commercial ELISA kit D->E F 6. Analyze Data Compare IL-8 levels across different treatment groups E->F

Workflow for measuring IL-8 secretion from epithelial cells.

Materials:

  • Human epithelial cell line (e.g., HT-29 or A549)

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • Purified this compound

  • FeCl₃ for preparing iron-saturated enterobactin (control)

  • Recombinant human Lipocalin 2 (optional, for studying potentiation)

  • Sterile 24-well cell culture plates

  • Human IL-8 ELISA kit

Procedure:

  • Cell Culture and Seeding:

    • Culture epithelial cells according to standard protocols.

    • Seed cells into 24-well plates at a density that will result in approximately 90% confluency at the time of the experiment (e.g., 1 x 10⁵ cells/well).

    • Allow cells to adhere and grow for 24-48 hours.

  • Cell Stimulation:

    • The day before stimulation, switch to a low-serum or serum-free medium to reduce baseline inflammation.

    • Prepare stimuli in serum-free medium. A typical concentration for this compound is 25-50 µM.

    • Treatment Groups:

      • Vehicle control (e.g., DMSO)

      • This compound (e.g., 25 µM)

      • Ferric-enterobactin (25 µM this compound + 25 µM FeCl₃, pre-incubated)

      • This compound + Lcn2 (optional)

      • LPS (positive control for inflammation)

    • Wash the cell monolayers once with sterile PBS.

    • Add 500 µL of the prepared stimuli to the respective wells.

    • Incubate for a specified duration (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection:

    • After incubation, collect the culture supernatants from each well.

    • Centrifuge the supernatants (e.g., 1500 x g for 10 min) to pellet any detached cells or debris.

    • Transfer the clarified supernatants to fresh tubes. Samples can be stored at -80°C until analysis.

  • ELISA for IL-8:

    • Quantify the concentration of IL-8 in the supernatants using a commercial human IL-8 ELISA kit. Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Calculate the mean IL-8 concentration for each treatment group.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the this compound treated group and the controls (vehicle, ferric-enterobactin).

Protocol 3: Inhibition of Myeloperoxidase (MPO) Activity

This biochemical assay determines the ability of this compound to inhibit the enzymatic activity of MPO, a key component of the neutrophil oxidative burst.

Materials:

  • Purified human Myeloperoxidase (MPO)

  • MPO assay buffer (e.g., Sodium Phosphate Buffer, pH 7.4)

  • This compound

  • MPO substrate (e.g., Guaiacol or Amplex™ Red)

  • Hydrogen peroxide (H₂O₂)

  • 96-well microplate (UV-transparent if using guaiacol)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of MPO in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare stock solutions of the MPO substrate and H₂O₂ in assay buffer.

  • Inhibition Assay:

    • In a 96-well plate, add a fixed amount of MPO to each well.

    • Add the varying concentrations of this compound (or vehicle control) to the wells.

    • Pre-incubate the MPO and this compound for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the MPO substrate and H₂O₂. For example, use final concentrations of 100 mM guaiacol and 0.0067% H₂O₂.

    • Immediately begin measuring the change in absorbance over time at the appropriate wavelength (e.g., 470 nm for guaiacol oxidation) using the kinetic mode of a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).

    • Determine the percentage of MPO inhibition for each this compound concentration relative to the vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols: Apo-Enterobactin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of apo-enterobactin as a drug delivery vehicle, specifically targeting Gram-negative bacteria. By leveraging the bacterium's own iron acquisition system, this "Trojan Horse" strategy can overcome the outer membrane permeability barrier, enhancing the efficacy of conjugated drugs and enabling targeted delivery.[1][2][3]

Principle: The Trojan Horse Strategy

Iron is an essential nutrient for bacterial survival and pathogenesis.[4] In the iron-limited environment of a host, Gram-negative bacteria like Escherichia coli and Salmonella enterica synthesize and secrete high-affinity iron chelators called siderophores to scavenge ferric iron (Fe³⁺).[2] Enterobactin (Ent) is the most potent siderophore known, with an exceptionally high affinity for Fe³⁺.

The this compound (iron-free) form is secreted, binds to environmental iron, and the resulting ferri-enterobactin complex ([Fe(Ent)]³⁻) is recognized by specific outer membrane receptors, primarily FepA and IroN. The complex is then actively transported into the bacterial cell.

By conjugating a therapeutic agent (e.g., an antibiotic) to a monofunctionalized this compound scaffold, the resulting conjugate can mimic the native ferri-enterobactin complex. This allows the conjugate to hijack the FepA-mediated uptake pathway to gain entry into the bacterial periplasm and cytoplasm, bypassing the impermeable outer membrane and delivering the drug payload directly to its intracellular target. This targeted delivery can significantly increase the intracellular concentration of the drug, enhance its potency, and overcome certain resistance mechanisms.

Data Presentation: Efficacy of Enterobactin-Drug Conjugates

The conjugation of antibiotics to enterobactin has been shown to dramatically increase their antibacterial potency, particularly under iron-deficient conditions that simulate the host environment. The minimum inhibitory concentration (MIC) is a key measure of this enhanced efficacy.

Table 1: In Vitro Antibacterial Activity of Enterobactin-β-Lactam Conjugates against E. coli

Bacterial StrainParent AntibioticParent MIC (μM)ConjugateConjugate MIC (μM)Fold Decrease in MICReference
E. coli K-12Ampicillin>10Ent-Amp0.1>100
Uropathogenic E. coli CFT073Ampicillin/Amoxicillin10Ent-Amp/Amx0.011000
Enterohemorrhagic E. coli O157:H7Amoxicillin>10Ent-Amx0.1>100

Data represents typical values reported under iron-deficient conditions.

Table 2: In Vitro Activity of Enterobactin-Muraymycin Conjugate against Efflux-Deficient E. coli

Bacterial StrainCompoundIC₅₀ (μM)Fold Increase in ActivityReference
E. coli ΔtolCMuraymycin 923-
E. coli ΔtolC(AcO)EntKL-SS-92.0~11

Table 3: Cytotoxicity of Enterobactin-Ampicillin Conjugate

Cell LineCompoundConditionCytotoxicityReference
Human T84 Intestinal CellsEnt-AmpApo-formLow
Human T84 Intestinal CellsEnt-AmpIron-bound formLow

Key Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound drug conjugates.

This protocol describes a one-pot chemoenzymatic method to produce an enterobactin scaffold with a functional group for subsequent drug conjugation.

  • Objective: To synthesize a monofunctionalized enterobactin derivative (e.g., with an azide linker for click chemistry).

  • Materials:

    • Purified enterobactin biosynthesis enzymes (EntE, EntB, EntF) and a glucosyltransferase (e.g., IroB)

    • Enterobactin precursors: 2,3-dihydroxybenzoic acid (DHBA) and L-Serine

    • Reagents: UDP-Glucose, MgCl₂, TCEP-HCl, Tris buffer (pH 7.5)

    • Functionalizing reagent (e.g., azide- or alkyne-containing linker)

    • HPLC-MS for reaction monitoring and purification

  • Procedure:

    • Prepare a reaction vessel with 75 mM Tris buffer (pH 7.5).

    • Add the precursors and reagents: 500 μM enterobactin precursors (DHBA and L-Serine), 3 mM UDP-Glucose, 5 mM MgCl₂, and 2.5 mM TCEP-HCl.

    • Add the purified enzymes: 1 μM of the glucosyltransferase and optimized concentrations of EntE, EntB, and EntF.

    • Incubate the mixture at room temperature for 4-6 hours, monitoring the formation of the enterobactin scaffold by HPLC-MS.

    • Once the enzymatic reaction is complete, add the functionalizing reagent to the mixture to introduce the desired linker.

    • Purify the monofunctionalized enterobactin product using preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

This protocol details the conjugation of an alkyne-modified drug to an azide-functionalized enterobactin scaffold.

  • Objective: To covalently link a drug molecule to the enterobactin carrier.

  • Materials:

    • Azide-functionalized enterobactin (from Protocol 1)

    • Alkyne-modified drug of interest

    • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

    • Solvent system (e.g., DMSO/water mixture)

  • Procedure:

    • Dissolve the azide-functionalized enterobactin and a slight molar excess of the alkyne-modified drug in the chosen solvent system.

    • Add the copper(I) catalyst components to initiate the copper-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by HPLC-MS.

    • Upon completion, purify the final enterobactin-drug conjugate by preparative HPLC.

    • Confirm the structure and purity of the conjugate using high-resolution mass spectrometry.

This assay determines the lowest concentration of the conjugate that inhibits visible bacterial growth.

  • Objective: To quantify the antibacterial potency of the enterobactin-drug conjugate compared to the parent drug.

  • Materials:

    • Bacterial strain of interest (e.g., E. coli CFT073)

    • Iron-deficient growth medium (e.g., modified M9 minimal medium)

    • Enterobactin-drug conjugate and parent drug stock solutions

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a serial two-fold dilution of the enterobactin-drug conjugate and the parent drug in the iron-deficient medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., to a final concentration of 5 x 10⁵ CFU/mL). Include a positive control (bacteria, no drug) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm (OD₆₀₀). A significant reduction in growth compared to the positive control indicates inhibition.

This assay is used to confirm that the conjugate is utilizing the enterobactin uptake pathway.

  • Objective: To verify that the conjugate's activity is dependent on the FepA transport system.

  • Materials:

    • Wild-type bacterial strain (e.g., E. coli K-12)

    • Isogenic mutant strain lacking the FepA receptor (fepA⁻)

    • Iron-deficient medium

    • Enterobactin-drug conjugate

  • Procedure:

    • Grow cultures of both wild-type and fepA⁻ mutant strains in iron-deficient medium.

    • Expose both strains to varying concentrations of the this compound-drug conjugate.

    • Monitor bacterial growth over time by measuring OD₆₀₀.

    • Expected Result: The wild-type strain should show significant growth inhibition at lower concentrations of the conjugate. The fepA⁻ mutant should be significantly less susceptible, showing growth inhibition only at much higher concentrations, confirming that uptake is FepA-mediated. A lack of activity against the fepA⁻ mutant indicates successful targeting of the enterobactin pathway.

Visualizations: Pathways and Workflows

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ApoEnt_Drug This compound Drug Conjugate FepA FepA ApoEnt_Drug->FepA 1. Binding Drug Released Drug Target Intracellular Target Drug->Target 5. Action FepB FepB FepA->FepB 2. Transport FepCDG FepCDG FepB->FepCDG 3. Binding TonB TonB TonB->FepA Energy FepCDG->Drug 4. Transport & Release

Diagram 1: Uptake pathway of an this compound drug conjugate in Gram-negative bacteria.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A 1. Design & Synthesis of Monofunctionalized Enterobactin C 3. Conjugation Reaction (e.g., Click Chemistry) A->C B 2. Synthesis of Drug-Linker Moiety B->C D 4. Purification & Characterization (HPLC, MS, NMR) C->D E 5. In Vitro Potency Assays (e.g., MIC Determination) D->E F 6. Mechanism of Uptake Studies (e.g., fepA⁻ Mutant Assay) D->F G 7. Cytotoxicity Assays (Human Cell Lines) D->G H 8. In Vivo Efficacy Studies (Animal Models) E->H I Data Analysis & Interpretation F->I G->I H->I

Diagram 2: General experimental workflow for developing enterobactin-drug conjugates.

G A This compound C Enterobactin-Drug Conjugate A->C Conjugation B Drug Payload (e.g., Antibiotic) B->C E FepA/IroN Uptake Receptors C->E Hijacks ('Trojan Horse') D Gram-Negative Bacterium D->E Expresses G Enhanced Drug Efficacy & Targeted Delivery E->G Enables Transport F Outer Membrane Permeability Barrier F->G Bypasses

Diagram 3: Logical relationship of the this compound "Trojan Horse" drug delivery concept.

References

Application Notes and Protocols for Radiolabeling Apo-Enterobactin for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin is a high-affinity siderophore produced by various Gram-negative bacteria, such as Escherichia coli, to sequester iron from the host environment. The highly specific uptake of ferric-enterobactin complexes by bacteria presents a unique opportunity for targeted molecular imaging. By replacing the native iron with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), apo-enterobactin can be transformed into a PET imaging agent. This allows for the non-invasive visualization and quantification of bacterial infections, offering a powerful tool for preclinical research and potentially clinical diagnostics.[1][2][3] These application notes provide detailed protocols for the preparation, radiolabeling, quality control, and in vivo imaging of this compound.

Principle of the Method

The fundamental principle involves the chelation of a positron-emitting radionuclide, typically ⁶⁸Ga, by the catecholate groups of this compound. The resulting radiolabeled complex, [⁶⁸Ga]Ga-enterobactin, mimics the native ferric-enterobactin and is actively transported into bacterial cells via specific outer membrane receptors, such as FepA.[4][5] This targeted accumulation at the site of infection enables sensitive and specific detection by Positron Emission Tomography (PET).

Quantitative Data Summary

The following tables summarize key quantitative data for the radiolabeling of siderophores, including enterobactin and its analogs, with Gallium-68.

Table 1: Radiolabeling Efficiency and Quality Control

ParameterValueReference
Radiochemical Purity ([⁶⁸Ga]Ga-enterobactin)>95%
Radiochemical Purity ([⁶⁸Ga]Ga-ferrioxamine E)>95%
Radiochemical Purity ([⁶⁸Ga]Ga-ferrirubin)>91%
Specific Activity ([⁶⁸Ga]Ga-DOTATATE)1200-1850 MBq/nM
Specific Activity ([⁶⁸Ga]Ga-citrate)4-6 GBq/mM

Table 2: In Vivo Biodistribution of [⁶⁸Ga]Ga-siderophores in Healthy Mice (%ID/g)

Organ[⁶⁸Ga]Ga-ferrioxamine E (30 min)[⁶⁸Ga]Ga-ferrirubin (30 min)[⁶⁸Ga]Ga-ferrioxamine E (90 min)[⁶⁸Ga]Ga-ferrirubin (90 min)Reference
Blood1.59 ± 0.06Not Reported0.49 ± 0.03Not Reported
LiverLowLowLowLow
KidneysHigh (Excretion)High (Excretion)High (Excretion)High (Excretion)
SpleenLowLowLowLow
LungsLowLowLowLow
MuscleLowLowLowLow
BoneLowLowLowLow

Note: Specific %ID/g values for all organs for enterobactin were not available in the provided search results. The data for other siderophores indicates rapid clearance and low background uptake in non-target organs.

Experimental Protocols

Protocol 1: Preparation and Purification of this compound

This protocol describes the isolation and purification of this compound from bacterial cultures.

Materials:

  • E. coli strain cultured in iron-deficient medium

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium phosphate buffer

  • Sephadex LH-20 chromatography column

  • Methanol

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Culture and Extraction: Grow an enterobactin-producing strain of E. coli in an iron-deficient medium to induce siderophore production. Acidify the culture supernatant to approximately pH 2 with HCl. Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Concentration: Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Chromatographic Purification: Dissolve the dried extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column pre-equilibrated with methanol. Elute the column with methanol.

  • Fraction Collection and Analysis: Collect the fractions and monitor for the presence of enterobactin, which can be visualized as a colored complex upon the addition of ferric chloride to a small aliquot. Pool the fractions containing pure enterobactin.

  • Final Preparation: Evaporate the pooled fractions to dryness and lyophilize to obtain pure this compound as a white powder. Store at -20°C.

Protocol 2: Radiolabeling of this compound with Gallium-68

This protocol details the manual radiolabeling of this compound with ⁶⁸Ga.

Materials:

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free water for injection

  • Heating block or water bath

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile reaction vial, add 10-50 µg of this compound dissolved in a small volume of sterile water.

  • Buffering: Add 200-500 µL of 1 M sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (up to 500 MBq) to the buffered this compound solution. Gently mix the solution.

  • Incubation: Incubate the reaction mixture at 95°C for 10 minutes.

  • Purification of [⁶⁸Ga]Ga-enterobactin:

    • Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Pass the reaction mixture through the C18 cartridge. The [⁶⁸Ga]Ga-enterobactin will be retained on the cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga.

    • Elute the purified [⁶⁸Ga]Ga-enterobactin from the cartridge with a small volume (0.5-1 mL) of 50% ethanol.

  • Formulation: Evaporate the ethanol under a gentle stream of nitrogen and reconstitute the [⁶⁸Ga]Ga-enterobactin in sterile saline for injection.

Protocol 3: Quality Control of [⁶⁸Ga]Ga-enterobactin

This protocol outlines the quality control procedures to ensure the purity and integrity of the radiolabeled product.

Materials:

  • [⁶⁸Ga]Ga-enterobactin solution

  • Instant thin-layer chromatography (iTLC) strips (silica gel)

  • Mobile phase: 0.1 M sodium citrate buffer, pH 5.5

  • Radio-TLC scanner

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Reversed-phase C18 HPLC column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Syringe filters (0.22 µm)

Procedures:

  • Radiochemical Purity by iTLC:

    • Spot a small drop of the final [⁶⁸Ga]Ga-enterobactin solution onto an iTLC strip.

    • Develop the chromatogram using 0.1 M sodium citrate buffer as the mobile phase. In this system, free ⁶⁸Ga will migrate with the solvent front (Rf = 1.0), while [⁶⁸Ga]Ga-enterobactin will remain at the origin (Rf = 0).

    • Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity at each position. The radiochemical purity should be >95%.

  • Radiochemical Purity by Radio-HPLC:

    • Filter a small aliquot of the final product through a 0.22 µm syringe filter.

    • Inject the filtered sample onto a reversed-phase C18 HPLC column.

    • Elute using a gradient of mobile phase A and B (e.g., 0-100% B over 15 minutes) at a flow rate of 1 mL/min.

    • Monitor the eluate with a UV detector (at a wavelength appropriate for enterobactin) and a radioactivity detector.

    • The retention time of [⁶⁸Ga]Ga-enterobactin should be compared to a non-radioactive standard. The radiochemical purity is calculated as the ratio of the radioactivity of the product peak to the total radioactivity.

  • Sterility and Endotoxin Testing: Perform standard sterility and Limulus Amebocyte Lysate (LAL) tests to ensure the final product is suitable for in vivo use.

Protocol 4: In Vivo PET/CT Imaging of Bacterial Infection

This protocol describes the use of [⁶⁸Ga]Ga-enterobactin for PET/CT imaging in a murine model of bacterial infection.

Materials:

  • [⁶⁸Ga]Ga-enterobactin solution

  • Animal model of bacterial infection (e.g., thigh muscle infection in mice)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Syringes and needles for injection

Procedure:

  • Animal Preparation: Anesthetize the infected animal using isoflurane (e.g., 2% in oxygen).

  • Radiotracer Administration: Administer a bolus injection of [⁶⁸Ga]Ga-enterobactin (e.g., 5-10 MBq) via the tail vein.

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, and 90 minutes).

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Fuse the PET and CT images for anatomical localization of the radioactive signal.

    • Draw regions of interest (ROIs) over the site of infection and other organs of interest (e.g., muscle, liver, kidneys) to quantify the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution (Optional):

    • At the end of the imaging session, euthanize the animal.

    • Dissect the organs of interest, weigh them, and measure the radioactivity in each organ using a gamma counter.

    • Calculate the %ID/g for each organ to confirm the imaging findings.

Diagrams

experimental_workflow cluster_prep This compound Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_imaging In Vivo Imaging culture Bacterial Culture (Iron-Deficient) extraction Solvent Extraction culture->extraction purification Column Chromatography extraction->purification apo_ent Pure this compound purification->apo_ent reaction Labeling Reaction (Apo-Ent + ⁶⁸Ga) apo_ent->reaction ga68 ⁶⁸GaCl₃ Elution ga68->reaction purify_labeled C18 Purification reaction->purify_labeled final_product [⁶⁸Ga]Ga-Enterobactin purify_labeled->final_product tlc Radio-TLC final_product->tlc hplc Radio-HPLC final_product->hplc sterility Sterility & Endotoxin final_product->sterility injection IV Injection into Infected Animal final_product->injection pet_ct PET/CT Imaging injection->pet_ct analysis Image Analysis (%ID/g) pet_ct->analysis biodistribution Ex Vivo Biodistribution pet_ct->biodistribution

Caption: Experimental workflow for radiolabeling this compound and in vivo imaging.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm radiolabeled_ent [⁶⁸Ga]Ga-Enterobactin fepa FepA Receptor radiolabeled_ent->fepa Binding transport_periplasm Periplasmic Transport fepa->transport_periplasm Translocation fep_system FepBCDG Transporter transport_periplasm->fep_system fes Fes Enzyme fep_system->fes Transport accumulation ⁶⁸Ga Accumulation (PET Signal) release ⁶⁸Ga Release fes->release release->accumulation

Caption: Uptake pathway of [⁶⁸Ga]Ga-enterobactin in Gram-negative bacteria.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Apo-Enterobactin Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, a high-affinity siderophore produced by Gram-negative bacteria like E. coli, plays a crucial role in iron acquisition, making it essential for bacterial survival and virulence.[1][2] Its ability to sequester ferric iron from the host environment with an exceptionally high affinity (Kₐ ≈ 10⁴⁹ M⁻¹) makes it a key factor in bacterial pathogenesis.[2][3] The analysis of enterobactin in its iron-free (apo) state and in complex with various molecules is critical for understanding bacterial iron metabolism and for the development of novel antimicrobial strategies, including "Trojan horse" antibiotic delivery.[3]

Mass spectrometry has emerged as a powerful tool for the characterization of enterobactin and its complexes. Techniques such as electrospray ionization mass spectrometry (ESI-MS), native mass spectrometry, and liquid chromatography-mass spectrometry (LC-MS) allow for the sensitive detection, quantification, and structural elucidation of these molecules. This application note provides detailed protocols for the mass spectrometry analysis of apo-enterobactin and its complexes, along with data presentation guidelines and visualizations of experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the mass spectrometric analysis of enterobactin and its complexes.

Table 1: Mass Spectrometry Data for Siderocalin (Scn) and its Complexes with Linear Enterobactin (lin-Ent)

AnalyteObserved Mass (Da)Charge States Detected (m/z)Binding Stoichiometry
Siderocalin (Scn)20674.7 ± 3.2[Scn +10H]¹⁰⁺ (2068.3), [Scn +9H]⁹⁺ (2298.0), [Scn +8H]⁸⁺ (2585.2)N/A
Scn-lin-Ent ComplexScn + 687.9Not specified1:1
Scn-Fe(III)-lin-Ent ComplexScn + 737.8Not specified1:1

Table 2: HPLC-ESI-MS/MS Detection Limits for Hydroxamate Siderophores

SiderophoreDetection Limit (fmol)
Ferrioxamine (FO)1.9
Ferrichrome (FC)31.1
Iron(III) Rhodotoluate (FR)524

Experimental Protocols

Protocol 1: Native Mass Spectrometry of this compound and its Complex with Siderocalin

This protocol is adapted from methodologies used to study the interaction of linear enterobactin (lin-Ent) with siderocalin (Scn).

1. Sample Preparation:

  • Prepare a 40 µM solution of Siderocalin (Scn) in a suitable buffer (e.g., 20 mM ammonium acetate, pH 7.4).
  • Prepare a 60 µM solution of linear enterobactin (lin-Ent).
  • For the formation of the apo-complex, mix Scn and lin-Ent in a 1:1.5 molar ratio.
  • For the formation of the ferric complex, pre-incubate lin-Ent with a 1.2 molar excess of FeCl₃ before mixing with Scn.
  • Allow the mixture to incubate at room temperature for at least 30 minutes.

2. Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
  • Ionization Mode: Positive ion mode.
  • Capillary Voltage: 1.2-1.5 kV.
  • Source Temperature: Maintain at a low temperature (e.g., 80 °C) to preserve non-covalent interactions.
  • Collision Energy: Use low collision energies in the trapping region to minimize in-source fragmentation.
  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge states of the protein and its complexes (e.g., m/z 1000-5000).
  • Data Acquisition: Acquire spectra in native mode, ensuring the preservation of the non-covalent complexes.

3. Data Analysis:

  • Deconvolute the resulting spectra to determine the molecular weights of the apo-protein and the complexes.
  • Calculate the mass shift upon ligand binding to confirm the identity of the bound species.
  • The binding stoichiometry can be determined from the mass of the complex.

Protocol 2: LC-MS for the Quantification of Enterobactin

This protocol provides a general method for the quantification of enterobactin from bacterial culture supernatants.

1. Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells.
  • Filter the supernatant through a 0.22 µm filter.
  • Acidify the supernatant to approximately pH 2 with a suitable acid (e.g., formic acid or HCl).
  • Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate.
  • Evaporate the organic phase to dryness and resuspend the extract in a suitable solvent for LC-MS analysis (e.g., methanol/water with 0.1% formic acid).

2. LC-MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 6 minutes).
  • Flow Rate: A typical flow rate is 0.4 mL/min.
  • Mass Spectrometer: An electrospray ionization mass spectrometer.
  • Ionization Mode: Positive ion mode is often used for detecting the protonated molecule [M+H]⁺.
  • Detection: Monitor for the specific mass-to-charge ratio (m/z) of enterobactin.

3. Quantification:

  • Prepare a standard curve using a purified enterobactin standard.
  • Integrate the peak area of the enterobactin peak in the extracted ion chromatogram.
  • Determine the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Culture Bacterial Culture Supernatant Cell-free Supernatant Culture->Supernatant Centrifugation/ Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Acidification Dried_Extract Dried Extract Extraction->Dried_Extract Evaporation Resuspension Resuspend in Mobile Phase Dried_Extract->Resuspension Injection Inject into LC-MS Resuspension->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection ESI-MS Detection (Positive Ion Mode) Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for LC-MS based quantification of enterobactin.

References

Application Notes and Protocols for Microscale Assay of Apo-Enterobactin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as Escherichia coli, to sequester ferric iron (Fe³⁺), an essential nutrient for their growth and virulence.[1][2][3] The ability of apo-enterobactin (the iron-free form) to chelate iron and the subsequent uptake of the ferri-enterobactin complex by bacteria are critical for bacterial survival, especially in iron-limited host environments.[4][5] Consequently, the enterobactin biosynthesis and uptake pathways are attractive targets for the development of novel antimicrobial agents.

These application notes provide detailed protocols for microscale assays to determine the activity of this compound. The assays described herein can be used to screen for inhibitors of enterobactin function, to assess the iron-chelating potential of novel compounds, or to study the fundamental processes of bacterial iron acquisition.

Key Experimental Protocols

Chrome Azurol S (CAS) Liquid Assay for Iron Chelation Activity (Quantitative)

This assay quantitatively measures the iron-chelating activity of this compound by monitoring the change in absorbance of the Chrome Azurol S (CAS) dye. In the absence of a chelator, CAS is complexed with Fe³⁺, forming a blue-colored complex. A strong iron chelator like enterobactin will sequester iron from the CAS complex, resulting in a color change to orange, which can be measured spectrophotometrically.

Materials:

  • Purified this compound

  • CAS assay solution (preparation below)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Prepare CAS Assay Solution:

    • Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution C (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution B to Solution A while stirring. Then, slowly add Solution C to the mixture with continuous stirring. The final solution will be blue. Autoclave and store in a dark bottle.

  • Assay Procedure:

    • Add 100 µL of the CAS assay solution to each well of a 96-well plate.

    • Add 100 µL of the test sample (this compound at various concentrations) to the wells.

    • For the reference well (Ar), use 100 µL of the buffer or medium in which the enterobactin is dissolved.

    • Incubate the plate at room temperature for 20-60 minutes.

    • Measure the absorbance of each well at 630 nm using a microplate reader.

  • Calculation of Siderophore Activity:

    • The percentage of siderophore activity is calculated using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference well

      • As = Absorbance of the sample well

Bacterial Growth Recovery Assay (Biological Activity)

This assay measures the ability of this compound to promote the growth of bacteria under iron-limiting conditions. This is a direct measure of its biological activity.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Iron-limited minimal medium (e.g., M9 minimal medium)

  • This compound

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (for measuring OD₆₀₀)

Protocol:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the bacterial strain in a rich medium (e.g., LB broth).

    • Wash the cells twice with sterile iron-limited minimal medium to remove any residual iron.

    • Resuspend the cells in the iron-limited medium and adjust the optical density at 600 nm (OD₆₀₀) to 0.1.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of this compound in the iron-limited medium.

    • Add 100 µL of the bacterial inoculum to each well.

    • Include a positive control (bacteria in rich medium) and a negative control (bacteria in iron-limited medium without enterobactin).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • Measure the OD₆₀₀ of each well using a microplate reader.

  • Data Analysis:

    • Plot the OD₆₀₀ values against the concentration of this compound to determine the concentration-dependent growth recovery.

Fluorescence-Based Uptake Inhibition Assay (High-Throughput Screening)

This microscale assay is designed for high-throughput screening of compounds that inhibit the uptake of enterobactin. It utilizes a fluorescently labeled enterobactin analog or a system where uptake can be monitored via a fluorescent reporter.

Materials:

  • Bacterial strain expressing the enterobactin receptor (e.g., FepA)

  • Fluorescently labeled enterobactin or a fluorescent reporter system

  • Test compounds (potential inhibitors)

  • 96-well or 384-well microtiter plates

  • Fluorescence microplate reader

Protocol:

  • Bacterial Cell Preparation:

    • Grow the bacterial strain to the mid-log phase in an iron-limited medium to induce the expression of enterobactin receptors.

    • Wash and resuspend the cells in a suitable buffer.

  • Assay Procedure:

    • Add the bacterial cell suspension to the wells of the microtiter plate.

    • Add the test compounds at various concentrations.

    • Add the fluorescently labeled enterobactin.

    • Incubate for a specific time to allow for uptake.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths. A decrease in cellular fluorescence indicates inhibition of uptake.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

Table 1: Quantitative Analysis of this compound Iron Chelation using CAS Assay

This compound Concentration (µM)Absorbance at 630 nm (As)Siderophore Activity (%)
0 (Reference)1.2000
11.05012.5
50.78035.0
100.54055.0
250.30075.0
500.15087.5

Table 2: Bacterial Growth Recovery in Response to this compound

This compound Concentration (µM)OD₆₀₀ after 24h
0 (Negative Control)0.05
0.10.15
10.35
100.60
Positive Control (Rich Medium)0.85

Table 3: High-Throughput Screening for Enterobactin Uptake Inhibitors

Compound IDConcentration (µM)Fluorescence Intensity% InhibitionIC₅₀ (µM)
Control (No Inhibitor)010,0000-
Inhibitor A18,5001515.2
105,20048
502,10079
Inhibitor B19,8002>100
109,5005
508,90011

Visualizations

Enterobactin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB DHB_Serine DHB-Serine DHB->DHB_Serine EntE, EntD Enterobactin This compound DHB_Serine->Enterobactin EntF Enterobactin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm Apo_Ent This compound Ferri_Ent Ferri-Enterobactin Apo_Ent->Ferri_Ent Fe3 Fe³⁺ Fe3->Ferri_Ent FepA FepA Ferri_Ent->FepA Binding Outer_Membrane Outer Membrane Periplasm Periplasm Fes Fes Periplasm->Fes Uptake Inner_Membrane Inner Membrane Fe2 Fe²⁺ Ent_Degraded Degraded Enterobactin FepA->Periplasm Transport TonB TonB Complex TonB->FepA Energy Fes->Fe2 Iron Release Fes->Ent_Degraded Hydrolysis Experimental_Workflow_CAS_Assay start Start prepare_cas Prepare CAS Assay Solution start->prepare_cas dispense_cas Dispense CAS Solution into 96-well Plate prepare_cas->dispense_cas add_sample Add this compound (Test Sample) dispense_cas->add_sample add_ref Add Buffer (Reference) dispense_cas->add_ref incubate Incubate at Room Temperature add_sample->incubate add_ref->incubate read_abs Measure Absorbance at 630 nm incubate->read_abs calculate Calculate Siderophore Activity (%) read_abs->calculate end End calculate->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Apo-Enterobactin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of apo-enterobactin, with a focus on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low yield of enterobactin from a bacterial culture?

A1: Low yields of enterobactin can stem from several factors, primarily related to the bacterial culture conditions. Insufficient iron limitation in the culture medium is a common cause, as even trace amounts of iron can repress the genes responsible for enterobactin biosynthesis.[1] Other factors include suboptimal media composition, inadequate aeration, or genetic issues with the E. coli strain being used.[1]

Q2: How can I confirm that my bacterial culture is producing enterobactin?

A2: Several methods can be used to detect and quantify enterobactin production. The Chrome Azurol S (CAS) assay is a widely used colorimetric method for detecting siderophore activity.[2] The Arnow assay is another colorimetric method specific for quantifying catechol compounds like enterobactin.[2] For more precise quantification and to check for degradation products, High-Performance Liquid Chromatography (HPLC) is recommended.[2]

Q3: My enterobactin extract is a brownish color instead of the expected pale yellow. What could be the cause?

A3: Pure, iron-free (apo) enterobactin in solution is typically colorless to pale yellow. A brownish color may indicate the presence of the iron-bound form (holo-enterobactin), which has a reddish-purple color, or it could be a sign of degradation products or other impurities co-extracted from the culture medium.

Q4: What are the main causes of enterobactin degradation during purification?

A4: Enterobactin is susceptible to degradation primarily through two mechanisms:

  • Hydrolysis: The cyclic tri-ester backbone of enterobactin can be hydrolyzed, especially under non-neutral pH conditions, leading to the formation of linear trimers, dimers, and monomers.

  • Enzymatic Degradation: The enzyme ferric enterobactin esterase (Fes), present in E. coli, can cleave the ester bonds of both iron-free and ferric-enterobactin.

Q5: How should I properly store purified this compound to ensure its stability?

A5: Proper storage is critical to prevent degradation. For long-term stability, it is best to store purified enterobactin as a dry powder at -20°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to one month. Solutions should be protected from light and maintained at a neutral pH.

Troubleshooting Guides

Problem 1: Low or No Siderophore Activity Detected by CAS Assay
Possible Cause Troubleshooting Step
Degraded Enterobactin Sample Ensure proper storage of the enterobactin sample at low temperatures and protected from light. Analyze the purity and identify degradation products using reversed-phase HPLC.
Incorrect pH of Assay Buffer Verify the pH of the CAS assay solution. The iron-chelating efficiency of enterobactin is pH-dependent, with optimal activity typically around neutral pH.
Inactive (Iron-Bound) Enterobactin If the purified enterobactin is already complexed with iron (holo-enterobactin), it will not show activity in the CAS assay. Consider purification methods to remove bound iron or specifically purify the apo-form.
Problem 2: Low Yield After Ethyl Acetate Extraction
Possible Cause Troubleshooting Step
Suboptimal Culture Conditions Optimize culture parameters such as medium composition (ensure iron-deficient), pH, temperature, and aeration to maximize enterobactin production.
Iron Contamination Use high-purity water and reagents. All glassware should be acid-washed to remove trace iron, which can repress enterobactin biosynthesis.
Inefficient Extraction Ensure the pH of the culture supernatant is acidified to approximately 2.0 before extraction with ethyl acetate to maximize the partitioning of enterobactin into the organic phase.
Formation of Emulsions If an emulsion forms between the aqueous and organic layers, it can be broken by centrifuging the mixture at a moderate speed (e.g., 3000 rpm for 20 minutes) or by adding a saturated NaCl (brine) solution to increase the ionic strength of the aqueous phase.
Problem 3: Low Binding of Enterobactin to Purification Columns

This is a common issue in chromatographic purification steps.

Column Type Possible Cause Troubleshooting Step
Size-Exclusion (e.g., Sephadex LH-20) Incorrect Solvent System Ensure the chosen mobile phase (e.g., methanol) is appropriate for both solubilizing enterobactin and allowing for interaction with the stationary phase.
Sample Overload Reduce the amount of crude extract loaded onto the column to avoid exceeding its binding capacity.
Reversed-Phase HPLC (e.g., C18) Initial Mobile Phase is Too Non-Polar Start with a higher percentage of the aqueous component in the mobile phase to promote hydrophobic interaction between enterobactin and the stationary phase.
Sample Solvent is Too Strong Dissolve the sample in the initial mobile phase or a weaker (more polar) solvent to ensure effective binding to the column upon injection.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

This colorimetric assay is a standard method for detecting the iron-chelating activity of siderophores like enterobactin.

Materials:

  • CAS assay solution

  • Enterobactin sample

  • Spectrophotometer

Procedure:

  • Prepare CAS Reagent: Prepare the CAS assay solution as described by Schwyn and Neilands.

  • Assay: To 100 µl of the CAS liquid reagent, add your enterobactin sample (e.g., to a final concentration of 25 µM).

  • Incubation: Incubate the mixture at room temperature for a duration ranging from 20 minutes to several hours.

  • Measurement: Measure the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance indicates iron chelation by enterobactin.

Protocol for Ethyl Acetate Extraction of Enterobactin

This protocol outlines the steps for extracting enterobactin from a bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant

  • Concentrated HCl

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 using concentrated HCl.

  • Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 1-2 minutes, venting periodically.

  • Phase Separation: Allow the phases to separate. The enterobactin will be in the upper ethyl acetate layer.

  • Collection: Collect the ethyl acetate layer. Repeat the extraction with fresh ethyl acetate to improve the yield.

  • Evaporation: Combine the organic fractions and evaporate the solvent using a rotary evaporator to obtain the crude enterobactin extract.

Visualizations

Enterobactin_Purification_Workflow cluster_culture Bacterial Culture cluster_extraction Solvent Extraction cluster_purification Chromatographic Purification Culture E. coli Culture in Iron-Deficient Medium Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify Supernatant (pH ~2.0) Supernatant->Acidification EtOAc_Extraction Ethyl Acetate Extraction Acidification->EtOAc_Extraction Evaporation Evaporation EtOAc_Extraction->Evaporation Crude_Extract Crude Enterobactin Extract Evaporation->Crude_Extract Chromatography Column Chromatography (e.g., Sephadex LH-20 or RP-HPLC) Crude_Extract->Chromatography Pure_Apo_Ent Pure this compound Chromatography->Pure_Apo_Ent

Caption: General workflow for the purification of this compound from a bacterial culture.

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low this compound Yield Culture_Issues Suboptimal Culture Conditions Low_Yield->Culture_Issues Extraction_Issues Inefficient Extraction Low_Yield->Extraction_Issues Degradation Enterobactin Degradation Low_Yield->Degradation Purification_Issues Poor Chromatographic Separation Low_Yield->Purification_Issues Optimize_Culture Optimize Media & Growth (Iron-deficient, pH, aeration) Culture_Issues->Optimize_Culture Optimize_Extraction Adjust pH to ~2.0 for Extraction Extraction_Issues->Optimize_Extraction Prevent_Degradation Control pH, Temperature & Time Degradation->Prevent_Degradation Optimize_Chroma Adjust Solvent System & Sample Load Purification_Issues->Optimize_Chroma

Caption: Troubleshooting logic for addressing low yield in this compound purification.

References

Technical Support Center: Preventing Degradation of Apo-Enterobactin During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of apo-enterobactin during storage. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is the hydrolysis of its cyclic tri-ester backbone.[1] This process is significantly accelerated under non-neutral pH conditions, leading to the formation of linear trimers, dimers, and ultimately monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS).[1][2]

Q2: What are the visual indicators of this compound degradation?

Pure, iron-free this compound in solution is typically colorless to pale yellow.[3] While significant color changes upon degradation are not always apparent, the appearance of precipitates can suggest degradation or solubility issues.[3] The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage guidelines.

FormStorage TemperatureRecommended DurationKey Considerations
Dry Powder -20°CAt least 2 yearsKeep container tightly sealed to prevent moisture absorption.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Q4: In which solvents should I dissolve and store this compound?

This compound is soluble in several organic solvents. The choice of solvent may depend on the downstream application.

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)10 mg/mLA common solvent for creating stock solutions.
Acetonitrile:Water (9:1)10 mg/mL
MethanolSoluble

To aid dissolution, gentle warming to 37°C and sonication can be used. For storage of solutions, it is critical to maintain a neutral pH and protect from light.

Troubleshooting Guide

Problem: I suspect my this compound has degraded. How can I confirm this?

  • Visual Inspection: Check for any precipitates in your solution, which could indicate degradation or solubility issues.

  • HPLC Analysis: This is the most definitive method to assess the integrity of your this compound. Degraded samples will show additional peaks corresponding to the linear hydrolysis products (trimers, dimers, and monomers).

  • Biological Activity Assay: A decrease in the biological activity of your this compound, such as its iron-chelating ability, can be an indirect indicator of degradation.

Problem: My this compound solution appears to have a low concentration or activity.

  • Improper Storage: Review the storage conditions and duration. Prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles can lead to degradation.

  • pH of the Solution: Ensure the pH of your stock solution and experimental buffers is neutral. Acidic or alkaline conditions will accelerate hydrolysis.

  • Light Exposure: Protect this compound solutions from prolonged exposure to light.

  • Initial Quality: If possible, verify the purity of the this compound from the supplier.

Experimental Protocols

Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry (Arnow Assay)

This protocol provides a method for the quantification of catechol-type compounds like this compound. Note that this assay is not specific to the cyclic form and will also detect its degradation products.

Reagents:

  • 0.5 N HCl

  • Nitrite-Molybdate Reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL of deionized water)

  • 1 N NaOH

  • 2,3-dihydroxybenzoic acid (DHBA) for standard curve

Procedure:

  • Prepare a standard curve using known concentrations of DHBA.

  • To 1 mL of the sample (or standard), add 1 mL of 0.5 N HCl and mix.

  • Add 1 mL of the nitrite-molybdate reagent and mix.

  • Add 1 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.

  • Allow the color to stabilize for 5-10 minutes.

  • Measure the absorbance at 510 nm.

  • Determine the concentration of catechol-containing compounds in your sample by comparing its absorbance to the standard curve.

Protocol 2: Analysis of this compound Integrity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for separating and identifying this compound and its primary degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • Mobile Phase A: 0.1% Acetic Acid or 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Resuspend the dried this compound extract in a suitable solvent (e.g., methanol or the initial HPLC mobile phase).

  • Injection: Inject the sample onto the C18 column.

  • Elution: Use a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile at 220 nm (for peptide bonds) and 316 nm (for the catecholate moiety).

  • Analysis: Identify the peaks corresponding to cyclic this compound and its linear degradation products (trimer, dimer, monomer) based on their retention times, which can be confirmed with standards if available.

Visualizations

Apo_Enterobactin This compound (Cyclic Trimer) Hydrolysis Hydrolysis (Non-neutral pH, Temperature) Apo_Enterobactin->Hydrolysis Linear_Trimer Linear Trimer Hydrolysis->Linear_Trimer Linear_Dimer Linear Dimer Linear_Trimer->Linear_Dimer Monomer Monomer (2,3-DHBS) Linear_Dimer->Monomer Start Suspected Degradation Visual Visual Inspection (Precipitate?) Start->Visual Activity Biological Activity Assay Start->Activity HPLC HPLC Analysis Visual->HPLC Inconclusive Degraded Degradation Confirmed Visual->Degraded Yes HPLC->Degraded Degradation Products Detected Not_Degraded No Degradation Detected HPLC->Not_Degraded Single Peak Activity->HPLC Reduced Activity Check_Storage Review Storage Conditions & History Degraded->Check_Storage Check_pH Verify pH of Solutions Check_Storage->Check_pH Replace Replace with New Stock Check_pH->Replace Prepare Prepare this compound Stock Solution Aliquots Create Aliquots Prepare->Aliquots Storage Store Aliquots under Different Conditions (e.g., Temp, pH, Solvent) Aliquots->Storage Timepoints Analyze at Defined Timepoints (T=0, T=1wk, etc.) Storage->Timepoints Analysis Analyze by HPLC Timepoints->Analysis Quantify Quantify Peak Areas of This compound and Degradation Products Analysis->Quantify Data Plot % Integrity vs. Time Quantify->Data

References

common interferences in the Chrome Azurol S (CAS) assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common interferences in the CAS assay for siderophore detection.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay?

A: The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2][3] The assay is based on the competition for iron between the siderophore and the CAS dye. In the assay reagent, CAS is in a stable blue-colored ternary complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[1][4] When a siderophore is introduced, it removes the iron from the CAS complex due to its higher affinity for iron. This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.

Q2: What are the most common causes of false positives in the CAS assay?

A: False positives in the CAS assay can arise from several sources that mimic the activity of siderophores by interacting with the CAS-Fe³⁺ complex. The most common causes include:

  • Presence of non-siderophore chelating agents: Any molecule with iron-chelating properties can give a positive result. This includes organic acids such as citrate and oxalate, which may be secreted by microorganisms.

  • Changes in pH: The CAS-Fe³⁺ complex is sensitive to pH. A significant decrease in the pH of the medium can cause a color change from blue to orange, independent of siderophore activity.

  • Chemically reactive compounds: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can react with the assay components, leading to a false-positive signal.

  • Media components: Certain components of the growth medium can chelate iron. For instance, Luria-Bertani (LB) broth has been reported to cause a color change in the CAS reagent on its own.

Q3: Why am I not observing a color change even though I expect my microorganism to produce siderophores?

A: A lack of color change, or a false negative result, can be due to several factors that inhibit either microbial growth, siderophore production, or the assay reaction itself:

  • Toxicity of HDTMA: The detergent HDTMA used in the standard CAS assay is toxic to many Gram-positive bacteria and fungi, which can inhibit their growth and, consequently, siderophore production.

  • Inappropriate growth medium: The chosen growth medium may not be suitable for inducing siderophore production. Siderophore synthesis is typically induced under iron-limiting conditions. Commonly used rich media may contain sufficient iron to repress siderophore production.

  • Incorrect pH of the medium: The initial pH of the growth medium can affect both microbial growth and siderophore production. The CAS assay itself is also pH-sensitive, with an optimal working pH of around 6.8.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Control Plates/Blank Medium

This issue is characterized by a color change from blue to orange/yellow in the absence of the test microorganism or siderophore-containing sample.

Troubleshooting Workflow

cluster_0 Troubleshooting: Unexpected Color Change in Control start Start: Unexpected color change in control q1 Is the growth medium interfering with the CAS reagent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Test individual medium components with CAS reagent to identify the interfering substance. a1_yes->s1 q2 Is the pH of the medium or CAS reagent correct? a1_no->q2 s2 Consider using a minimal medium or a defined medium known not to interfere. s1->s2 end Problem Resolved s2->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there evidence of contamination in the reagents? a2_yes->q3 s3 Measure and adjust the pH of the medium and CAS reagent to ~6.8. a2_no->s3 s4 Ensure proper buffering capacity of the medium. s3->s4 s4->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q3->end If all else fails, re-evaluate experimental design. s5 Prepare fresh reagents and use acid-washed glassware to remove trace metal contaminants. a3_yes->s5 s5->end cluster_1 Troubleshooting: Microbial Growth Inhibition cause1 Primary Cause: HDTMA Toxicity solution1 Solution 1: Overlay (O-CAS) Assay cause1->solution1 solution2 Solution 2: Split-Plate Assay cause1->solution2 solution3 Solution 3: Modify CAS Reagent cause1->solution3 desc1 Grow microorganism on a suitable medium first, then overlay with CAS agar. solution1->desc1 desc2 Use a petri dish with two compartments: one for growth medium and one for CAS agar. solution2->desc2 desc3 Replace HDTMA with a less toxic surfactant. solution3->desc3 cluster_2 CAS Assay Workflow prep Prepare CAS Assay Reagent (CAS + Fe³⁺ + HDTMA) inoculate Inoculate Microorganism on or in CAS Medium prep->inoculate incubate Incubate under Iron-Limiting Conditions inoculate->incubate observe Observe for Color Change (Blue to Orange/Yellow) incubate->observe quantify Quantify Siderophore Production (Halo Diameter or Spectrophotometry) observe->quantify

References

Technical Support Center: Enhancing Siderophore Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Siderophore Detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your siderophore detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Chrome Azurol S (CAS) assay and how does it work?

The Chrome Azurol S (CAS) assay is a universal method for detecting the presence of siderophores, regardless of their chemical type.[1][2] The assay is based on a competition for iron. In the CAS reagent, the blue-colored dye, Chrome Azurol S, is in a complex with ferric iron (Fe³⁺) and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[3] Siderophores, which have a very high affinity for iron, will remove the iron from the CAS-dye complex. This causes the dye to be released, resulting in a color change from blue to orange, yellow, or purple.[3]

Q2: My microorganism (fungus or Gram-positive bacterium) is not growing on the CAS agar plate. What could be the reason?

The detergent HDTMA in the standard CAS agar medium can be toxic to many fungi and Gram-positive bacteria, inhibiting their growth and leading to false-negative results.[3]

Q3: How can I overcome the toxicity of the CAS agar for sensitive microorganisms?

Several modifications to the CAS assay can circumvent the toxicity issue:

  • Split-Plate Assay: The petri dish is divided, with one half containing the optimal growth medium for your microorganism and the other half containing the CAS agar. The microorganism is inoculated on the growth medium side, and any secreted siderophores will diffuse into the CAS agar, causing a color change without direct contact.

  • Overlay CAS (O-CAS) Assay: The microorganism is first grown on a suitable, non-toxic agar medium. After incubation, a layer of molten CAS agar (without the microorganism) is poured over the culture. This method allows for siderophore detection without inhibiting initial growth.

  • Replacing HDTMA: Some protocols suggest replacing HDTMA with a less toxic surfactant, such as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS), which can yield similar results with reduced toxicity to fungi.

Q4: What do the different color changes in the CAS assay indicate?

While not definitive, the color change in the CAS assay can provide a preliminary indication of the type of siderophore produced:

  • Orange/Yellow: Often indicates the presence of hydroxamate or carboxylate-type siderophores.

  • Purple: May suggest the presence of catecholate-type siderophores.

For a definitive identification of the siderophore type, specific chemical assays such as the Arnow's test for catechols and the Csaky test for hydroxamates are necessary.

Q5: My liquid CAS assay is giving inconsistent results. What are the common causes?

Inconsistent results in the liquid CAS assay can be due to several factors:

  • Iron Contamination: Trace amounts of iron in glassware or media components can suppress siderophore production. Ensure all glassware is acid-washed.

  • Media Composition: The type and concentration of carbon and nitrogen sources in the growth medium can significantly influence siderophore yield.

  • pH of the Medium: The optimal pH for siderophore production varies between microorganisms. It's crucial to optimize the pH of your culture medium.

  • Incubation Time: Siderophore production is growth-phase dependent. A time-course experiment should be performed to determine the optimal incubation time for maximum production.

Troubleshooting Guides

Issue 1: False Positives in the CAS Assay (Color change without siderophores)
Possible Cause Troubleshooting Step
Media Components Chelating Iron: Some media components, like phosphates and citrate, can chelate iron and react with the CAS reagent.Run a negative control with uninoculated growth medium on a CAS plate or in the liquid assay. If a color change occurs, consider using a minimal medium or a different basal medium.
pH Shift: A significant change in the pH of the culture supernatant can destabilize the CAS-iron complex, leading to a color change.Buffer the CAS assay solution. Ensure the final pH of the reaction mixture is within the optimal range for the assay.
Secreted Organic Acids: Some microorganisms secrete organic acids that can bind to iron, leading to a false-positive result.It is essential to estimate the CAS signal background that is not due to siderophores by using defined siderophore-deficient mutants if available.
Issue 2: Low or No Siderophore Detection
Possible Cause Troubleshooting Step
Iron Repression: Trace iron contamination in water, glassware, or media components can inhibit siderophore production.Use high-purity water and reagents. Acid-wash all glassware to remove any trace metals.
Suboptimal Culture Conditions: Incorrect pH, temperature, aeration, or nutrient composition can lead to poor growth and low siderophore yield.Optimize culture conditions for your specific microorganism. This may involve testing different media compositions, pH levels, and incubation times.
Low Siderophore Concentration: The amount of siderophore produced may be below the detection limit of the assay.Concentrate the culture supernatant before performing the assay. This can be achieved through methods like lyophilization and resuspension in a smaller volume or by using solid-phase extraction.
Incorrect Assay for Siderophore Type: The universal CAS assay may have lower sensitivity for certain types of siderophores compared to specific assays.If you suspect a specific type of siderophore (e.g., catecholate or hydroxamate), use a specific assay like Arnow's or Csaky's test, which may offer higher sensitivity.

Comparison of Siderophore Detection Methods

Method Principle Siderophore Type Detected Relative Sensitivity Advantages Disadvantages
Chrome Azurol S (CAS) Assay Competition for iron between siderophore and CAS-Fe complex.Universal (Hydroxamates, Catecholates, Carboxylates)ModerateSimple, rapid, and universal.Can be toxic to some microorganisms; susceptible to interference from other chelating agents.
Arnow's Assay Colorimetric reaction of catechol groups with a nitrite-molybdate reagent.CatecholatesHighSpecific for catechol-type siderophores.Does not detect other types of siderophores.
Csaky Test Colorimetric detection of hydroxylamine after acid hydrolysis of hydroxamates.HydroxamatesVery HighConsidered the most sensitive assay for hydroxamate-type siderophores.Requires an acid hydrolysis step; does not detect other siderophore types.

Note: The detection limits of these assays can vary depending on the specific siderophore being tested and the experimental conditions.

Experimental Protocols

Chrome Azurol S (CAS) Agar Plate Assay

This protocol is for the qualitative or semi-quantitative detection of siderophore production.

Materials:

  • Nutrient medium for your microorganism

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Agar

  • Acid-washed glassware

Procedure:

  • Prepare CAS stock solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Add 10 ml of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture. The solution should turn dark blue.

    • Autoclave the blue dye solution and store it in the dark.

  • Prepare the CAS agar medium:

    • Prepare your desired growth medium with agar. Autoclave and cool to 50-60°C.

    • In a separate flask, prepare a PIPES buffer solution (e.g., 0.5 M, pH 6.8).

    • Aseptically add the PIPES buffer and the CAS stock solution to the molten agar medium. A common ratio is 800 ml of medium to 100 ml of PIPES buffer and 100 ml of CAS stock solution.

    • Pour the plates and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate your microorganism onto the center of the CAS agar plate.

    • Incubate under optimal growth conditions.

  • Observation:

    • Observe the plates for the formation of a colored halo around the microbial growth. An orange, yellow, or purple halo indicates siderophore production.

Arnow's Assay for Catecholate Siderophores

This is a quantitative colorimetric assay for catechol-type siderophores.

Materials:

  • Culture supernatant

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O in 100 ml deionized water)

  • 1 N NaOH

  • Spectrophotometer

Procedure:

  • To 1 ml of the culture supernatant, add 1 ml of 0.5 N HCl.

  • Add 1 ml of the nitrite-molybdate reagent and mix.

  • Add 1 ml of 1 N NaOH and mix. A pink to reddish color will develop in the presence of catechols.

  • Measure the absorbance at 515 nm.

  • Quantify the siderophore concentration using a standard curve prepared with a known catechol compound (e.g., 2,3-dihydroxybenzoic acid).

Csaky Test for Hydroxamate Siderophores

This is a highly sensitive quantitative assay for hydroxamate-type siderophores.

Materials:

  • Culture supernatant

  • 6 N H₂SO₄

  • 35% (w/v) Sodium acetate solution

  • Sulfanilic acid solution (1% in 30% acetic acid)

  • Iodine solution (1.3% I₂ in glacial acetic acid)

  • 2% (w/v) Sodium arsenite solution

  • 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride solution

  • Spectrophotometer

Procedure:

  • To 1 ml of culture supernatant, add 1 ml of 6 N H₂SO₄.

  • Hydrolyze the sample by heating at 100°C for 30 minutes.

  • Cool the sample and add 3 ml of 35% sodium acetate solution to buffer the pH.

  • Add 1 ml of sulfanilic acid solution, followed by 0.5 ml of iodine solution. Mix and let it stand for 5 minutes.

  • Add 1 ml of sodium arsenite solution to reduce the excess iodine.

  • Add 1 ml of N-(1-naphthyl)ethylenediamine dihydrochloride solution. A pink to magenta color will develop.

  • Measure the absorbance at 526 nm.

  • Quantify the siderophore concentration using a standard curve prepared with a known hydroxamate compound (e.g., desferrioxamine B).

Visualizing Experimental Workflows

Siderophore Detection and Characterization Workflow

This diagram outlines the general workflow for detecting and characterizing siderophores from a microbial culture.

Siderophore_Detection_Workflow cluster_screening Initial Screening cluster_characterization Siderophore Characterization cluster_quantification Quantification Culture Microbial Culture (Iron-limited medium) CAS_Assay Universal CAS Assay (Plate or Liquid) Culture->CAS_Assay Positive_Result Positive Result (Color Change) CAS_Assay->Positive_Result Observe Negative_Result Negative Result (No Color Change) CAS_Assay->Negative_Result Observe Specific_Assays Specific Chemical Assays Positive_Result->Specific_Assays Arnow Arnow's Assay (Catecholates) Specific_Assays->Arnow Csaky Csaky Test (Hydroxamates) Specific_Assays->Csaky Quantify Spectrophotometric Quantification Arnow->Quantify Abs @ 515 nm Csaky->Quantify Abs @ 526 nm Troubleshoot Troubleshoot: - Optimize Culture Conditions - Concentrate Supernatant Negative_Result->Troubleshoot

Caption: Workflow for siderophore detection and characterization.

Troubleshooting Logic for CAS Assay

This diagram provides a logical approach to troubleshooting common issues encountered with the CAS assay.

CAS_Troubleshooting_Logic cluster_false_positive Issue: False Positive cluster_no_signal Issue: No/Low Signal Start CAS Assay Performed Problem Unexpected Result? Start->Problem Check_Media Check Media Control (Uninoculated) Problem->Check_Media Color change without cells Check_Growth Check Microbial Growth Problem->Check_Growth No color change Media_Color_Change Color Change? Check_Media->Media_Color_Change Check_pH Check Supernatant pH pH_Shift Significant pH Shift? Check_pH->pH_Shift Media_Color_Change->Check_pH No Solution_Media Solution: - Use Minimal Medium - Identify Interfering Component Media_Color_Change->Solution_Media Yes Solution_pH Solution: - Buffer CAS Reagent - Adjust Supernatant pH pH_Shift->Solution_pH Yes No_Issue No Obvious Issue pH_Shift->No_Issue No Poor_Growth Poor Growth? Check_Growth->Poor_Growth Check_Iron Verify Iron Limitation Iron_Present Iron Contamination? Check_Iron->Iron_Present Concentrate Concentrate Supernatant Poor_Growth->Check_Iron No Solution_Growth Solution: - Optimize Growth Conditions - Use O-CAS/Split-Plate Poor_Growth->Solution_Growth Yes Iron_Present->Concentrate No Solution_Iron Solution: - Use Acid-Washed Glassware - Use High-Purity Reagents Iron_Present->Solution_Iron Yes

Caption: Troubleshooting logic for the Chrome Azurol S (CAS) assay.

References

stability of apo-enterobactin at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for apo-enterobactin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound at different pH and temperature conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability differ from ferric-enterobactin?

A1: this compound is the iron-free form of the siderophore enterobactin. Its stability is a critical factor in experiments as it is susceptible to degradation, which can affect its iron-chelating efficiency. The primary degradation pathway is the hydrolysis of its cyclic tri-ester backbone, breaking the ring structure. This differs from ferric-enterobactin, where the bound iron provides some protection against hydrolysis, making the complex more stable, particularly at neutral to slightly acidic pH. However, under strongly acidic conditions, the ferric complex also becomes less stable, leading to iron release.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, it is recommended to store this compound as a solid powder at -20°C in a tightly sealed container. Once dissolved in a solvent, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

Q4: Can enzymatic degradation affect my this compound samples?

A4: Yes, enzymatic degradation is a significant concern, especially if your this compound is in a non-sterile environment or has been purified from a bacterial culture that also produces esterases. In E. coli, the ferric enterobactin esterase (Fes) is known to cleave the ester bonds of both ferric- and this compound. If your experimental system involves cell lysates or culture supernatants, be aware of potential enzymatic activity that can degrade your this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound that may be related to its stability.

Problem 1: Low or Inconsistent Iron Chelation in Assays (e.g., CAS Assay)
Possible Cause Recommended Solution
Degradation of this compound Ensure that your this compound stock solution is fresh or has been stored properly (aliquoted at -80°C). Consider verifying the integrity of your this compound using HPLC analysis (see Experimental Protocols).
Incorrect pH of Assay Buffer The iron-chelating ability of enterobactin is pH-dependent. Verify that the pH of your assay buffer is within the optimal range for iron chelation, which is typically around neutral pH.
Suboptimal Incubation Temperature High incubation temperatures can accelerate the degradation of this compound during the assay. Optimize the incubation temperature to balance reaction kinetics and compound stability.
Problem 2: Variability in Biological Assays (e.g., Bacterial Growth Promotion)
Possible Cause Recommended Solution
Inconsistent this compound Concentration Degradation of this compound in your experimental medium can lead to variable results. Prepare fresh solutions of this compound for each experiment and minimize the time it spends in solution before use.
Hydrolysis in Culture Medium The pH of your culture medium can influence the stability of this compound. Monitor and control the pH of your medium throughout the experiment. If possible, conduct pilot stability studies under your specific experimental conditions.
Enzymatic Degradation by Secreted Esterases If you are working with bacterial cultures, be aware that they may secrete esterases that can degrade enterobactin. Filter-sterilize your this compound solutions before adding them to cultures.

Data Presentation

While specific quantitative data on the degradation kinetics of this compound across a wide range of pH and temperatures is not extensively published, the following table summarizes the key factors influencing its stability. Researchers are encouraged to determine the stability under their specific experimental conditions using the protocol provided below.

Condition Effect on this compound Stability Notes
pH Susceptible to both acid- and base-catalyzed hydrolysis. More stable at neutral pH.The rate of hydrolysis of the ester bonds increases at pH values deviating from neutral.
Temperature Higher temperatures accelerate the rate of hydrolysis.Store solutions at low temperatures and minimize exposure to elevated temperatures during experiments.
Enzymes Can be rapidly degraded by esterases (e.g., Fes from E. coli).Ensure sterility of solutions and consider the presence of endogenous or exogenous enzymes in your experimental system.
Storage Solid form at -20°C is stable for extended periods. Solutions are less stable and should be stored at -80°C in aliquots.Avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a method to monitor the degradation of this compound over time under specific pH and temperature conditions.

1. Materials:

  • This compound

  • Buffers of desired pH (e.g., pH 4, 7, and 9)

  • Temperature-controlled incubator or water bath

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Procedure:

  • Prepare this compound Solutions: Dissolve this compound in each of the desired pH buffers to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solutions into separate vials for each time point and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately stop the degradation by freezing at -80°C or by adding an equal volume of cold acetonitrile with 0.1% TFA.

  • HPLC Analysis:

    • Equilibrate the C18 column with a mobile phase of water with 0.1% TFA.

    • Inject the samples from each time point.

    • Elute with a gradient of acetonitrile (with 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 20-30 minutes.

    • Monitor the elution profile at a wavelength of approximately 316 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining this compound against time for each pH and temperature condition to determine its stability.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_sol Prepare this compound Solutions at Different pH incubate Incubate at Different Temperatures prep_sol->incubate sample Collect Aliquots at Time Points incubate->sample quench Stop Degradation (Freeze or Add ACN/TFA) sample->quench hplc HPLC Analysis quench->hplc data_analysis Quantify Peak Area & Plot Degradation hplc->data_analysis

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_main This compound Degradation cluster_factors Influencing Factors apo_ent This compound (Cyclic Trimer) linear_tri Linear Trimer apo_ent->linear_tri Hydrolysis dimer Dimer linear_tri->dimer Hydrolysis monomer Monomer (2,3-DHBS) dimer->monomer Hydrolysis ph pH (Acidic or Alkaline) ph->apo_ent temp Temperature temp->apo_ent enzyme Esterases (e.g., Fes) enzyme->apo_ent

Caption: Hydrolytic degradation pathway of this compound.

Technical Support Center: Overcoming Solubility Challenges with Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of apo-enterobactin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the iron-free form of enterobactin, a siderophore with an exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. Its complex, cyclic structure renders it highly hydrophobic and practically insoluble in aqueous solutions at neutral pH. This poor solubility can pose a significant challenge for in vitro biological assays that necessitate aqueous buffer systems[2].

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing stock solutions[2]. Other suitable solvents include methanol, acetone, dioxane, and a 9:1 (v/v) mixture of acetonitrile and water[3].

Q3: How does pH affect the solubility and stability of this compound?

A3: The aqueous solubility of this compound is pH-dependent. While it is largely insoluble at neutral pH, its solubility sees an increase in alkaline conditions (pH 7 to 8). The stability of the ferric-enterobactin complex is also influenced by pH; under acidic conditions, the catecholate groups become protonated, leading to iron release. For iron chelation, a neutral pH is generally optimal.

Q4: What are the best practices for storing this compound solutions?

A4: To maintain the integrity of this compound, solid forms should be stored at –20°C in a sealed container, where they are stable for at least two years. Once dissolved, it is best to prepare single-use aliquots and store them at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when working with this compound.

Problem 1: this compound powder will not dissolve.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be appropriate.

  • Solution:

    • Ensure you are using a recommended solvent such as DMSO or a 9:1 acetonitrile:water mixture.

    • Attempt to prepare a more dilute stock solution.

    • To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath. Ensure the vial is tightly sealed to prevent evaporation.

Problem 2: The this compound precipitates when diluted into an aqueous buffer.

  • Possible Cause: The low aqueous solubility of this compound at neutral pH.

  • Solution:

    • Decrease the final concentration of this compound in your assay.

    • Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay buffer. Be sure to verify that the final solvent concentration is tolerated by your biological system.

    • If your experiment allows, adjust the pH of the final buffer to a slightly alkaline range (pH 7.5-8.0) to improve solubility.

Problem 3: Inconsistent results in iron uptake or chelation assays.

  • Possible Cause: Degradation of the this compound stock solution or inappropriate pH of the experimental medium.

  • Solution:

    • Prepare fresh stock solutions regularly and store them in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Verify and adjust the pH of your experimental medium to be within the optimal range for enterobactin activity, which is typically around neutral pH for efficient iron chelation.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

Solvent SystemConcentrationNotesReference
DMSO10 mg/mLCommonly used for stock solutions.
Acetonitrile:Water (9:1 v/v)10 mg/mLAn alternative to DMSO for stock solutions.
MethanolSolubleSpecific concentration not always provided.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution; suitable for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution; suitable for in vivo use.
10% DMSO, 90% Corn Oil2.5 mg/mLForms a suspended solution; requires sonication.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mg/mL.

  • Vortex the vial thoroughly until the powder is completely dissolved.

  • If dissolution is incomplete, gently warm the vial to 37°C or sonicate for a few minutes.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Ferric-Enterobactin Complex for In Vitro Assays

Materials:

  • This compound stock solution (e.g., 6.4 mM in DMSO)

  • Ferric chloride (FeCl₃) solution (e.g., 6.4 mM in water)

  • HEPES buffer (75 mM, pH 7.5)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, mix the this compound stock solution with 1.2 equivalents of the FeCl₃ solution.

  • Incubate the mixture for 2 minutes at room temperature. A color change should be observable.

  • Dilute the mixture with HEPES buffer (75 mM, pH 7.5) to the desired final concentration of the ferric-enterobactin complex.

  • Allow the solution to stand at room temperature for at least 1 hour before use in assays.

  • The formation of the ferric-enterobactin complex can be confirmed by UV-Vis spectroscopy, with characteristic absorbance peaks at approximately 340 nm and 496 nm.

Visual Guides

Enterobactin_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB EntB DHB_AMP DHB-AMP DHB->DHB_AMP EntE DHB_Ser DHB-Serine DHB_AMP->DHB_Ser EntF, L-Serine Enterobactin Enterobactin DHB_Ser->Enterobactin EntD, EntE, EntF (Cyclization)

Caption: Biosynthetic pathway of enterobactin in Escherichia coli.

Iron_Uptake_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2+ Fe²⁺ Fur_Fe Fur-Fe²⁺ Complex Fe2+->Fur_Fe Binds ent_operon ent Operon Fur_Fe->ent_operon Represses Transcription RyhB RyhB sRNA Fur_Fe->RyhB Activates Transcription RyhB->ent_operon Downregulates Apo_Fur Apo-Fur ent_operon_low ent Operon Apo_Fur->ent_operon_low No Repression Enterobactin_synth Enterobactin Synthesis ent_operon_low->Enterobactin_synth Transcription Active

Caption: Regulation of enterobactin synthesis by iron levels via Fur and RyhB.

Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Solvent Is the correct solvent being used? Start->Check_Solvent Use_Recommended Use DMSO or Acetonitrile:Water (9:1) Check_Solvent->Use_Recommended No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Use_Recommended->Check_Concentration Dilute Prepare a more dilute solution Check_Concentration->Dilute Yes Apply_Physical_Aid Apply gentle heat (37°C) and/or sonication Check_Concentration->Apply_Physical_Aid No Dilute->Apply_Physical_Aid Check_Precipitation Precipitation in aqueous buffer? Apply_Physical_Aid->Check_Precipitation Adjust_Final_Conc Decrease final concentration Check_Precipitation->Adjust_Final_Conc Yes End Solution Resolved Check_Precipitation->End No Increase_Cosolvent Increase organic co-solvent % Adjust_Final_Conc->Increase_Cosolvent Adjust_pH Adjust buffer to alkaline pH (7.5-8.0) Increase_Cosolvent->Adjust_pH Adjust_pH->End

Caption: Troubleshooting workflow for this compound solubility issues.

References

troubleshooting inconsistent results in iron uptake assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during iron uptake assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high variability and inconsistent results between replicate wells in my iron uptake assay?

High variability between replicates is a common issue that can obscure the true results of your experiment. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Cell Seeding and Health: Inconsistent cell numbers or poor cell health can significantly impact iron uptake. Ensure that cells are evenly seeded and have formed a consistent monolayer before starting the assay. It is recommended to visually inspect the cells under a microscope prior to the experiment. Damaged or unhealthy cells may exhibit altered membrane permeability, leading to inconsistent results.

  • Reagent Preparation and Addition: Ensure all reagents are fresh, properly prepared, and thoroughly mixed before use. When adding reagents to a 96-well plate, be mindful of technique to avoid splashing and cross-contamination. Inconsistent volumes or concentrations of reagents like iron chelators or uptake enhancers will lead to variability.

  • Washing Steps: Inadequate or inconsistent washing can leave behind extracellular iron, leading to high background and variability. Washing steps are critical to remove unbound iron before cell lysis and measurement. It is important to be gentle to avoid dislodging cells.

  • Incubation Times and Temperature: Precise timing and consistent temperature are crucial for reliable results. Variations in incubation times for iron loading, washing, or reagent addition can all contribute to inconsistent uptake. Use a calibrated incubator and a precise timer for all steps.

Q2: My iron uptake assay is showing a high background signal. What are the possible causes and solutions?

A high background signal can mask the specific iron uptake you are trying to measure. This is often due to residual extracellular iron or issues with the detection reagents.

Troubleshooting Steps:

  • Inadequate Washing: As mentioned above, insufficient washing is a primary cause of high background. Increase the number or volume of washes to ensure all unbound extracellular iron is removed.

  • Chelators in Media: The presence of iron chelators in your cell culture medium can interfere with the assay. Consider using a serum-free or low-serum medium during the iron uptake incubation period.

  • Reagent Quality: The quality of the iron source (e.g., ⁵⁹Fe, Ferric Ammonium Citrate) and detection reagents is important. Use high-purity reagents to avoid contaminants that might contribute to the background signal.

  • Blank/Control Wells: Always include appropriate blank or control wells in your experimental setup. This will help you determine the source of the background signal and correct your measurements accordingly.

Experimental Protocols

Protocol 1: Colorimetric Iron Uptake Assay in Adherent Cells (96-well plate)

This protocol outlines a common colorimetric method for measuring iron uptake in adherent cells.

Materials:

  • Adherent cells

  • 96-well tissue culture plates

  • Growth medium (with and without serum)

  • Iron source (e.g., Ferric Ammonium Citrate)

  • Iron chelator (e.g., Deferoxamine) as a negative control

  • Phosphate Buffered Saline (PBS)

  • Acid solution (e.g., 0.2 M HCl) for cell lysis

  • Iron detection reagent (e.g., Ferrozine-based reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Pre-incubation: On the day of the assay, remove the growth medium and wash the cells once with serum-free medium.

  • Iron Loading: Add the iron source (e.g., 100 µM Ferric Ammonium Citrate) to the wells. Include wells with a known iron chelator as a negative control. Incubate for the desired time (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the iron-containing medium and wash the cells 3-5 times with cold PBS to remove all extracellular iron.

  • Cell Lysis: Add an acid solution to each well to lyse the cells and release the intracellular iron. Incubate for 15-30 minutes at room temperature.

  • Detection: Add the iron detection reagent to each well. This reagent will react with the intracellular iron to produce a color change.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of intracellular iron.

Protocol 2: Radioactive ⁵⁹Fe Iron Uptake Assay

This protocol uses radioactive iron (⁵⁹Fe) for a highly sensitive measurement of iron uptake.

Materials:

  • Cells in suspension or adherent cells

  • Growth medium

  • ⁵⁹FeCl₃ (radioactive iron)

  • Transferrin (Tf) to prepare ⁵⁹Fe-Tf complex

  • Washing buffer (e.g., ice-cold PBS with 1 mM EDTA)

  • Lysis buffer

  • Scintillation counter and vials

Procedure:

  • Preparation of ⁵⁹Fe-Tf: Prepare the ⁵⁹Fe-transferrin complex according to established protocols. This typically involves incubating ⁵⁹FeCl₃ with apotransferrin.

  • Cell Preparation: Prepare your cells (either in suspension or seeded in plates).

  • Iron Uptake: Add the ⁵⁹Fe-Tf complex to the cells at the desired concentration. Incubate for the desired time at 37°C.

  • Washing: To stop the uptake and remove extracellular ⁵⁹Fe, wash the cells multiple times with ice-cold washing buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Measurement: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a gamma counter. The counts per minute (CPM) are proportional to the amount of iron taken up by the cells.

Data Presentation

Table 1: Example of Inconsistent Iron Uptake Data

ReplicateAbsorbance at 562 nm (Control)Absorbance at 562 nm (Treated)
10.2540.487
20.2890.553
30.2410.462
Mean 0.261 0.501
Std Dev 0.025 0.047
%CV 9.5% 9.4%

This table illustrates a dataset with high coefficient of variation (%CV), indicating inconsistency between replicates.

Table 2: Example of Optimized Iron Uptake Data

ReplicateAbsorbance at 562 nm (Control)Absorbance at 562 nm (Treated)
10.2580.512
20.2630.519
30.2600.515
Mean 0.260 0.515
Std Dev 0.0025 0.0035
%CV 1.0% 0.7%

This table shows an improved dataset with low %CV after implementing troubleshooting steps, indicating good consistency.

Visualizations

IronUptakeWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Seed Cells in 96-well Plate B Culture to 80-90% Confluency A->B C Wash with Serum-Free Medium B->C D Add Iron Source / Controls C->D E Incubate (e.g., 1-4 hours) D->E F Wash 3-5x with Cold PBS E->F G Lyse Cells (e.g., Acid Solution) F->G H Add Detection Reagent G->H I Measure Absorbance H->I

Caption: Workflow for a colorimetric iron uptake assay.

CellularIronUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe_Tf Fe(III)-Transferrin TfR1 Transferrin Receptor 1 (TfR1) Fe_Tf->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Fe_II Fe(II) Endosome->Fe_II Fe(III) -> Fe(II) (Acidification & Reduction) DMT1 DMT1 Fe_II->DMT1 Transport LIP Labile Iron Pool (LIP) DMT1->LIP Ferritin Ferritin (Storage) LIP->Ferritin Storage

Caption: Transferrin-mediated cellular iron uptake pathway.

Technical Support Center: Optimizing Apo-Enterobactin Conjugation to Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for apo-enterobactin conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the conjugation of this compound to antibiotics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis, purification, and characterization of enterobactin-antibiotic conjugates.

1. General Conjugation Chemistry

  • Question: What are the most common chemical strategies for conjugating this compound to an antibiotic?

    • Answer: The most prevalent and effective strategy is a "Trojan horse" approach, where the antibiotic is covalently linked to the enterobactin scaffold.[1][2][3] This often involves modifying the enterobactin with a linker that has a reactive group for attachment to the antibiotic. A popular method is the copper-catalyzed azide-alkyne cycloaddition (click reaction), where an azide-functionalized enterobactin is reacted with an alkyne-modified antibiotic.[4] Another approach involves direct conjugation to the enterobactin scaffold, though this can be less controlled.[5] The choice of linker, such as polyethylene glycol (PEG), can be crucial for maintaining the activity of both the siderophore and the antibiotic.

  • Question: My conjugation reaction is inefficient, resulting in a low yield of the desired conjugate. What are the potential causes and solutions?

    • Answer: Low conjugation efficiency can stem from several factors:

      • Suboptimal Reaction Conditions: Temperature, pH, and solvent choice are critical. For instance, some conjugation reactions require specific pH ranges (e.g., pH 8.0) and elevated temperatures (e.g., 37°C) to proceed efficiently. Reactions at lower temperatures, such as 4°C, may not reach completion even after extended periods.

      • Steric Hindrance: The antibiotic or the linker may be too bulky, preventing efficient reaction with the enterobactin scaffold. Consider using a longer or more flexible linker to alleviate steric hindrance.

      • Incorrect Stoichiometry: Ensure the molar ratio of the reactants is optimized. A common starting point is a slight excess of the antibiotic-linker construct to drive the reaction to completion.

      • Catalyst Inactivation: For reactions like click chemistry, the copper(I) catalyst can be sensitive to oxidation. Ensure all reagents and solvents are deoxygenated, and consider using a copper-stabilizing ligand.

      • Degradation of Reactants: this compound and some antibiotics can be sensitive to degradation under certain conditions. Minimize reaction times and protect from light and extreme pH where necessary.

2. Purification and Characterization

  • Question: I am having difficulty purifying my enterobactin-antibiotic conjugate. What are the recommended methods?

    • Answer: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying enterobactin-antibiotic conjugates. Specifically, preparative reverse-phase HPLC (RP-HPLC) is commonly used. It is important to use a low percentage of trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.005%) to prevent hydrolysis of the β-lactam ring if you are working with that class of antibiotics.

  • Question: How can I confirm the identity and purity of my final conjugate?

    • Answer: A combination of analytical techniques is recommended:

      • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the conjugate.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to verify the chemical structure of the conjugate.

      • Analytical HPLC: To assess the purity of the final product.

  • Question: My purified conjugate shows no or reduced antibacterial activity. What could be the problem?

    • Answer: This is a common and critical issue. Several factors can contribute to a loss of activity:

      • Compromised Siderophore Function: The conjugation chemistry may have altered the catechol groups of enterobactin, which are essential for iron binding and recognition by bacterial receptors. Ensure your synthetic strategy preserves at least two of the catechol moieties.

      • Inactivated Antibiotic: The conjugation process or the linker itself may interfere with the antibiotic's mechanism of action. For β-lactams, the integrity of the β-lactam ring is crucial. For other antibiotics like ciprofloxacin, the attachment point of the linker is critical to avoid disrupting its interaction with DNA gyrase.

      • Inefficient Cleavage (for prodrugs): Some conjugates are designed as prodrugs that require cleavage of the linker inside the bacterium to release the active antibiotic. If the linker is not susceptible to cleavage by bacterial enzymes, the antibiotic will remain inactive.

      • Bacterial Resistance Mechanisms: The target bacteria may possess resistance mechanisms, such as β-lactamases, that degrade the antibiotic portion of the conjugate. In such cases, co-administration with a β-lactamase inhibitor may restore activity.

3. Experimental Conditions

  • Question: Why is it important to perform antibacterial assays under iron-limiting conditions?

    • Answer: The "Trojan horse" strategy relies on the bacteria actively transporting the enterobactin-antibiotic conjugate using their iron uptake machinery. This machinery is significantly upregulated under iron-deficient conditions, which mimic the host environment. Performing assays in iron-rich media will lead to downregulation of the siderophore receptors, and the conjugate will not be efficiently taken up by the bacteria, resulting in misleadingly low activity.

  • Question: How can I create iron-limiting conditions for my antibacterial assays?

    • Answer: There are several methods to create iron-limiting media:

      • Use of Chelators: Adding an iron chelator like 2,2'-bipyridyl to the growth medium.

      • Apo-Transferrin: Supplementing the medium with apo-transferrin to sequester available iron.

      • Specially Formulated Media: Using defined minimal media with very low iron content, such as modified M9 medium.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enterobactin-antibiotic conjugates, providing a basis for comparison of their efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Enterobactin-β-Lactam Conjugates

ConjugateAntibioticBacterial StrainMIC (Iron-Rich) (µg/mL)MIC (Iron-Limited) (µg/mL)Fold ImprovementReference
Ent-AmpAmpicillinE. coli K-12>1280.125>1000
Ent-AmxAmoxicillinE. coli CFT073>1280.016>8000
Ent-LexCephalexinE. coli ATCC 25922>640.25>256
Ent-MemMeropenemE. coli ATCC 352180.25<0.015>16
DGE-AmpAmpicillinS. Typhimurium>641>64

Table 2: Reaction Conditions for Enterobactin Conjugation

Reaction TypeKey ParametersTypical ValuesReference
Direct AminolysispH, Temperature, TimepH 8.0, 37°C, 2-4 hours
Click Chemistry (CuAAC)Catalyst, Solvent, TimeCopper(I) catalyst, DMF or DMSO/water, 12-24 hours
Chemoenzymatic SynthesisEnzymes, Substrates, Buffer, TimeEntE, EntB, EntF, IroB; DHBA, L-Serine, ATP, UDP-Glucose; Tris buffer pH 7.5; 4-6 hours

Experimental Protocols

Protocol 1: General Procedure for Click Chemistry Conjugation

This protocol outlines a general method for conjugating an azide-functionalized enterobactin with an alkyne-modified antibiotic.

  • Preparation of Reactants:

    • Dissolve the azide-functionalized enterobactin analogue (e.g., Ent-PEG3-N₃) and the alkyne-modified antibiotic in a suitable solvent system (e.g., a mixture of DMF and water).

  • Initiation of Reaction:

    • Add the copper(I) catalyst components to the reaction mixture. This is typically a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand like TBTA can also be included.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by analytical HPLC-MS until the starting materials are consumed.

  • Purification:

    • Upon completion, purify the enterobactin-antibiotic conjugate by preparative RP-HPLC.

  • Characterization:

    • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualized Workflows and Pathways

Diagram 1: General Workflow for Chemoenzymatic Synthesis and Conjugation

Chemoenzymatic_Synthesis_Workflow cluster_synthesis Chemoenzymatic Synthesis of Functionalized Enterobactin cluster_conjugation Chemical Conjugation cluster_purification Purification & Characterization precursors Enterobactin Precursors (DHBA, L-Serine) functionalized_ent Functionalized Enterobactin Analogue precursors->functionalized_ent ATP, UDP-Glucose, MgCl₂, TCEP enzymes Enzymes (EntE, EntB, EntF, IroB) enzymes->functionalized_ent functionalizing_reagent Functionalizing Reagent (e.g., Azide Linker) functionalizing_reagent->functionalized_ent final_conjugate Enterobactin-Antibiotic Conjugate functionalized_ent->final_conjugate Click Chemistry (Copper(I) Catalyst) modified_antibiotic Modified Antibiotic (e.g., Alkyne-Ampicillin) modified_antibiotic->final_conjugate purification Preparative HPLC final_conjugate->purification characterization HRMS, NMR, Analytical HPLC purification->characterization

Caption: Chemoenzymatic synthesis and subsequent chemical conjugation workflow.

Diagram 2: "Trojan Horse" Mechanism of Action

Trojan_Horse_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium Fe_Ent_Ab Fe(III)-Enterobactin-Antibiotic Conjugate OM_receptor Outer Membrane Receptor (e.g., FepA) Fe_Ent_Ab->OM_receptor Recognition & Binding Fe Fe(III) Fe->Fe_Ent_Ab Ent_Ab This compound-Antibiotic Conjugate Ent_Ab->Fe_Ent_Ab Periplasm Periplasm OM_receptor->Periplasm Active Transport IM_transport Inner Membrane Transport Periplasm->IM_transport Cytoplasm Cytoplasm IM_transport->Cytoplasm Release Antibiotic Release (Esterase Cleavage) Cytoplasm->Release Target Antibiotic Target (e.g., PBP, DNA Gyrase) Release->Target Inhibition

Caption: Uptake and mechanism of action for enterobactin-antibiotic conjugates.

References

challenges in purifying hydroxamate vs catecholate siderophores

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for siderophore purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of hydroxamate and catecholate siderophores.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability differences between hydroxamate and catecholate siderophores that affect purification?

A: Hydroxamate siderophores are generally more stable across a wider pH range and are less susceptible to oxidation compared to catecholate siderophores. Catecholates are prone to oxidation, especially at neutral to alkaline pH, which can lead to the formation of rust-colored decomposition products, complicating purification.[1] This instability necessitates strategies to minimize oxidation during extraction and purification, such as working at lower pH or under low-oxygen conditions.[2]

Q2: I am observing a very low yield of my siderophore after purification. What are the common causes?

A: Low siderophore yield is a frequent issue. Key factors include:

  • Suboptimal Culture Conditions: Siderophore production is often tightly regulated by iron availability. Ensure your culture medium is sufficiently depleted of iron by using chelating agents like Chelex 100.[3]

  • Inefficient Extraction: The initial extraction from the culture supernatant may be incomplete. Solid-phase extraction (SPE) is often more efficient than solvent extraction.[3]

  • Siderophore Degradation: Hydroxamate siderophores can degrade at high temperatures, while catecholates are sensitive to oxidation.[3] , Avoid high temperatures by using methods like lyophilization for sample concentration.

  • Loss During Purification Steps: Siderophores can be lost at each stage of purification. Purifying siderophores in their iron-complexed (ferric) form can enhance stability and reduce loss.

Q3: My purified siderophore sample contains many impurities. How can I improve its purity?

A: Co-elution of contaminants with similar polarities is a common challenge. To enhance purity:

  • Multi-Step Purification: A single purification method is often insufficient. Combine different chromatographic techniques, such as an initial capture with SPE followed by a more selective method like Immobilized Metal Affinity Chromatography (IMAC) or High-Performance Liquid Chromatography (HPLC).

  • Affinity Chromatography: These methods offer high selectivity. Fe(III)-IMAC can be used for both siderophore types, while boronate affinity chromatography is specific for catecholates. Titanium dioxide affinity chromatography (TDAC) has also shown high efficiency in selectively purifying siderophores.

  • Washing Steps: Incorporate rigorous washing steps during SPE or IMAC to remove non-specifically bound impurities before eluting the target siderophore.

Q4: I am having trouble detecting my siderophore after purification. What could be the issue?

A: Detection issues can arise from low concentrations, degradation, or the use of an inappropriate assay.

  • Concentration: Your purified sample may be too dilute. Ensure your protocol includes a concentration step like lyophilization.

  • Choice of Assay: Use an assay specific to your siderophore type.

    • Hydroxamates: The Csaky test is a highly sensitive and specific colorimetric assay. The ferric perchlorate assay, which detects the iron-siderophore complex, is also commonly used.

    • Catecholates: The Arnow test is a standard colorimetric assay for the detection of catechol-type siderophores.

    • Universal Assay: The Chrome Azurol S (CAS) assay is a universal method for detecting most siderophores.

Troubleshooting Guides

Low Siderophore Yield
Potential Cause Troubleshooting Steps
Suboptimal microbial culture conditions Ensure the culture medium is iron-depleted. Optimize pH, temperature, and incubation time for maximal siderophore production.
Inefficient initial extraction Switch from solvent extraction to solid-phase extraction (SPE). Experiment with different resins like Amberlite XAD-4, C18, or TiO2. ,
Siderophore degradation during purification For hydroxamates, avoid high temperatures; use lyophilization instead of rotary evaporation. For catecholates, maintain a low pH and consider working in a low-oxygen environment to prevent oxidation. ,
Loss of siderophore at each purification step Purify the siderophore in its more stable iron-complexed form by adding a source of ferric iron (e.g., FeCl3) to the supernatant before chromatography.
Poor binding to chromatography resin Ensure the pH of the sample is optimal for binding to the selected resin. For IMAC, the optimal pH for hydroxamate adsorption is around 9.
Sample Impurity
Potential Cause Troubleshooting Steps
Co-elution of contaminants with similar properties Employ a multi-step purification strategy combining different chromatography techniques (e.g., SPE followed by IMAC or HPLC).
Non-specific binding to the chromatography resin Increase the stringency of the washing steps. For example, use a buffer with a slightly higher salt concentration or a mild organic solvent to remove weakly bound impurities.
Presence of degraded siderophore products For catecholates, perform purification steps at a lower pH to minimize degradation. Use boronate affinity chromatography to separate catechols from their rust-colored decomposition products.

Quantitative Data Summary

Purification Method Siderophore Type Reported Recovery (%) Binding Capacity Key Advantages Key Disadvantages
Amberlite XAD-4 Hydroxamate & Catecholate~85% (for a mix) ,Not specifiedGood for initial capture and concentration.Low selectivity, co-elution of other organic molecules.
C18 SPE Hydroxamate<0.1% (from neutral pH)Not specifiedGood for desalting and concentrating samples.Low recovery for hydrophilic siderophores like desferrioxamine B at neutral pH.
TiO2 SPE Hydroxamate77.6 ± 6.2% ,15.7 ± 0.2 µmol/mg ,High selectivity and binding capacity, robust to pH changes. ,May require optimization of elution conditions.
Fe(III)-IMAC Hydroxamate & Catecholate~65% (for desferrioxamine B)~3000 nmol/mL of resin (for desferrioxamine B)High selectivity for iron-chelating compounds.May not be suitable for siderophores with very high complex stability constants. Can lead to fragmentation of some catecholates.
Boronate Affinity Chromatography CatecholateAt least 2-fold greater than other methodsNot specifiedHighly specific for cis-diol groups in catechols, separates from degradation products. ,Not applicable to hydroxamate siderophores.

Experimental Protocols

Protocol 1: Purification of Siderophores using Amberlite XAD-4 Resin
  • Culture Supernatant Preparation: Centrifuge the microbial culture at 10,000 x g for 15 minutes to pellet the cells. Filter the supernatant through a 0.22 µm filter.

  • Column Preparation: Prepare a column with Amberlite XAD-4 resin. Wash the resin sequentially with methanol and then equilibrate with distilled water.

  • Sample Loading: Acidify the supernatant to pH 6.0 and load it onto the equilibrated XAD-4 column.

  • Washing: Wash the column with several volumes of distilled water to remove unbound compounds.

  • Elution: Elute the bound siderophores with a solution of 50% methanol in water.

  • Concentration: Concentrate the eluted fractions using a rotary evaporator or by lyophilization.

Protocol 2: Purification of Catecholate Siderophores using Fe(III)-IMAC
  • Column Preparation: Use a pre-packed HiTrap Chelating HP column (1 mL).

  • Metal Charging: Wash the column with 10 column volumes (CV) of water, followed by 10 CV of 0.1 M Fe2(SO4)3 to load the Fe(III) ions. Wash again with 10 CV of water to remove excess iron.

  • Sample Loading: Load the filtered culture supernatant onto the charged column.

  • Washing: Wash the column with 10 CV of binding buffer (20 mM Na2HPO4, 500 mM NaCl, pH 5.3).

  • Elution: Elute the bound Fe(III)-siderophore complex with 15 CV of elution buffer (50 mM EDTA, 20 mM Na2HPO4, 500 mM NaCl, pH 7.2). The eluted fractions containing the siderophore will be yellow-green.

  • De-ironing and Desalting: The eluted siderophore can be de-ironed and desalted using a subsequent chromatographic step if necessary.

Protocol 3: Purification of Hydroxamate Siderophores using Titanium Dioxide (TiO2) SPE
  • Sample Preparation: Acidify the culture supernatant to approximately pH 3 with formic acid.

  • SPE Cartridge Activation and Equilibration: Activate a TiO2 SPE cartridge with 2-3 column volumes of methanol, followed by equilibration with 2-3 column volumes of 0.1% formic acid.

  • Sample Loading: Load the acidified supernatant onto the cartridge at a slow flow rate (e.g., ~1 mL/min).

  • Washing: Wash the cartridge with 3-5 column volumes of 0.1% formic acid to remove impurities.

  • Elution: Elute the bound hydroxamate siderophores with 2-3 column volumes of 1 M Ammonium Phosphate (pH 11.5).

  • Post-Elution Processing: Neutralize the pH of the eluate and concentrate the sample, typically by freeze-drying.

Visualizations

experimental_workflow_hydroxamate cluster_culture Microbial Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product culture Iron-deficient Culture centrifugation Centrifugation & Filtration culture->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant spe Solid-Phase Extraction (e.g., TiO2, C18, XAD) supernatant->spe Initial Capture imac Fe(III)-IMAC spe->imac High Selectivity concentration Lyophilization spe->concentration hplc RP-HPLC imac->hplc High Resolution hplc->concentration analysis Purity & Identity Analysis (LC-MS, NMR) concentration->analysis pure_hydroxamate Purified Hydroxamate Siderophore analysis->pure_hydroxamate

Caption: General experimental workflow for the purification of hydroxamate siderophores.

experimental_workflow_catecholate cluster_culture Microbial Culture cluster_extraction Extraction (Low pH) cluster_purification Purification cluster_analysis Analysis & Final Product culture Iron-deficient Culture centrifugation Centrifugation & Filtration culture->centrifugation supernatant Acidified Cell-free Supernatant centrifugation->supernatant boronate_ac Boronate Affinity Chromatography supernatant->boronate_ac High Specificity imac Fe(III)-IMAC supernatant->imac Alternative Capture hplc RP-HPLC boronate_ac->hplc Further Polishing imac->hplc concentration Lyophilization hplc->concentration analysis Purity & Identity Analysis (LC-MS, NMR) concentration->analysis pure_catecholate Purified Catecholate Siderophore analysis->pure_catecholate

Caption: General experimental workflow for the purification of catecholate siderophores.

References

Technical Support Center: Quality Control for CAS Agar Plates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) agar plate assay for siderophore detection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS agar assay?

The CAS assay is a universal colorimetric method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1] The assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[1] In the CAS agar, CAS is complexed with ferric iron (Fe³⁺) and a detergent, hexadecyltrimethylammonium bromide (HDTMA), forming a blue-colored ternary complex.[2][3] When a microorganism produces siderophores, these compounds scavenge the iron from the dye complex.[1] This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow around the microbial colony.

Q2: What are the critical components of CAS agar and their functions?

ComponentFunction
Chrome Azurol S (CAS) A dye that forms a blue complex with iron. When iron is removed, it changes color, acting as an indicator.
Ferric Chloride (FeCl₃) Provides the source of iron (Fe³⁺) for the CAS complex. The concentration is critical for the sensitivity of the assay.
Hexadecyltrimethylammonium bromide (HDTMA) A cationic detergent that forms a ternary complex with CAS and iron, enhancing the color and sensitivity of the assay. It can be toxic to some Gram-positive bacteria and fungi.
PIPES Buffer Maintains a stable pH (around 6.8), which is crucial for the stability of the CAS-iron complex and for the color change reaction.
Casamino Acids & Glucose Provide nutrients for microbial growth. The casamino acids should be treated to remove trace iron.
Agar The solidifying agent for the medium.

Q3: Why is it important to use iron-free glassware?

Trace amounts of iron contamination in the glassware can interfere with the CAS assay. This excess iron can lead to a muted color change or false-negative results because the siderophores will chelate the contaminating iron before removing it from the CAS-iron complex. To avoid this, all glassware should be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water.

Q4: Can the CAS assay be used for all types of microorganisms?

The original CAS agar formulation contains HDTMA, which can be toxic to Gram-positive bacteria and some fungi, inhibiting their growth. For these microorganisms, modified versions of the assay, such as the O-CAS (Overlay CAS) assay, are recommended. In the O-CAS method, the microorganism is first grown on a suitable medium, and then an overlay of CAS agar is added.

Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of CAS agar plates.

Problem 1: The CAS agar plate is green instead of blue.

Possible Causes:

  • Incorrect pH: The pH of the medium is critical. A pH outside the optimal range (around 6.8) can cause the CAS-iron complex to be unstable, resulting in a green color. The pH can drop as PIPES dissolves, so it needs to be carefully adjusted.

  • Iron Contamination: Traces of iron in the water or on the glassware can alter the dye color.

Solutions:

  • Carefully monitor and adjust the pH of the PIPES buffer to 6.8 before adding the other components. Do not exceed a pH of 6.8, as this can also cause the solution to turn green.

  • Ensure all glassware is thoroughly acid-washed to remove any trace iron. Use high-purity deionized water for all solutions.

Problem 2: The CAS blue dye precipitates during preparation.

Possible Cause:

  • Improper mixing or concentration of reagents: The order of mixing and the concentration of the dye components are important for preventing precipitation.

Solution:

  • Follow the protocol carefully, ensuring that each component is fully dissolved before mixing with the next. Prepare the three "Blue Dye" solutions separately and then combine them in the specified order.

Problem 3: No halo formation around a known siderophore-producing organism (False Negative).

Possible Causes:

  • Toxicity of HDTMA: The organism may be sensitive to the HDTMA in the agar, inhibiting its growth and siderophore production.

  • High Iron Concentration in the Medium: If the medium contains too much iron, the organism will not be induced to produce siderophores.

  • Incorrect Incubation Conditions: The temperature and duration of incubation may not be optimal for siderophore production by the specific microorganism.

Solutions:

  • For sensitive organisms, use a modified protocol like the O-CAS (Overlay) assay.

  • Ensure that the casamino acids and other media components are treated to remove trace iron.

  • Optimize incubation time and temperature for the specific strain being tested.

Problem 4: Halo formation around a negative control or non-siderophore-producing organism (False Positive).

Possible Causes:

  • Production of other chelating agents: Some organisms may produce compounds other than siderophores (e.g., organic acids) that can weakly chelate iron and cause a color change.

  • pH changes in the medium: Microbial metabolism can alter the local pH of the agar, which can affect the stability of the CAS-iron complex and lead to a color change.

  • Presence of weak chelators in the media components: Some components of the growth medium might contain weak chelators that can interfere with the assay.

Solutions:

  • Confirm siderophore production using a secondary assay.

  • Use a well-buffered medium, like the one with PIPES, to minimize pH fluctuations.

  • Run a blank control with uninoculated medium to check for any background reactions.

Experimental Protocols

Protocol 1: Preparation of CAS Agar Plates

This protocol is adapted from Schwyn and Neilands (1987) and subsequent modifications.

Materials:

  • Chrome Azurol S (CAS)

  • Ferric Chloride hexahydrate (FeCl₃·6H₂O)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • Casamino acids

  • Glucose

  • Bacteriological Agar

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • 8-hydroxyquinoline

  • Chloroform

Procedure:

  • Glassware Preparation:

    • Clean all glassware with 6M HCl to remove trace iron, followed by thorough rinsing with deionized water.

  • Preparation of Solutions:

    • Blue Dye Solution:

      • Solution 1: Dissolve 0.06 g of CAS in 50 mL of deionized water.

      • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

      • Solution 3: Dissolve 0.073 g of HDTMA in 40 mL of deionized water.

      • Mixing: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle.

    • Iron-free Casamino Acid Solution:

      • Dissolve 3 g of casamino acids in 27 mL of deionized water.

      • Extract with 3% 8-hydroxyquinoline in chloroform to remove trace iron.

      • Filter sterilize the solution.

    • 20% Glucose Solution:

      • Dissolve 20 g of glucose in 100 mL of deionized water and filter sterilize.

  • Preparation of Basal Medium:

    • In 750 mL of deionized water, dissolve 32.24 g of PIPES powder. The PIPES will not dissolve until the pH is raised to about 5-6.

    • Slowly add NaOH to raise the pH while stirring. As the PIPES dissolves, the pH will drop.

    • Carefully adjust the final pH to 6.8.

    • Add 15 g of Bacto agar.

    • Autoclave the basal medium and cool to 50°C in a water bath.

  • Final Mixing and Pouring:

    • Aseptically add 30 mL of the sterile iron-free casamino acid solution and 10 mL of the sterile 20% glucose solution to the cooled basal medium.

    • Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing without introducing excessive air bubbles.

    • Aseptically pour the final CAS agar into sterile petri dishes.

Protocol 2: Quality Control Check of CAS Agar Plates

A simple chelation test can be performed on one plate from each batch to ensure its functionality.

Procedure:

  • Visually inspect the plate to confirm it has a uniform blue color.

  • Aseptically remove a small plug of the agar using a sterile pipette tip.

  • Add a small drop of a strong chelating agent solution (e.g., 8-hydroxyquinoline) into the well.

  • A positive control plate should show an orange halo around the well within a few minutes as the chelator diffuses into the agar and removes the iron from the CAS dye.

Visualizations

CAS_Assay_Principle cluster_0 Initial State: Blue CAS Agar cluster_1 Siderophore Production cluster_2 Chelation Reaction CAS_Fe_HDTMA CAS-Fe³⁺-HDTMA Complex (Blue) Siderophore_Fe Siderophore-Fe³⁺ Complex CAS_Fe_HDTMA->Siderophore_Fe Siderophore chelates Fe³⁺ Free_CAS Free CAS Dye (Orange/Yellow) CAS_Fe_HDTMA->Free_CAS releases Microorganism Siderophore- producing Microorganism Siderophore Siderophore Microorganism->Siderophore secretes

Caption: Principle of the CAS agar assay for siderophore detection.

Troubleshooting_CAS_Plates Start Problem with CAS Plates Green_Plates Plates are Green Start->Green_Plates Color Issue False_Negative False Negative (No Halo) Start->False_Negative Result Issue False_Positive False Positive (Unexpected Halo) Start->False_Positive Result Issue Check_pH Verify pH of PIPES buffer (6.8) Green_Plates->Check_pH Check_Iron Use Acid-Washed Glassware Green_Plates->Check_Iron Use_OCAS Use O-CAS Assay for Sensitive Strains False_Negative->Use_OCAS Check_Media_Iron Ensure Low Iron in Growth Medium False_Negative->Check_Media_Iron Confirm_Siderophore Use Secondary Assay for Confirmation False_Positive->Confirm_Siderophore Check_Buffering Ensure Medium is Well-Buffered False_Positive->Check_Buffering

References

Validation & Comparative

Apo-Enterobactin vs. Ferric-Enterobactin: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterobactin, a high-affinity siderophore produced by Gram-negative bacteria, plays a critical role in the interplay between microbes and their hosts. Its biological activity is fundamentally dictated by its iron-bound state. This guide provides an objective comparison of apo-enterobactin (iron-free) and ferric-enterobactin (iron-bound) in various biological assays, supported by experimental data and detailed protocols.

Core Functional Differences

This compound and ferric-enterobactin exhibit divergent, and at times opposing, biological functions. This compound primarily acts as an immunomodulatory molecule and a virulence factor by chelating iron from the host, while ferric-enterobactin is the key player in bacterial iron acquisition and can paradoxically support host iron homeostasis.[1] The iron-loading status of enterobactin creates a dynamic equilibrium that dictates its biological impact.[1]

Comparative Performance in Biological Assays

The distinct roles of apo- and ferric-enterobactin are evident in their performance in various in vitro and in vivo assays.

Biological AssayThis compoundFerric-EnterobactinKey Findings
Bacterial Growth Promotion Indirectly promotes growth by scavenging host iron to form ferric-enterobactin.Directly promotes bacterial growth by delivering iron to the cell.[2]Ferric-enterobactin is the form utilized by bacteria for iron uptake and subsequent growth in iron-limited conditions.[2]
Radiolabeled Iron (⁵⁹Fe) Uptake Not applicable as it does not carry iron.Actively transported into bacterial cells, leading to high intracellular radioactivity.[3]This assay directly measures the efficacy of the ferric-enterobactin transport system.
Host Immune Response (IL-8 Secretion) Induces a dose-dependent increase in IL-8 secretion from epithelial cells.Does not induce or abrogates the pro-inflammatory response.This compound acts as a pro-inflammatory signal by chelating intracellular iron.
Macrophage Antimicrobial Activity Dampens macrophage antimicrobial responses, promoting intracellular bacterial survival.Less effective than this compound in promoting bacterial survival within macrophages.The iron-chelating property of this compound is crucial for its protective effect on intracellular bacteria.
Binding to Siderocalin (Lcn2) Binds to the host immune protein Siderocalin.Binds to Siderocalin with high affinity, which is a host mechanism to sequester iron from bacteria.Siderocalin can bind both forms, but its sequestration of ferric-enterobactin is a key antibacterial strategy.

Experimental Protocols

Bacterial Growth Promotion Assay

This assay assesses the ability of enterobactin to support bacterial growth in an iron-depleted environment.

a. Preparation of Iron-Deficient Medium:

  • Prepare a minimal medium (e.g., M9 minimal medium).

  • To create iron-limiting conditions, add an iron chelator such as 2,2'-dipyridyl (DP) to the medium at a final concentration of 200 µM.

b. Bacterial Inoculum Preparation:

  • Grow the bacterial strain of interest (e.g., an E. coli enterobactin synthesis mutant) overnight in a rich medium like LB broth.

  • Pellet the cells by centrifugation.

  • Wash the cell pellet twice with the prepared iron-deficient minimal medium to remove residual iron.

  • Resuspend the pellet in the iron-deficient medium and adjust the optical density at 600 nm (OD₆₀₀) to a starting value of approximately 0.05.

c. Assay Setup:

  • In a 96-well microplate, add the iron-deficient medium to each well.

  • Add varying concentrations of sterile this compound or ferric-enterobactin to the wells. Include a no-enterobactin control.

  • Inoculate each well with the prepared bacterial suspension to a final starting OD₆₀₀ of ~0.005.

d. Incubation and Monitoring:

  • Incubate the microplate at 37°C with shaking.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals using a microplate reader.

Radiolabeled Iron (⁵⁹Fe) Uptake Assay

This assay directly quantifies the transport of iron into bacterial cells mediated by ferric-enterobactin.

a. Preparation of Radiolabeled Ferric-Enterobactin (⁵⁹Fe-Ent):

  • In a microcentrifuge tube, mix equimolar amounts of this compound and FeCl₃.

  • Add ⁵⁹FeCl₃ to the mixture.

  • Incubate at room temperature for 1-2 hours to allow the formation of the ⁵⁹Fe-enterobactin complex.

  • Purify the ⁵⁹Fe-enterobactin complex using a suitable method, such as Sephadex LH-20 column chromatography.

b. Bacterial Cell Culture:

  • Grow the bacterial strain of interest overnight in an iron-rich medium.

  • Subculture the cells into an iron-deficient minimal medium to induce the expression of siderophore uptake systems.

  • Harvest the cells in the mid-log phase of growth by centrifugation and wash them with a transport buffer (e.g., MOPS minimal medium).

  • Resuspend the cells in the transport buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

c. Uptake Assay:

  • Initiate the uptake experiment by adding the ⁵⁹Fe-enterobactin complex to the cell suspension.

  • Incubate the mixture at 37°C with shaking.

  • At specific time points, take aliquots of the cell suspension and filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

  • Rapidly wash the filter with an ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filter using a scintillation counter.

Interleukin-8 (IL-8) Secretion Assay from Epithelial Cells

This assay measures the pro-inflammatory response of host cells to enterobactin.

a. Cell Culture and Seeding:

  • Culture a human epithelial cell line (e.g., HT29 or A549) in the appropriate cell culture medium.

  • Seed the cells in 24-well plates and grow them to 90-95% confluency.

b. Cell Stimulation:

  • Wash the cells and replace the medium with a serum-free medium.

  • Challenge the cells with different concentrations of this compound or ferric-enterobactin (prepared by pre-mixing this compound with an equimolar concentration of FeCl₃). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours.

c. Quantification of IL-8:

  • Collect the culture supernatants.

  • Measure the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows discussed.

Ferric_Enterobactin_Uptake cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Apo-Ent This compound Fe-Ent Ferric-Enterobactin Apo-Ent->Fe-Ent Chelates Fe³⁺ Fe3+ Fe³⁺ Fe3+->Fe-Ent FepA FepA Receptor Fe-Ent->FepA Binds OM Outer Membrane FepB FepB FepA->FepB TonB-dependent transport Periplasm Periplasm FepCDG FepC/D/G (ABC Transporter) FepB->FepCDG Transports IM Inner Membrane Fes Fes Esterase FepCDG->Fes ATP-dependent transport Cytoplasm Cytoplasm Fe2+ Fe²⁺ Fes->Fe2+ Hydrolyzes & releases Fe³⁺ (reduced to Fe²⁺) Metabolism Bacterial Metabolism Fe2+->Metabolism

Ferric-Enterobactin Uptake Pathway in Gram-Negative Bacteria.

Apo_Enterobactin_Signaling cluster_extracellular Extracellular cluster_host_cell Host Epithelial Cell Apo_Ent This compound Intracellular_Fe Intracellular Labile Iron Pool Apo_Ent->Intracellular_Fe Enters cell Cell_Membrane Cell Membrane Chelation Iron Chelation Intracellular_Fe->Chelation Chelated by This compound Signaling_Cascade Signaling Cascade Chelation->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB IL8_Gene IL-8 Gene Transcription NF_kB->IL8_Gene IL8_Secretion IL-8 Secretion IL8_Gene->IL8_Secretion

This compound Induced IL-8 Secretion in Host Cells.

Experimental_Workflow_Growth_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Medium Prepare Iron-Deficient Minimal Medium Setup_Plate Set up 96-well plate with medium and enterobactin (apo- or ferric-) Prep_Medium->Setup_Plate Prep_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate with bacterial suspension Prep_Inoculum->Inoculate Setup_Plate->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Measure_OD Measure OD₆₀₀ at time intervals Incubate->Measure_OD Plot_Growth Plot growth curves (OD₆₀₀ vs. Time) Measure_OD->Plot_Growth Compare Compare growth between apo-, ferric-, and no enterobactin conditions Plot_Growth->Compare

Workflow for Bacterial Growth Promotion Assay.

References

comparing iron chelation efficiency of apo-enterobactin and deferoxamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and efficient iron chelators is a critical endeavor. Iron, essential for numerous biological processes, becomes toxic in excess, leading to significant cellular damage. This guide provides an objective, data-driven comparison of two prominent iron chelators: the bacterial siderophore apo-enterobactin and the clinically used drug deferoxamine.

This comprehensive analysis delves into their iron chelation efficiency, supported by quantitative data from in vitro and cellular studies. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings.

At a Glance: Key Performance Indicators

This compound, a cyclic tricatecholate siderophore produced by Gram-negative bacteria, demonstrates a remarkably higher affinity for ferric iron (Fe³⁺) compared to deferoxamine, a linear trihydroxamate siderophore isolated from the bacterium Streptomyces pilosus. This fundamental difference in binding strength translates to a significant disparity in their iron chelation speed and efficiency, as evidenced by various experimental assays.

ParameterThis compoundDeferoxamineReference
Iron-Binding Affinity Constant (K) 1052 M-1~1030.6 M-1[1]
Type Catecholate SiderophoreHydroxamate Siderophore[1]
Chrome Azurol S (CAS) Assay (Liquid, 25 µM) 90% chelation in 3 hours70% chelation in 24 hours[1]
Chrome Azurol S (CAS) Assay (Agar, 1 mM) Distinct orange halo in 1 hourBarely noticeable halo after 24 hours[1]
Iron Removal from Ferritin RapidSlower, targets a distinct chelatable pool[2]
Iron Removal from Transferrin Preferentially removes iron from the N-terminal siteLess effective at removing iron from transferrin
Cellular Labile Iron Pool (LIP) Depletion Effective in depleting LIPEffective, but slower and dependent on endocytosis

In-Depth Analysis of Chelation Efficiency

The superior iron-chelating capability of this compound is most starkly illustrated by the Chrome Azurol S (CAS) assay. This colorimetric method relies on the competition for iron between the chelator and the CAS-iron complex. A more potent chelator will sequester iron from the dye, causing a color change from blue to orange.

In a liquid CAS assay, 25 µM of this compound achieved 90% iron chelation within a mere 3 hours. In stark contrast, deferoxamine at the same concentration only reached 70% chelation after a full 24 hours. This kinetic advantage of this compound is further visualized in the CAS agar plate assay, where a 1 mM solution of this compound produced a distinct orange halo, indicative of iron chelation, within one hour. Deferoxamine, at the same concentration, showed a barely noticeable halo even after 24 hours.

Beyond synthetic assays, studies on biologically relevant iron sources confirm this compound's prowess. Research has shown that enterobactin can rapidly release iron from ferritin, the body's primary iron storage protein. While deferoxamine can also chelate iron from cellular sources, it appears to target a distinct, transient pool of ferric iron rather than the bulk iron stored in ferritin, and its cellular uptake is slower. Furthermore, when it comes to transferrin, the protein responsible for iron transport in the blood, enterobactin has been shown to preferentially remove iron from the N-terminal binding site.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Chrome Azurol S (CAS) Liquid Assay

This assay quantitatively measures the iron-chelating activity of a compound in a liquid format.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Spectrophotometer

Procedure:

  • Preparation of CAS shuttle solution: A detailed protocol for preparing the CAS shuttle solution can be found in the literature. It typically involves the sequential mixing of CAS, HDTMA, and an iron solution in a buffered medium.

  • Assay:

    • Add a defined volume of the CAS shuttle solution to a cuvette.

    • Add the iron chelator solution (e.g., this compound or deferoxamine) to the cuvette and mix.

    • Monitor the change in absorbance at 630 nm over time.

    • A decrease in absorbance indicates the removal of iron from the CAS complex by the chelator.

  • Calculation: The percentage of iron chelated can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the CAS solution with no chelator and A_sample is the absorbance in the presence of the chelator.

Iron Removal from Ferritin

This experiment assesses the ability of a chelator to mobilize iron from the iron-storage protein ferritin.

Materials:

  • Horse spleen ferritin

  • This compound or Deferoxamine

  • Buffer (e.g., HEPES or Tris-HCl)

  • A reducing agent (e.g., ascorbate) may be required for some chelators.

  • A method for quantifying released iron (e.g., ferrozine assay or atomic absorption spectroscopy).

Procedure:

  • Incubate a solution of ferritin with the iron chelator in a suitable buffer at a controlled temperature (e.g., 37°C).

  • At various time points, take aliquots of the reaction mixture.

  • Separate the ferritin-bound iron from the chelated iron. This can be achieved by methods such as ultrafiltration.

  • Quantify the amount of iron in the filtrate (chelated iron).

In Vivo Evaluation in Animal Models of Iron Overload

Animal models are crucial for assessing the in vivo efficacy and toxicity of iron chelators.

Model:

  • Rodent models (rats or mice) are commonly used.

  • Iron overload can be induced by parenteral administration of iron dextran or through dietary manipulation.

Procedure:

  • Induce iron overload in the experimental animals.

  • Administer the iron chelators (this compound or deferoxamine) via a clinically relevant route (e.g., subcutaneous or oral).

  • Monitor iron excretion by collecting urine and feces over a specified period.

  • At the end of the study, measure iron levels in various organs, particularly the liver, spleen, and heart.

  • Assess for any potential toxicity of the chelators.

Visualizing the Chelation Process

To better understand the experimental workflows, the following diagrams have been generated using the DOT language.

Experimental_Workflow_CAS_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_CAS Prepare CAS Shuttle Solution Mix Mix CAS Solution and Chelator Prep_CAS->Mix Prep_Chelator Prepare Chelator Solutions Prep_Chelator->Mix Measure Measure Absorbance at 630 nm Mix->Measure Time course Calculate Calculate % Iron Chelation Measure->Calculate

Workflow for the Chrome Azurol S (CAS) liquid assay.

Iron_Chelation_Mechanism cluster_enterobactin This compound cluster_deferoxamine Deferoxamine Ent This compound (High Affinity) Fe_Ent Ferric-Enterobactin Complex Ent->Fe_Ent Rapid Chelation DFO Deferoxamine (Lower Affinity) Fe_DFO Ferrioxamine Complex DFO->Fe_DFO Slower Chelation Iron Free Fe³⁺ Iron->Ent Iron->DFO

References

A Head-to-Head Comparison: The Biological Activity of Apo-Enterobactin Versus Synthetic Iron Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron, an indispensable element for life, paradoxically fuels pathogenic virulence and neoplastic growth through its catalytic role in cellular processes. This duality has spurred the development of iron chelators, molecules that bind iron, as therapeutic agents. In this guide, we provide an objective comparison of the biological activity of apo-enterobactin, a natural siderophore, and leading synthetic iron chelators, supported by experimental data.

Overview of Iron Chelators

This compound , a cyclic tricatecholate siderophore produced by Gram-negative bacteria, boasts an unparalleled affinity for ferric iron (Fe³⁺)[1][2]. This allows bacteria to effectively scavenge iron from their host, making enterobactin a critical virulence factor[1]. Conversely, the host immune system produces lipocalin-2, a protein that sequesters enterobactin to counteract this iron acquisition strategy[1]. Beyond its role in microbial life, the potent iron-chelating and cell-permeable properties of this compound have garnered interest for its potential as an anti-cancer agent[3].

Synthetic iron chelators , such as deferoxamine, deferiprone, and deferasirox, are primarily designed for the treatment of iron overload conditions like thalassemia and hemochromatosis. These drugs are now being explored for their therapeutic potential in diseases characterized by oxidative stress, including cancer and neurodegenerative disorders.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data comparing the performance of this compound and synthetic iron chelators across various biological activities.

Table 1: Iron Chelation Efficacy

ChelatorTypeIron-Binding Affinity Constant (Kf)Stability Constant (log β)Iron Chelation Performance (in vitro)
This compound Catecholate Siderophore1052 M-15290% chelation in 3 hours (25 µM)
Deferoxamine Hydroxamate Siderophore~1030.6 M-130.670% chelation in 24 hours (25 µM)
Deferiprone Bidentate--Effective in reducing cardiac iron
Deferasirox Tridentate--Effective in reducing liver iron

Table 2: Cytotoxic Activity (IC50 Values in µM)

ChelatorA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)K562 (Chronic Myelogenous Leukemia)MRSA (Methicillin-resistant S. aureus)
This compound ---5-10
Deferoxamine ---No direct antibacterial activity observed
Deferiprone ----
Deferasirox >100 (24h); ~25-50 (72h)Synergistic effect with sorafenib--
Salmochelin S4 (a derivative of enterobactin)---2-5

Note: IC50 values can vary significantly based on the cell line and experimental conditions.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Iron Chelation

Objective: To quantitatively measure the iron-chelating capacity of a compound.

Principle: This colorimetric assay is based on the competition for iron between the chelator and the CAS dye. A potent chelator will remove iron from the blue CAS-iron complex, resulting in a color change to orange, which can be measured spectrophotometrically.

Methodology:

  • CAS Solution Preparation: Prepare the blue CAS assay solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer.

  • Reaction Mixture: In a microplate well, mix the CAS solution with the iron chelator sample (e.g., this compound or deferoxamine) at a defined concentration.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 20 minutes to 24 hours).

  • Measurement: Measure the absorbance of the solution at 630 nm using a spectrophotometer.

  • Calculation: The percentage of iron chelation is calculated using the formula: % Chelation = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the CAS solution with no chelator and Asample is the absorbance of the sample with the chelator.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 105 CFU/mL) of the test organism (e.g., S. aureus).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Cellular Iron Uptake Assay

Objective: To measure the uptake of iron into cells mediated by a chelator.

Methodology (Radiolabeled Iron):

  • Cell Culture: Culture the desired cells (e.g., bacterial or cancer cells) to the mid-logarithmic growth phase.

  • Preparation of Radiolabeled Complex: Prepare the ferric-chelator complex using a radioisotope of iron (e.g., 55Fe or 59Fe) and the chelator of interest (e.g., this compound).

  • Uptake Experiment: Add the radiolabeled ferric-chelator complex to the cell culture and incubate for various time points.

  • Separation: At each time point, separate the cells from the medium by filtration or centrifugation.

  • Measurement: Measure the radioactivity associated with the cells using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the amount of iron taken up by the cells.

Signaling Pathways and Mechanisms of Action

Iron chelation therapy impacts various signaling pathways crucial for cell survival and proliferation.

This compound's anti-cancer activity is attributed to its ability to permeate cell membranes and chelate intracellular iron, leading to the disruption of the labile iron pool. This induces cell cycle arrest and apoptosis. In bacteria, this compound is secreted to sequester extracellular iron. The resulting ferric-enterobactin complex is then recognized by specific outer membrane receptors (like FepA in E. coli) and transported into the cell.

Synthetic iron chelators also induce apoptosis in cancer cells by depleting intracellular iron pools, which affects iron-dependent enzymes involved in DNA synthesis and cell cycle progression. They can also modulate signaling pathways such as the Wnt/β-catenin pathway and upregulate the expression of metastasis suppressor genes.

Iron_Metabolism_and_Chelator_Action cluster_Extracellular Extracellular Space cluster_Cell Cell (Bacterial or Cancer) Transferrin-Fe Transferrin-Fe³⁺ TfR1 TfR1 Transferrin-Fe->TfR1 Endocytosis This compound This compound Ferric-Enterobactin Ferric-Enterobactin This compound->Ferric-Enterobactin Chelates Fe³⁺ FepA FepA Receptor Ferric-Enterobactin->FepA Transport Synthetic Chelator Synthetic Chelator (e.g., Deferoxamine) LIP Labile Iron Pool (LIP) Synthetic Chelator->LIP Chelates Intracellular Iron Chelated Iron Complex Chelated Iron Complex Excretion Iron Excretion Chelated Iron Complex->Excretion TfR1->LIP Iron Release FepA->LIP Iron Release LIP->Chelated Iron Complex Forms Complex DNA_Synthesis DNA Synthesis & Cell Proliferation LIP->DNA_Synthesis Required for Enzyme Function Apoptosis Apoptosis LIP->Apoptosis Depletion Induces DNA_Synthesis->Apoptosis Inhibition Leads to

Figure 1. Simplified diagram of iron uptake and the mechanisms of action of enterobactin and synthetic iron chelators.

Conclusion

Both this compound and synthetic iron chelators demonstrate significant biological activity centered around their ability to bind iron. This compound's exceptionally high affinity for iron makes it a powerful tool for bacterial iron acquisition and a promising candidate for anti-cancer therapy due to its ability to efficiently deplete intracellular iron stores. Clinically approved synthetic chelators, while having lower iron affinity, are effective in managing systemic iron overload and also show potential in oncology. The choice between these agents for research or therapeutic development will depend on the specific application, balancing the need for potent intracellular iron chelation with factors such as cellular uptake, mechanism of action, and potential for clinical translation. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these fascinating molecules.

References

A Comparative Analysis of Catecholate and Hydroxamate Siderophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of microbial iron acquisition is critical. Siderophores, small-molecule iron chelators, are at the forefront of this process. This guide provides a detailed comparative analysis of two major classes of siderophores: catecholates and hydroxamates, focusing on their performance, underlying biological pathways, and the experimental methods used for their characterization.

This objective comparison is supported by experimental data to aid in the selection and development of siderophore-based strategies for various applications, from antimicrobial drug design to bioremediation.

Structural and Functional Overview

Siderophores are synthesized by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, a crucial element for their survival and growth. The two most prominent families of siderophores, catecholates and hydroxamates, are distinguished by their iron-coordinating functional groups.

Catecholate siderophores , such as enterobactin produced by Escherichia coli, utilize catechol groups (1,2-dihydroxybenzene moieties) to chelate iron.[1] These are known for their exceptionally high affinity for Fe³⁺.[2][3]

Hydroxamate siderophores , exemplified by desferrioxamine B from Streptomyces pilosus, employ hydroxamic acid groups (-C(=O)N(OH)-) for iron coordination.[2][4] While their affinity for iron is generally lower than that of catecholates, they are still highly effective chelators and are widely produced by both bacteria and fungi.

Both types of siderophores typically form stable, hexadentate octahedral complexes with ferric iron, effectively solubilizing it for cellular uptake.

Performance Comparison: Iron Chelation and Stability

The efficacy of a siderophore is determined by its iron-binding affinity and its stability under various environmental conditions, particularly pH.

Iron-Binding Affinity

Catecholate siderophores exhibit a significantly higher affinity for ferric iron compared to hydroxamate siderophores. This is quantified by the formation constant (Kf), with a higher value indicating a more stable complex.

SiderophoreTypeIron-Binding Affinity Constant (Kf)Stability Constant (log β)
EnterobactinCatecholate10⁵² M⁻¹52
Desferrioxamine BHydroxamate~10³⁰·⁶ M⁻¹30.6

Table 1: Comparison of the iron-binding affinity of Enterobactin (a catecholate) and Desferrioxamine B (a hydroxamate).

Experimental evidence from the Chrome Azurol S (CAS) assay, a universal method for detecting siderophore activity, corroborates this difference in iron chelation efficiency. In a direct comparison, 1 mM enterobactin demonstrated rapid and efficient iron chelation within one hour, whereas 1 mM desferrioxamine B showed minimal activity even after 24 hours. A more sensitive liquid CAS assay revealed that 25 µM enterobactin achieved 90% iron chelation in 3 hours, while desferrioxamine B only reached 70% after a full day.

pH Stability

The iron-chelating ability of both catecholate and hydroxamate siderophores is pH-dependent. The protonation of their iron-coordinating hydroxyl groups at lower pH values competes with iron binding, reducing their efficiency. Catecholates are generally more efficient at neutral to alkaline pH, while hydroxamates can maintain their function over a broader pH range, including more acidic conditions.

Siderophore TypeOptimal pH Range for Iron Chelation
CatecholateNeutral to Alkaline
HydroxamateAcidic to Neutral

Table 2: General pH stability for iron chelation by catecholate and hydroxamate siderophores.

Biological Pathways: Regulation, Biosynthesis, and Transport

The production and uptake of siderophores are tightly regulated processes, primarily controlled by the intracellular iron concentration.

Transcriptional Regulation by Fur

In many bacteria, the expression of genes involved in the biosynthesis and transport of both catecholate and hydroxamate siderophores is negatively regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fe²⁺ acts as a cofactor, enabling the Fur protein to bind to specific DNA sequences known as "Fur boxes" in the promoter regions of target genes, thereby repressing their transcription. When intracellular iron levels are low, Fur is unable to bind to DNA, leading to the derepression of these genes and the subsequent production of siderophores and their transport machinery.

Fur_Regulation cluster_high_iron High Intracellular Iron cluster_low_iron Low Intracellular Iron Fe2+ Fe²⁺ Fur_inactive Fur (inactive) Fe2+->Fur_inactive binds Fur_active Fur-Fe²⁺ Complex (active) Fur_inactive->Fur_active Fur_box Fur Box (DNA) Fur_active->Fur_box binds to Transcription_blocked Transcription Blocked Fur_active->Transcription_blocked Siderophore_genes Siderophore Biosynthesis & Transport Genes Fur_box->Siderophore_genes Siderophore_genes->Transcription_blocked Fur_inactive2 Fur (inactive) Siderophore_genes2 Siderophore Biosynthesis & Transport Genes Fur_inactive2->Siderophore_genes2 does not bind to Fur Box Transcription_active Transcription Active Siderophore_genes2->Transcription_active Siderophores Siderophores & Transporters Transcription_active->Siderophores leads to production of

Fig. 1: Fur-mediated regulation of siderophore production.
Catecholate Siderophore Pathway: Enterobactin in E. coli

The biosynthesis of the tricatecholate siderophore enterobactin in E. coli is a well-characterized process involving a series of enzymes encoded by the ent gene cluster. The pathway begins with the conversion of chorismate to 2,3-dihydroxybenzoic acid (DHB). Three molecules of DHB are then condensed with three molecules of L-serine to form the final cyclic structure. The ferric-enterobactin complex is then recognized by the outer membrane receptor FepA and transported into the periplasm in a TonB-dependent manner.

Enterobactin_Pathway cluster_biosynthesis Biosynthesis (Cytoplasm) cluster_transport Secretion and Uptake Chorismate Chorismate DHB 2,3-Dihydroxybenzoic Acid (DHB) Chorismate->DHB entC, entB, entA Enterobactin Enterobactin DHB->Enterobactin entD, entE, entF, L-Serine Enterobactin_out Enterobactin Enterobactin->Enterobactin_out Secretion Extracellular Extracellular Space Outer_Membrane Outer Membrane Periplasm Periplasm Fes Fes (esterase) Periplasm->Fes ABC Transporter (FepB,C,D,G) Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Fe_Ent Fe³⁺-Enterobactin Enterobactin_out->Fe_Ent Chelation Fe3_ext Fe³⁺ Fe3_ext->Fe_Ent FepA FepA Receptor Fe_Ent->FepA Binding FepA->Periplasm Transport TonB TonB-ExbB-ExbD TonB->FepA energizes Fe2_cyt Fe²⁺ Fes->Fe2_cyt Iron Release (Reduction)

Fig. 2: Enterobactin biosynthesis and transport workflow.
Hydroxamate Siderophore Pathway: Desferrioxamine B in Streptomyces

The biosynthesis of desferrioxamine B in Streptomyces species is an NRPS-independent pathway. It begins with the decarboxylation of L-lysine to cadaverine, followed by hydroxylation. Two molecules of N-hydroxy-N-succinyl-cadaverine and one molecule of N-hydroxy-N-acetyl-cadaverine are then condensed to form the linear desferrioxamine B molecule. The ferric-desferrioxamine complex is subsequently transported into the cell via specific ABC transporters.

Desferrioxamine_Pathway cluster_biosynthesis_hydroxamate Biosynthesis (Cytoplasm) cluster_transport_hydroxamate Secretion and Uptake L_Lysine L-Lysine Cadaverine Cadaverine L_Lysine->Cadaverine desA (decarboxylase) N_hydroxycadaverine N-hydroxycadaverine Cadaverine->N_hydroxycadaverine desB (monooxygenase) Acyl_derivatives Acylated N-hydroxycadaverines N_hydroxycadaverine->Acyl_derivatives desC (acetyltransferase) DFOB Desferrioxamine B Acyl_derivatives->DFOB desD (synthetase) DFOB_out Desferrioxamine B DFOB->DFOB_out Secretion Extracellular_H Extracellular Space Cell_Membrane_H Cell Membrane Cytoplasm_H Cytoplasm Fe_DFOB Fe³⁺-Desferrioxamine B DFOB_out->Fe_DFOB Chelation Fe3_ext_H Fe³⁺ Fe3_ext_H->Fe_DFOB ABC_Transporter ABC Transporter (e.g., DesE) Fe_DFOB->ABC_Transporter Binding Fe_Release Iron Release (Reduction) ABC_Transporter->Fe_Release Transport Fe2_cyt_H Fe²⁺ Fe_Release->Fe2_cyt_H

Fig. 3: Desferrioxamine B biosynthesis and transport.

Experimental Protocols

A variety of standardized assays are employed to detect, quantify, and characterize siderophores.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator CAS. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow. The amount of siderophore produced can be quantified spectrophotometrically by measuring the decrease in absorbance at 630 nm.

Protocol Outline:

  • Preparation of CAS Assay Solution: A solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered solution is prepared. A solution of FeCl₃ in HCl is then slowly added while stirring to form the blue CAS-iron complex.

  • Sample Preparation: Bacterial or fungal cultures are grown in an iron-limited medium to induce siderophore production. The culture supernatant is collected by centrifugation and filtration.

  • Assay: The culture supernatant is mixed with the CAS assay solution.

  • Quantification: The absorbance of the mixture is read at 630 nm. The quantity of siderophores is calculated relative to a reference (the uninoculated medium) and can be expressed in percent siderophore units.

Arnow's Test for Catecholate Siderophores

Arnow's test is a specific colorimetric assay for the detection of catechol-type siderophores.

Protocol Outline:

  • To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl.

  • Add 1 mL of nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL of water).

  • Add 1 mL of 1 N NaOH.

  • A positive result for catecholates is indicated by the development of a pink to reddish color.

Csaky Test for Hydroxamate Siderophores

The Csaky test is a specific assay for the detection of hydroxamate-type siderophores.

Protocol Outline:

  • To 1 mL of the culture supernatant, add 1 mL of 6 N H₂SO₄ and heat in a boiling water bath for 30 minutes.

  • After cooling, add 3 mL of 35% sodium acetate to buffer the solution.

  • Add 1 mL of sulfanilic acid solution.

  • Add 0.5 mL of iodine solution and allow to stand for 3-5 minutes.

  • Add 1 mL of sodium arsenite solution to remove excess iodine.

  • Add 1 mL of α-naphthylamine solution.

  • A positive result for hydroxamates is indicated by the development of a pink or red color.

Conclusion

Catecholate and hydroxamate siderophores represent two distinct yet highly effective strategies for microbial iron acquisition. Catecholates, with their unparalleled iron-binding affinity, are particularly potent iron scavengers. Hydroxamates, while having a lower affinity, are more versatile in terms of their pH stability. The choice of siderophore type produced by a microorganism is likely an evolutionary adaptation to its specific ecological niche. For researchers, a thorough understanding of the performance characteristics and underlying biological pathways of these two siderophore classes is essential for the development of novel therapeutic and biotechnological applications that target or exploit microbial iron metabolism. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these fascinating molecules.

References

A Comparative Guide to Validating the Binding of Apo-Enterobactin to Siderocalin (Lcn2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods for validating the binding of apo-enterobactin to siderocalin (Lipocalin 2 or Lcn2), a key interaction in innate immunity and bacterial iron sequestration. We present a comparative analysis of quantitative data, detailed experimental protocols, and a review of alternative ligands to provide a thorough resource for researchers in the field.

Introduction to the this compound:Siderocalin Interaction

Siderocalin (Lcn2) is a crucial protein of the innate immune system that combats bacterial infections by sequestering iron-laden siderophores, small molecules secreted by bacteria to scavenge iron.[1][2][3] While the interaction between Lcn2 and ferric-enterobactin is well-characterized, recent studies have highlighted the significant binding of Lcn2 to the iron-free form, this compound.[1][4] This interaction is critical as it not only prevents bacteria from acquiring iron but also appears to trigger pro-inflammatory responses in host cells. Validating and quantifying this binding is essential for understanding its biological implications and for the development of novel therapeutics targeting this pathway.

Quantitative Comparison of Binding Affinities

The binding affinity of various siderophores to siderocalin can be quantified by determining the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table summarizes Kd values for the interaction of siderocalin with this compound and other relevant ligands, as determined by various biophysical methods.

LigandFormMethodDissociation Constant (Kd)Reference
EnterobactinApoFluorescence Quenching0.13 ± 0.02 µM
EnterobactinFerricFluorescence Quenching< 0.5 nM
EnterobactinFerricFluorescence Quenching~0.4 nM
Linear EnterobactinApo (Aferric)Mass SpectrometryBinding Confirmed (1:1 Stoichiometry)
Linear EnterobactinFerricMass SpectrometryBinding Confirmed (1:1 Stoichiometry)
Salmochelin S4--No significant binding
Yersiniabactin--Does not bind to Lcn2
CarboxymycobactinFerric-Binding Confirmed

Comparative Analysis of Validation Methodologies

Several biophysical techniques can be employed to validate and characterize the binding of this compound to siderocalin. Each method offers distinct advantages and provides different types of information.

Fluorescence Quenching Assay

Principle: This technique relies on the intrinsic fluorescence of tryptophan residues in siderocalin. Upon binding of a ligand like this compound to the calyx of siderocalin, the local environment of these tryptophan residues is altered, leading to a quenching (decrease) of the fluorescence signal. The magnitude of this quenching is dependent on the concentration of the ligand, allowing for the determination of the binding affinity (Kd).

Advantages:

  • Relatively simple and widely accessible.

  • Provides a direct measure of binding in solution.

  • Label-free, utilizing the intrinsic properties of the protein.

Disadvantages:

  • Requires the protein to have fluorescent residues near the binding site.

  • Can be prone to artifacts from inner filter effects if the ligand absorbs light at the excitation or emission wavelengths.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time on a sensor chip. Siderocalin is immobilized on the chip surface, and a solution containing this compound is flowed over it. The binding of this compound to the immobilized siderocalin causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Advantages:

  • Provides real-time kinetic data (on- and off-rates).

  • High sensitivity, requiring small amounts of sample.

  • Label-free.

Disadvantages:

  • Requires immobilization of one of the binding partners, which could potentially affect its conformation and binding properties.

  • Can be sensitive to non-specific binding and buffer effects.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. A solution of this compound is titrated into a solution containing siderocalin, and the heat released or absorbed during the binding event is measured. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Advantages:

  • Provides a complete thermodynamic signature of the interaction in a single experiment.

  • Label-free and performed in solution, avoiding potential artifacts from immobilization.

  • Directly measures the stoichiometry of binding.

Disadvantages:

  • Requires larger quantities of protein and ligand compared to other methods.

  • Can be sensitive to buffer mismatch and heats of dilution.

Mass Spectrometry (MS)

Principle: Native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to confirm binding and map the interaction interface. In native MS, the protein-ligand complex is ionized under non-denaturing conditions, and its mass is measured to confirm the formation of the complex and determine its stoichiometry. HDX-MS measures the rate of deuterium exchange of backbone amide protons, which is altered in regions of the protein that become protected from the solvent upon ligand binding, thereby identifying the binding site.

Advantages:

  • Provides direct evidence of complex formation and its stoichiometry.

  • HDX-MS can map the binding interface on the protein.

  • High sensitivity and specificity.

Disadvantages:

  • Requires specialized instrumentation and expertise.

  • Native MS provides limited information on binding affinity.

Experimental Protocols

Fluorescence Quenching Assay Protocol
  • Protein and Ligand Preparation:

    • Purify recombinant siderocalin (Lcn2).

    • Prepare a stock solution of this compound. The concentration should be accurately determined.

    • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and ensure both protein and ligand are in the same buffer to avoid artifacts.

  • Instrumentation Setup:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength to 280 nm (to excite tryptophan residues) and the emission wavelength to scan a range, typically from 300 to 400 nm, to determine the emission maximum (around 340 nm for siderocalin).

  • Titration:

    • Place a known concentration of siderocalin (e.g., 1-5 µM) in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Make sequential additions of small aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity values for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Protocol
  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified siderocalin solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.

  • Binding Measurement:

    • Inject the different concentrations of this compound over the immobilized siderocalin surface and a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of low pH buffer or high salt solution) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Signaling Pathway and Experimental Workflows

The binding of this compound to siderocalin can initiate a pro-inflammatory signaling cascade, although the exact mechanism is still under investigation. It is proposed that the this compound:Lcn2 complex, upon internalization, can chelate intracellular iron, leading to cellular stress and the activation of downstream signaling pathways.

experimental_workflow cluster_prep Sample Preparation cluster_methods Binding Validation Methods cluster_data Data Analysis P1 Purify Siderocalin (Lcn2) P3 Prepare Matched Buffers P1->P3 P2 Synthesize/Purify this compound P2->P3 M1 Fluorescence Quenching P3->M1 Input Samples M2 Surface Plasmon Resonance (SPR) P3->M2 Input Samples M3 Isothermal Titration Calorimetry (ITC) P3->M3 Input Samples M4 Mass Spectrometry (MS) P3->M4 Input Samples D1 Calculate Kd M1->D1 M2->D1 D2 Determine ka, kd M2->D2 M3->D1 D3 Obtain Thermodynamic Profile (ΔH, ΔS) M3->D3 D4 Confirm Stoichiometry & Map Interface M4->D4 R Comparative Analysis & Validation of Binding D1->R D2->R D3->R D4->R

Caption: Experimental workflow for validating this compound binding to siderocalin.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ApoEnt This compound Complex This compound:Lcn2 Complex ApoEnt->Complex Lcn2 Siderocalin (Lcn2) Lcn2->Complex Receptor Lcn2 Receptor (e.g., 24p3R/SLC22A17) Complex->Receptor Binding Internalization Endocytosis Receptor->Internalization IronChelation Intracellular Iron Chelation (Depletion of Labile Iron Pool) Internalization->IronChelation Release of this compound Stress Cellular Stress IronChelation->Stress MAPK MAPK Pathway (p38, JNK) Stress->MAPK NFkB NF-κB Pathway Stress->NFkB IL8 IL-8 Gene Transcription & Secretion MAPK->IL8 NFkB->IL8

Caption: Proposed signaling pathway for this compound and Lcn2-mediated IL-8 secretion.

Conclusion

Validating the binding of this compound to siderocalin is crucial for a complete understanding of the host-pathogen interaction and the role of Lcn2 in innate immunity. This guide provides a comparative overview of the key experimental techniques available for this purpose. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail, from simple confirmation of binding to a full thermodynamic and kinetic characterization. By employing these methods, researchers can gain valuable insights into this important biological interaction and its potential as a therapeutic target.

References

The Microbial Barter Economy: A Comparative Guide to the Cross-Species Activity of Apo-Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the microscopic world, the battle for essential nutrients is fierce. Iron, a critical element for bacterial survival and virulence, is often scarce in host environments. To overcome this, many Gram-negative bacteria, such as Escherichia coli, produce high-affinity iron chelators called siderophores. Enterobactin is a prime example, boasting one of the highest known affinities for ferric iron (Fe³⁺). While produced by specific bacteria, enterobactin can be utilized by a diverse range of other microbes in a process known as "siderophore piracy." This guide provides a comparative analysis of the cross-species activity of apo-enterobactin, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Understanding these interactions is paramount for developing novel antimicrobial strategies that target this crucial iron acquisition pathway.

Performance Comparison: Enterobactin Utilization Across Bacterial Species

The ability of different bacteria to utilize enterobactin as a xenosiderophore varies, depending on the presence and efficiency of specific outer membrane receptors and downstream processing machinery. Below are tables summarizing the available quantitative data on ferric-enterobactin uptake and binding in several key bacterial species.

Table 1: Ferric-Enterobactin Transport Rates

Bacterial SpeciesTransport Rate (pmol/min/10⁹ cells)Key Receptor(s)Reference(s)
Escherichia coli~100FepA, IroN[1]
Salmonella typhimurium~100FepA, IroN[1]
Pseudomonas aeruginosaData not directly comparablePfeA[1]
Bacillus subtilisData not directly comparableFeuA
Neisseria gonorrhoeaeData not directly comparableFetA[2]

Note: Direct comparative data for transport rates across all listed species under identical experimental conditions is limited. The provided data for E. coli and S. typhimurium are from a single comparative study.[1]

Table 2: Ferric-Enterobactin Binding Affinity

Bacterial SpeciesReceptorDissociation Constant (Kd)Reference(s)
Neisseria gonorrhoeaeFetA~5 µM
Escherichia coliFepA< 50 nM
Salmonella typhimuriumFepA/IroN< 50 nM
Pseudomonas aeruginosaPfeA≤ 100 nM
Bordetella bronchisepticusBfeA≤ 100 nM

Note: The binding affinities were determined in different studies and may not be directly comparable due to variations in experimental methodologies.

Key Experimental Protocols

The following are detailed methodologies for the two primary assays used to evaluate the cross-species activity of this compound.

Bacterial Growth Promotion Assay

This assay assesses the ability of a bacterium to utilize enterobactin as an iron source to support growth in an iron-depleted environment.

a. Preparation of Iron-Deficient Medium:

  • Prepare a minimal medium (e.g., M9 minimal medium).

  • To chelate any contaminating iron, add an iron chelator such as 2,2'-dipyridyl to a final concentration of 200 µM.

b. Preparation of Bacterial Inoculum:

  • Grow an overnight culture of the test bacterium in a rich medium (e.g., Luria-Bertani broth).

  • Harvest the cells by centrifugation.

  • Wash the cell pellet twice with sterile, iron-free saline to remove residual iron.

  • Resuspend the cells in iron-free saline to a standardized optical density (e.g., OD₆₀₀ of 1.0).

c. Assay Setup:

  • In a 96-well microtiter plate, add 180 µL of the prepared iron-deficient medium to each well.

  • Add 10 µL of varying concentrations of sterile this compound solution to the test wells.

  • Include a positive control well with 10 µL of a sterile iron source (e.g., FeCl₃) and a negative control well with 10 µL of sterile water or buffer.

  • Inoculate each well with 10 µL of the prepared bacterial inoculum.

d. Incubation and Measurement:

  • Incubate the plate at the optimal growth temperature for the bacterium with shaking.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals over 24-48 hours using a microplate reader.

e. Data Analysis:

  • Plot the OD₆₀₀ values against time to generate growth curves.

  • Compare the growth in the presence of enterobactin to the positive and negative controls to determine its growth-promoting activity.

⁵⁵Fe-Enterobactin Uptake Assay

This assay directly measures the rate of transport of iron into the bacterial cell mediated by enterobactin.

a. Preparation of ⁵⁵Fe-Enterobactin:

  • Mix purified this compound with a solution of ⁵⁵FeCl₃ in a suitable buffer.

  • Incubate at room temperature for at least one hour to allow for the formation of the ⁵⁵Fe-enterobactin complex.

  • The final concentration of the complex should be determined based on the specific activity of the ⁵⁵FeCl₃.

b. Preparation of Bacterial Cells:

  • Grow the bacterial strain to mid-log phase in an iron-deficient medium to induce the expression of siderophore uptake systems.

  • Harvest the cells by centrifugation and wash them with an appropriate transport buffer (e.g., M9 salts).

  • Resuspend the cells in the transport buffer to a specific cell density (e.g., 10⁹ cells/mL).

c. Uptake Experiment:

  • Equilibrate the cell suspension to the desired temperature (e.g., 37°C).

  • Initiate the uptake by adding the ⁵⁵Fe-enterobactin complex to the cell suspension.

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane filter.

  • Rapidly wash the filter with ice-cold transport buffer to remove any unbound ⁵⁵Fe-enterobactin.

d. Measurement and Data Analysis:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the amount of ⁵⁵Fe transported into the cells at each time point.

  • The rate of uptake is typically expressed as picomoles of Fe³⁺ per minute per 10⁹ cells.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Enterobactin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Ferric-Enterobactin Ferric-Enterobactin This compound->Ferric-Enterobactin Chelates Fe³⁺ Fe3+ Fe3+ Fe3+->Ferric-Enterobactin Outer_Membrane_Receptor Outer Membrane Receptor (e.g., FepA, PfeA, FetA) Ferric-Enterobactin->Outer_Membrane_Receptor Binds Periplasmic_Binding_Protein Periplasmic Binding Protein Outer_Membrane_Receptor->Periplasmic_Binding_Protein TonB-dependent Transport Inner_Membrane_Transporter Inner Membrane ABC Transporter Periplasmic_Binding_Protein->Inner_Membrane_Transporter Delivers Iron_Release Iron Release (Esterase-mediated) Inner_Membrane_Transporter->Iron_Release Transport Fe2+ Fe2+ Iron_Release->Fe2+ Reduction Metabolic_Use Metabolic Pathways Fe2+->Metabolic_Use

Fig 1. Generalized Ferric-Enterobactin Uptake Pathway in Gram-Negative Bacteria.

Growth_Promotion_Assay_Workflow Start Start Prepare_Media Prepare Iron-Deficient Minimal Medium Start->Prepare_Media Prepare_Inoculum Prepare Bacterial Inoculum (Washed Cells) Start->Prepare_Inoculum Setup_Plate Set up 96-well Plate: - Iron-deficient medium - this compound (various conc.) - Positive/Negative Controls Prepare_Media->Setup_Plate Prepare_Inoculum->Setup_Plate Inoculate Inoculate with Bacterial Suspension Setup_Plate->Inoculate Incubate Incubate at Optimal Temperature with Shaking Inoculate->Incubate Measure_OD Measure OD₆₀₀ at Regular Intervals Incubate->Measure_OD Analyze_Data Analyze Data: - Generate Growth Curves - Compare with Controls Measure_OD->Analyze_Data End End Analyze_Data->End

Fig 2. Experimental Workflow for the Bacterial Growth Promotion Assay.

Iron_Uptake_Assay_Workflow Start Start Prepare_Complex Prepare ⁵⁵Fe-Enterobactin Complex Start->Prepare_Complex Prepare_Cells Prepare Bacterial Cells (Grown in Iron-Deficient Medium) Start->Prepare_Cells Initiate_Uptake Initiate Uptake by Mixing Cells and ⁵⁵Fe-Enterobactin Prepare_Complex->Initiate_Uptake Prepare_Cells->Initiate_Uptake Time_Points Take Aliquots at Various Time Points Initiate_Uptake->Time_Points Filter_Wash Rapidly Filter and Wash to Separate Cells Time_Points->Filter_Wash Measure_Radioactivity Measure Radioactivity using Scintillation Counter Filter_Wash->Measure_Radioactivity Calculate_Rate Calculate Uptake Rate (pmol Fe³⁺/min/10⁹ cells) Measure_Radioactivity->Calculate_Rate End End Calculate_Rate->End

References

A Comparative Analysis of the Iron Affinity of Enterobactin and Pyoverdine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless quest for survival, microorganisms have evolved sophisticated strategies to acquire essential nutrients from their environment. Among the most critical of these is iron, a metal vital for numerous cellular processes but sparingly available in biological systems. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores. This guide provides a detailed comparison of two prominent siderophores, enterobactin and pyoverdine, with a focus on their iron-binding affinities, the experimental methodologies used to determine these properties, and the cellular pathways governing their iron uptake.

Quantitative Comparison of Iron Affinity

The affinity of a siderophore for iron is a critical determinant of its efficacy in scavenging this essential metal. This affinity is typically quantified by the formation constant (Kf) or, more informatively, by the pFe value. The pFe is the negative logarithm of the free ferric iron concentration at a specific pH (typically 7.4) and defined concentrations of the chelator and iron, providing a more biologically relevant measure of iron sequestering ability.

SiderophoreProducing Organism (Example)Iron-Binding MoietyFormation Constant (Kf) for Fe(III)pFe
Enterobactin Escherichia coli, Salmonella entericaCatecholate1052 M-1[1]34.3[2]
Pyoverdine Pseudomonas aeruginosaHydroxamate and Catechol~1032 M-1[3][4]Not consistently reported for native forms; calculated for analogs (e.g., aPvd3)

Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoylserine produced by enteric bacteria, exhibits one of the highest known binding affinities for ferric iron.[1] Its remarkably high pFe value of 34.3 underscores its exceptional ability to sequester iron even in environments where the free iron concentration is vanishingly low.

Pyoverdines, a family of fluorescent siderophores produced by Pseudomonas species, also demonstrate a very high affinity for iron, with formation constants in the range of 1032 M-1. While a standardized pFe value for a specific native pyoverdine is not as commonly cited as that for enterobactin, studies on pyoverdine analogs have confirmed their potent iron-chelating capabilities. It is generally accepted that enterobactin has a higher absolute iron affinity than pyoverdine.

Experimental Protocols for Determining Iron Affinity

The determination of a siderophore's iron affinity relies on a variety of experimental techniques that probe the thermodynamics of the iron-siderophore interaction. Below are detailed methodologies for key assays.

Universal Siderophore Detection: The Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a widely used colorimetric method for the detection and quantification of siderophores.

Principle: This assay is based on the competition for iron between the siderophore and the dye, CAS. In the CAS assay solution, CAS is in a ternary complex with Fe(III) and a detergent (e.g., hexadecyltrimethylammonium bromide, HDTMA), which has a characteristic blue color. When a siderophore with a high affinity for iron is added, it removes the iron from the CAS complex, causing a color change to orange/yellow. The magnitude of this color change is proportional to the amount of siderophore present.

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl3 solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add 10 mL of the 1 mM FeCl3 solution to the CAS/HDTMA mixture. The resulting solution should be deep blue.

    • Autoclave the solution and store it in the dark.

  • Assay Procedure (Liquid Assay):

    • Mix equal volumes of the CAS assay solution and the siderophore-containing sample (e.g., bacterial culture supernatant).

    • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance of the solution at 630 nm.

    • A decrease in absorbance compared to a reference (medium without siderophore) indicates the presence of siderophores.

  • Quantification:

    • Siderophore production can be quantified as a percentage of siderophore units relative to a non-siderophore producing control using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Specific Detection of Catecholate Siderophores: Arnow's Test

Arnow's test is a colorimetric assay specific for the detection of catechol-type siderophores like enterobactin.

Principle: This method is based on the reaction of catechols with nitrite-molybdate reagent in an acidic medium, which forms a yellow-colored complex. The color intensifies and shifts to a reddish-pink upon the addition of a strong base.

Protocol:

  • To 1 mL of the sample, add 1 mL of 0.5 N HCl.

  • Add 1 mL of nitrite-molybdate reagent (10 g NaNO2 and 10 g Na2MoO4·2H2O in 100 mL deionized water).

  • Add 1 mL of 1 N NaOH. A pink to reddish color indicates the presence of catechols.

  • Measure the absorbance at 515 nm. The concentration can be determined by comparing the absorbance to a standard curve prepared with a known catechol, such as 2,3-dihydroxybenzoic acid (DHBA).

Spectrophotometric Determination of Iron-Binding Affinity

This method is used to determine the formation constant of the iron-siderophore complex by monitoring changes in the absorbance spectrum upon iron binding.

Principle: Siderophores and their iron complexes have distinct absorbance spectra. By titrating a known concentration of the siderophore with increasing concentrations of Fe(III) at a constant pH, the formation of the iron-siderophore complex can be monitored. The data can then be used to calculate the binding constant.

Protocol Outline:

  • Prepare a solution of the purified siderophore in a suitable buffer (e.g., HEPES, MOPS) at a known concentration.

  • Record the UV-Vis spectrum of the apo-siderophore (iron-free).

  • Incrementally add a standardized solution of FeCl3 to the siderophore solution.

  • After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Monitor the change in absorbance at a wavelength where the iron-siderophore complex has a strong absorbance and the apo-siderophore has minimal absorbance.

  • The data of absorbance versus iron concentration can be analyzed using various mathematical models (e.g., Benesi-Hildebrand method) to determine the stoichiometry and the formation constant of the complex.

Iron Acquisition and Signaling Pathways

The uptake of iron-laden siderophores is a tightly regulated and energy-dependent process involving a series of specific transport proteins.

Enterobactin Iron Uptake Pathway

The uptake of ferric-enterobactin in Gram-negative bacteria like E. coli is a well-characterized process.

Enterobactin_Uptake cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe(III) Fe³⁺ Ferric-Enterobactin Ferric-Enterobactin Enterobactin Enterobactin FepA FepA Ferric-Enterobactin->FepA TonB-dependent FepB FepB FepA->FepB FepD_G FepD/G FepB->FepD_G Fes Fes (Esterase) FepD_G->Fes ATP -> ADP+Pi FepC FepC Fe(II) Fe²⁺ Fes->Fe(II) DHB-Ser 2,3-DHB-Ser Fes->DHB-Ser

Caption: Ferric-enterobactin uptake in E. coli.

The process begins with the binding of ferric-enterobactin to the outer membrane receptor FepA. This transport is energized by the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is bound by the periplasmic protein FepB and transported to the inner membrane ABC transporter complex, FepD/G and FepC. In the cytoplasm, the esterase Fes hydrolyzes the enterobactin backbone, leading to the reduction and release of iron.

Pyoverdine Iron Uptake Pathway

Pseudomonas aeruginosa utilizes a specific pathway for the uptake of its primary siderophore, pyoverdine.

Pyoverdine_Uptake cluster_out Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe(III) Fe³⁺ Ferripyoverdine Ferripyoverdine Pyoverdine Pyoverdine FpvA FpvA Ferripyoverdine->FpvA TonB-dependent Periplasmic Transport Periplasmic Transport FpvA->Periplasmic Transport Inner Membrane\nTransporter Inner Membrane Transporter Periplasmic Transport->Inner Membrane\nTransporter Iron Release Iron Release Inner Membrane\nTransporter->Iron Release Energy-dependent Fe(II) Fe²⁺ Iron Release->Fe(II)

Caption: Ferripyoverdine uptake in P. aeruginosa.

The ferripyoverdine complex is recognized and transported across the outer membrane by the specific receptor FpvA, a process that also requires the TonB complex. Following transport into the periplasm, the complex is shuttled to an inner membrane transporter. The exact mechanism of iron release in the cytoplasm is still under investigation but is thought to involve reduction of the ferric iron.

Regulation of Siderophore Synthesis

The synthesis of both enterobactin and pyoverdine is tightly regulated by the intracellular iron concentration, primarily through the Ferric Uptake Regulator (Fur) protein.

Fur_Regulation cluster_high_fe High Iron cluster_low_fe Low Iron Fe(II)_high Fe²⁺ Fur_active Fur-Fe²⁺ Complex Fe(II)_high->Fur_active Siderophore_genes_off Siderophore Biosynthesis Genes Fur_active->Siderophore_genes_off Repression Fe(II)_low Fe²⁺ (low) Fur_inactive Apo-Fur Fe(II)_low->Fur_inactive Siderophore_genes_on Siderophore Biosynthesis Genes Transcription Transcription Siderophore_genes_on->Transcription

Caption: Regulation of siderophore synthesis by Fur.

Under iron-replete conditions, Fur binds to Fe(II), forming a complex that acts as a transcriptional repressor, binding to "Fur boxes" in the promoter regions of siderophore biosynthesis and uptake genes, thereby preventing their expression. When intracellular iron levels are low, Fe(II) dissociates from Fur, leading to a conformational change in the protein that abolishes its DNA-binding ability. This de-repression allows for the transcription of the genes necessary for siderophore production and transport.

Conclusion

Both enterobactin and pyoverdine are highly effective iron scavengers, crucial for the survival and virulence of their respective producing bacteria. Enterobactin's exceptionally high pFe value establishes it as a benchmark for iron chelation. While pyoverdine also exhibits a formidable affinity for iron, the structural diversity within this siderophore family leads to a range of binding strengths. The detailed understanding of their iron-binding thermodynamics and uptake pathways, facilitated by the experimental protocols outlined here, is paramount for the development of novel antimicrobial strategies that target these critical iron acquisition systems. Such strategies may include the design of siderophore-antibiotic conjugates (the "Trojan horse" approach) or inhibitors of siderophore biosynthesis and transport, offering promising avenues for combating bacterial infections.

References

Validating Apo-Enterobactin Esterase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in microbiology, biochemistry, and drug development, understanding the enzymatic breakdown of siderophores is critical for deciphering bacterial iron acquisition and identifying novel antimicrobial targets. This guide provides a comparative analysis of enterobactin esterase activity on its iron-free form, apo-enterobactin, offering detailed experimental protocols and performance data to aid in the validation of this crucial biological process.

Enterobactin, a high-affinity siderophore produced by many Gram-negative bacteria like Escherichia coli, plays a pivotal role in scavenging ferric iron (Fe³⁺) from the host environment. Once the ferric-enterobactin complex is transported into the bacterial cytoplasm, the iron must be released to be metabolically available. This crucial step is catalyzed by enterobactin esterases, which hydrolyze the cyclic trilactone backbone of the siderophore. While the hydrolysis of ferric-enterobactin is the primary physiological reaction for iron release, the activity of these esterases on the iron-free apo-form is also of significant interest for understanding enzyme kinetics and potential regulatory mechanisms.

Comparative Performance of Enterobactin Esterases on this compound

Several esterases have been identified that can hydrolyze enterobactin. The most well-characterized is the E. coli ferric enterobactin esterase, Fes. Other bacteria, particularly pathogenic strains, possess alternative esterases such as IroD and IroE, which are involved in the processing of glycosylated enterobactin (salmochelin) but also show activity on enterobactin.

EnzymeOrganismSubstrate SpecificityKinetic Parameters on this compound (approximate)Reference
Fes Escherichia coliPreferentially hydrolyzes ferric-enterobactin but is also active on this compound.[1][2]kcat > 512 min⁻¹; Km > 128 µM; kcat/Km = 4.0 µM⁻¹min⁻¹[2]
IroD Pathogenic E. coliHydrolyzes both apo and ferric forms of enterobactin and salmochelins. Shows higher catalytic efficiency on ferric forms.[2]kcat = 25 min⁻¹; Km = 10 µM; kcat/Km = 2.5 µM⁻¹min⁻¹[2]
IroE Pathogenic E. coliHydrolyzes both apo and ferric forms of enterobactin and salmochelins. More efficient on apo forms.kcat = 150 min⁻¹; Km = 6 µM; kcat/Km = 25 µM⁻¹min⁻¹
Cee Campylobacter jejuniPeriplasmic esterase that efficiently hydrolyzes both ferric-enterobactin and this compound.Not quantitatively reported in the provided search results.

Experimental Protocols

Protocol 1: Overexpression and Purification of Enterobactin Esterase (e.g., Fes)

This protocol describes the overexpression and purification of Fes from E. coli, a necessary first step for in vitro activity assays.

  • Cloning: The fes gene is cloned into an expression vector, such as pGEM3Z under the control of a T7 promoter.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21).

  • Protein Expression:

    • Grow the transformed cells in Luria-Bertani (LB) broth at 37°C to an A₆₀₀ of 0.8-0.9.

    • Induce protein expression with a suitable inducer, for example, 100 µM IPTG, and continue to grow the culture at a lower temperature, such as 18°C, for 18 hours.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using methods such as sonication or freeze-thaw.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If the protein is tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA column).

    • Further purify the enzyme using size-exclusion chromatography (gel filtration).

    • Assess the purity of the final protein sample by SDS-PAGE.

Protocol 2: In Vitro this compound Hydrolysis Assay

This assay measures the esterase-catalyzed hydrolysis of this compound.

  • Substrate Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., methanol).

  • Reaction Mixture:

    • In a microcentrifuge tube or a microplate well, prepare a reaction mixture containing a suitable buffer (e.g., 75 mM Tris-HCl, pH 8.0).

    • Add the this compound substrate to the desired final concentration (e.g., 100 µM).

  • Enzyme Addition: Initiate the reaction by adding the purified enterobactin esterase (e.g., 0.15 µM).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C).

  • Reaction Quenching and Analysis:

    • At various time points, stop the reaction (e.g., by adding a quenching solution like formic acid or by heat inactivation).

    • Analyze the reaction products by analytical High-Performance Liquid Chromatography (HPLC), monitoring at a wavelength suitable for detecting the hydrolysis products (e.g., 316 nm). The hydrolysis of this compound by Fes typically yields the monomer 2,3-dihydroxybenzoylserine (DHBS). In contrast, hydrolysis of ferric-enterobactin can produce a mixture of the linear trimer, dimer, and monomer.

Visualizing the Process: Workflows and Pathways

To better understand the experimental and biological context of enterobactin esterase activity, the following diagrams illustrate the key processes.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Esterase Activity Assay clone Clone fes gene express Overexpress Fes clone->express Transform purify Purify Fes express->purify Lyse & Purify mix Prepare Reaction Mix purify->mix Add Enzyme prepare Prepare this compound prepare->mix Add Substrate incubate Incubate mix->incubate analyze Analyze by HPLC incubate->analyze

Caption: Experimental workflow for validating enterobactin esterase activity.

enterobactin_pathway cluster_extracellular Extracellular Space / Periplasm cluster_cytoplasm Cytoplasm Ent This compound Fe_Ent Ferric-Enterobactin Ent->Fe_Ent Chelates Fe³⁺ FepA FepA (Outer Membrane Receptor) Fe_Ent->FepA Binds Fes Fes (Esterase) FepA->Fes Transport into Cytoplasm Fe Fe³⁺ Fes->Fe Releases DHBS DHBS Products Fes->DHBS Hydrolyzes Enterobactin Metabolism Cellular Metabolism Fe->Metabolism

Caption: Enterobactin-mediated iron acquisition and release pathway.

Alternative Validation Approaches

Beyond direct enzymatic assays with purified components, several alternative or complementary approaches can be employed to validate enterobactin esterase activity:

  • Growth Recovery Assays: An E. coli mutant strain deficient in enterobactin synthesis (ΔentC or ΔentE) but possessing a functional uptake and hydrolysis system can be used. Growth in iron-limited media can be restored by the addition of exogenous enterobactin, indirectly confirming the activity of the esterase in releasing iron for cellular use.

  • Mutant Analysis: Comparing the phenotype of a wild-type strain with an esterase-deficient mutant (Δfes) can reveal the enzyme's importance. A Δfes mutant is typically unable to utilize ferric-enterobactin for growth under iron-limiting conditions.

  • Whole-Cell Uptake Assays: Using radiolabeled enterobactin (e.g., with ⁵⁹Fe) can allow for the tracking of iron uptake and accumulation within bacterial cells. A comparison between wild-type and Δfes strains can show normal initial uptake but impaired iron release and accumulation in the mutant.

By combining these biochemical and genetic approaches, researchers can robustly validate and characterize the activity of enterobactin esterases on this compound, providing deeper insights into bacterial iron metabolism and potential avenues for therapeutic intervention.

References

Specificity of Apo-Enterobactin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of bacterial receptors for apo-enterobactin, the iron-free form of the potent siderophore enterobactin. Understanding these interactions is crucial for the development of novel antimicrobial agents that can exploit bacterial iron acquisition pathways. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the involved pathways and workflows.

Introduction to Enterobactin and its Receptors

Gram-negative bacteria, in their quest for the essential nutrient iron, secrete high-affinity iron chelators called siderophores. Enterobactin is one of the most powerful siderophores known, enabling bacteria to scavenge ferric iron (Fe³⁺) from the host environment. The resulting ferric-enterobactin complex is then recognized and transported into the bacterium through specific outer membrane receptors. While the transport of ferric-enterobactin is well-studied, the interaction of the iron-free this compound with these receptors is more nuanced and of significant interest for therapeutic intervention.

The primary receptors for enterobactin in many Gram-negative bacteria include FepA, IroN, and Cir. While these receptors are known for their high affinity for ferric-enterobactin, evidence suggests that they also recognize and bind this compound, often as a key step in a "ligand exchange" or "siderophore shuttle" mechanism. This mechanism involves the initial binding of an apo-siderophore to the receptor, followed by the exchange of iron from a ferric-siderophore in the extracellular environment.

Comparative Analysis of Receptor Specificity

The specificity of this compound receptors is a critical factor in their function. While the affinity for the ferric form is significantly higher, the ability to bind the apo form is essential for certain transport models. Below is a comparison of the known binding affinities of key proteins in the enterobactin transport pathway for both apo- and ferric-enterobactin.

Quantitative Data on Ligand Binding
Receptor/ProteinOrganismLigandDissociation Constant (Kd)Key Findings
FepA Escherichia coliFerric-enterobactin~0.2 - 24 nMHigh-affinity binding is crucial for scavenging low concentrations of ferric-enterobactin.[1][2][3]
This compoundNot explicitly quantifiedBinds with ~100-fold lower affinity than ferric-enterobactin; binding is essential for the proposed ligand exchange mechanism.[4][5]
IroN Salmonella entericaFerric-enterobactinNot explicitly quantifiedFunctions as a primary receptor for ferric-enterobactin and contributes to virulence.
This compoundNot explicitly quantifiedPresumed to bind with lower affinity than the ferric form, likely participating in a ligand exchange mechanism.
FepB Escherichia coliFerric-enterobactin~15 - 30 nMPeriplasmic binding protein that shuttles ferric-enterobactin to the inner membrane transporter.
(Periplasmic)This compound~60 nMDemonstrates significant affinity for the iron-free siderophore, suggesting a role in its periplasmic trafficking or recycling.

Signaling Pathways and Transport Mechanisms

The transport of enterobactin across the outer membrane is an active process that relies on the TonB-ExbB-ExbD energy-transducing system. The binding of ferric-enterobactin to its receptor initiates a conformational change that signals for its transport into the periplasm.

Ferric-Enterobactin Transport Pathway

Ferric_Enterobactin_Transport cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe-Ent Ferric-Enterobactin FepA FepA/IroN Receptor Fe-Ent->FepA 1. Binding Fes Fes (Esterase) Apo-Ent This compound FepB FepB FepA->FepB 2. Transport TonB TonB-ExbB-ExbD FepA->TonB Energy Transduction FepCDG FepCDG (ABC Transporter) FepB->FepCDG 3. Shuttling TonB->FepCDG Fe Fe³⁺ FepCDG->Fe 4. Import & Iron Release Degraded Ent Degraded Enterobactin FepCDG->Degraded Ent Fes->Fe Hydrolysis Fes->Degraded Ent

Caption: TonB-dependent transport of ferric-enterobactin across the bacterial cell envelope.

Proposed Ligand Exchange Mechanism

Ligand_Exchange cluster_om Outer Membrane Receptor (FepA/IroN) receptor_apo This compound Bound Receptor receptor_fe_exchange Ferric-Enterobactin Approaching Iron Exchange receptor_apo->receptor_fe_exchange 2. Ferric-Siderophore Encounter receptor_fe_bound Ferric-Enterobactin Bound Ready for Transport receptor_fe_exchange->receptor_fe_bound 3. Iron Transfer Transport_to_Periplasm Transport to Periplasm receptor_fe_bound->Transport_to_Periplasm 4. Transport Initiation This compound This compound This compound->receptor_apo:f0 1. Initial Binding Ferric-Enterobactin Ferric-Enterobactin Ferric-Enterobactin->receptor_fe_exchange:f0 Competition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Grow bacterial cells in iron-deficient medium incubation Incubate cells with unlabeled this compound prep_cells->incubation prep_labeled Prepare radiolabeled ferric-enterobactin add_labeled Add radiolabeled ferric-enterobactin prep_labeled->add_labeled prep_unlabeled Prepare unlabeled this compound (competitor) prep_unlabeled->incubation incubation->add_labeled time_points Take aliquots at different time points add_labeled->time_points filtration Filter and wash cells time_points->filtration scintillation Measure radioactivity (scintillation counting) filtration->scintillation data_analysis Calculate uptake rate and determine inhibition scintillation->data_analysis

References

A Comparative Guide to Natural vs. Synthetic Siderophore Analogues for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 28, 2025

This guide offers an objective in vitro comparison of natural and synthetic siderophore analogues, providing researchers, scientists, and drug development professionals with essential data and protocols to evaluate their performance. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron, a critical element for their growth and virulence.[1][2][3] The development of synthetic analogues is driven by the need for enhanced stability and the potential to create "Trojan Horse" conjugates, which use bacterial iron uptake systems to deliver antibiotics, thereby overcoming certain drug resistance mechanisms.[4][5] This guide details the iron chelation efficiency, antimicrobial activity, and stability of various analogues, supported by experimental data and methodologies.

Quantitative Performance Comparison

The following table summarizes the in vitro performance of selected natural and synthetic siderophore analogues based on published experimental data.

Siderophore/AnalogueTypeClassKey In Vitro Performance MetricTarget Organism(s)Source
Enterobactin NaturalTris-Catecholate90% iron chelation in 3 hours (25 µM concentration) in a liquid CAS assay.Gram-negative bacteria
Deferoxamine (DFO) NaturalTri-HydroxamateServes as a standard for comparison in iron chelation assays. Has been conjugated with various antibiotics.Various
Ferrioxamine E (FOXE) NaturalHydroxamateAs a ⁶⁸Ga-conjugate, showed excellent in vitro stability, low protein binding, and rapid renal excretion in mice.Aspergillus fumigatus
Triacetylfusarinine C (TAFC) NaturalHydroxamateAs a ⁶⁸Ga-conjugate, demonstrated high affinity and stability, with specific uptake in A. fumigatus.Aspergillus fumigatus
Tris-catecholate Analogue SyntheticTris-CatecholateConjugates with ampicillin/amoxicillin showed significantly enhanced antibacterial activity against P. aeruginosa in iron-deficient media.P. aeruginosa
Mixed Catecholate-Hydroxamate Analogues SyntheticMixed LigandBeta-lactam conjugates showed high in vitro activity against a range of Gram-negative bacteria.P. aeruginosa, E. coli, K. pneumoniae
Hydroxypyridinone Analogue SyntheticHydroxypyridinoneCiprofloxacin conjugate was stable in physiologic environments and active against P. aeruginosa and Burkholderia spp.P. aeruginosa, B. pseudomallei
Spermidine-derived Mixed Ligand Analogue SyntheticMixed LigandGallium(III)-complexes are potent growth inhibitors of A. baumannii (MIC values <1 μM).Acinetobacter baumannii

Key Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of siderophore activity. The following are standard protocols for key in vitro assays.

Chrome Azurol S (CAS) Assay for Iron Chelation

The CAS assay is a universal colorimetric method to detect and quantify siderophore activity. It relies on the competition for iron between the siderophore and the CAS-iron complex. A strong chelator sequesters iron from the blue CAS dye complex, resulting in a color change to orange/yellow.

a) Liquid CAS Assay (Quantitative)

  • Objective: To quantify the iron-chelating activity of a siderophore analogue in a liquid medium.

  • Materials:

    • Purified siderophore analogue

    • CAS assay solution

    • 96-well microtiter plates

    • Microplate reader

  • Protocol:

    • Prepare CAS Assay Solution: Mix solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution. For precise preparation steps, refer to protocols established by Schwyn and Neilands.

    • Assay Procedure: Add 100 µL of the test sample (siderophore analogue at desired concentrations) to the wells of a 96-well plate.

    • Add 100 µL of the CAS assay solution to each well.

    • For the reference, use 100 µL of the buffer or medium in which the chelator is dissolved.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes to 24 hours).

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculation: The percentage of iron chelation can be calculated using the formula: % Chelation = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

b) CAS Agar Plate Assay (Qualitative/Semi-Quantitative)

  • Objective: To visually assess siderophore production by observing a colored halo.

  • Protocol:

    • Prepare CAS Agar Plates: Aseptically mix the CAS assay solution with molten agar medium (e.g., LB agar) at a 1:9 ratio and pour into sterile petri dishes.

    • Inoculation: Spot a specific volume (e.g., 10 µL) of the bacterial suspension or purified siderophore solution onto the center of the plate.

    • Incubation: Incubate the plates at a suitable temperature (e.g., 28°C or 37°C) for 24 to 72 hours.

    • Observation: Observe the formation of an orange or yellow halo around the colony or spot, which indicates iron chelation. The diameter of the halo can be measured for semi-quantitative comparison.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a siderophore-antibiotic conjugate required to inhibit the visible growth of a microorganism.

  • Objective: To evaluate the antimicrobial potency of siderophore-drug conjugates.

  • Protocol:

    • Prepare a series of twofold dilutions of the siderophore-drug conjugate in an appropriate broth medium (e.g., Mueller-Hinton II).

    • To assess the role of the iron uptake mechanism, perform the assay in both standard and iron-deficient media. The activity of "Trojan Horse" conjugates is typically enhanced in iron-limited conditions.

    • Inoculate each dilution with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the conjugate that completely inhibits visible bacterial growth, as determined by visual inspection.

Growth Promotion Assay

This assay confirms that a synthetic analogue can be utilized as a siderophore by a target microorganism to acquire iron and support growth under iron-limiting conditions.

  • Objective: To determine if a siderophore analogue can facilitate bacterial iron uptake.

  • Protocol:

    • Prepare an iron-deficient solid or liquid medium.

    • Inoculate the medium with the test microorganism.

    • Add the test siderophore analogue at various concentrations. A known siderophore (e.g., enterobactin) can be used as a positive control.

    • Incubate and monitor for bacterial growth.

    • Growth in the presence of the analogue under iron-deficient conditions indicates that it is active as a siderophore.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz DOT language provide clear visual representations of complex biological pathways and experimental processes.

TrojanHorse cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasm / Cytoplasm Siderophore Synthetic Siderophore Conjugate Siderophore-Antibiotic Conjugate Siderophore->Conjugate Antibiotic Antibiotic Antibiotic->Conjugate Receptor Siderophore Receptor Conjugate->Receptor Binding Internalized Internalized Conjugate Receptor->Internalized Active Transport ReleasedDrug Released Antibiotic Internalized->ReleasedDrug Drug Release (optional) Target Bacterial Target (e.g., Ribosome, PBP) ReleasedDrug->Target Inhibition SiderophoreWorkflow cluster_prep Preparation & Characterization cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis A Siderophore Synthesis (Synthetic) or Isolation (Natural) B Physico-chemical Analysis (e.g., Stability in Serum) A->B C Iron Chelation Assay (CAS Assay) B->C Evaluate Chelation D Growth Promotion Assay B->D Confirm Activity E Antimicrobial Susceptibility (MIC Testing) B->E Test Potency F Comparative Analysis of Efficacy and Potency C->F D->F E->F

References

A Comparative Guide to the Efficacy of Enterobactin Analogues in Iron Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enterobactin, a tricatecholate siderophore produced by many Gram-negative bacteria, boasts an exceptionally high affinity for ferric iron (Fe³⁺), with a formation constant (Kf) of 1049 M⁻¹[1]. This remarkable iron-chelating capability is pivotal for bacterial survival and virulence, facilitating iron acquisition in iron-limited host environments[1]. The potent iron-binding properties of enterobactin have spurred significant interest in the design and synthesis of its structural analogues. These analogues serve as invaluable tools for investigating the mechanisms of siderophore-mediated iron uptake, developing novel therapeutic agents, and advancing drug delivery systems[1][2]. This guide provides a comprehensive comparison of the efficacy of various enterobactin analogues, supported by experimental data and detailed methodologies.

Quantitative Comparison of Enterobactin Analogues

The efficacy of enterobactin analogues can be evaluated based on several key parameters, including their iron-binding affinity, ability to promote bacterial growth under iron-deficient conditions, and their potential for delivering conjugated cargo, such as antibiotics.

Analogue Type Key Feature(s) Iron Binding Affinity (Compared to Enterobactin) Bacterial Growth Promotion Cargo Delivery Application Cytotoxicity Reference
EntKL BiomimeticRetains trilactone scaffold with an attachment point for cargo.[3]Similar iron binding constant predicted by DFT calculations.Potent concentration-dependent growth promoting effect in E. coli and P. aeruginosa, similar to natural enterobactin.Successfully delivered fluorophores (BODIPYFL) into E. coli and P. aeruginosa.Lacks antibacterial and cytotoxic activity against human HepG2 cells.
MECAM ArtificialCyclic, non-hydrolyzable backbone.Lower than enterobactin.Promoted growth of E. coli K-12.Transported Fe³⁺ at about half the rate of enterobactin but delivered little iron to the cytoplasm.Not specified in the provided results.
LICAMS ArtificialLinear, non-hydrolyzable backbone with sulfonic acid groups.Not specified in the provided results.Supported growth of E. coli K-12.Not specified in the provided results.Not specified in the provided results.
DHB-Ser Fragments ArtificialMinimal enterobactin subfragments.Not specified in the provided results.Provided ferric iron to C. jejuni with equal or greater efficiency than enterobactin.Investigated for iron delivery.Not specified in the provided results.
Ent-Amp/Amx ConjugateNative enterobactin scaffold linked to ampicillin or amoxicillin.Not specified in the provided results.N/A (designed to kill bacteria)Enhanced antibacterial activity against pathogenic E. coli strains; 1000-fold decrease in MIC for E. coli CFT073.Low cytotoxicity against human T84 intestinal cells.
Enterobactin-Ciprofloxacin/Fosfomycin Conjugates ConjugateEnterobactin conjugated to Ciprofloxacin or Fosfomycin.Not specified in the provided results.N/A (designed to kill bacteria)Fe³⁺-enterobactin-Ciprofloxacin conjugate effectively inhibited DNA gyrase. Fe³⁺-Enterobactin-Fosfomycin conjugate showed 100% inhibition of biofilm formation.Not specified in the provided results.

Experimental Protocols

Potentiometric Titration for Iron-Binding Constant Determination

This method is employed to determine the protonation constants of the ligand and its iron-binding constants.

  • Procedure:

    • A solution of the enterobactin analogue is prepared at a known concentration.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence of iron to determine the ligand's protonation constants.

    • A subsequent titration is performed in the presence of a known concentration of Fe(III).

  • Data Analysis: The titration data are analyzed using appropriate software to calculate the formation constant (Kf) of the Fe(III)-analogue complex.

Bacterial Growth Recovery Assay

This assay assesses the ability of an enterobactin analogue to promote the growth of a siderophore-deficient bacterial strain in an iron-limited environment.

  • Bacterial Strain: A mutant strain incapable of synthesizing its own siderophores is used (e.g., an entA mutant of E. coli or C. jejuni NCTC 11168).

  • Culture Conditions:

    • Bacteria are grown in an iron-deficient minimal medium.

    • The medium is supplemented with varying concentrations of the enterobactin analogue being tested.

    • Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).

  • Evaluation: The growth of the bacterial strain in the presence of the analogue is compared to its growth in the absence of the analogue and in the presence of native enterobactin. A potent analogue will show a concentration-dependent increase in bacterial growth.

Cytotoxicity Assay

This assay evaluates the toxicity of the enterobactin analogues against mammalian cells.

  • Cell Line: A human cell line, such as HepG2 (liver carcinoma) or T84 (intestinal epithelial), is used.

  • Procedure:

    • Cells are cultured in a suitable medium and seeded in 96-well plates.

    • The cells are exposed to various concentrations of the enterobactin analogue.

    • Cell viability is assessed using a standard method, such as the MTT assay, which measures metabolic activity.

  • Analysis: The concentration of the analogue that causes a 50% reduction in cell viability (IC50) is determined. A high IC50 value indicates low cytotoxicity.

Visualizing the Mechanisms

Enterobactin-Mediated Iron Uptake Pathway

The following diagram illustrates the established pathway for iron uptake mediated by enterobactin in Gram-negative bacteria. The ferric-enterobactin complex is recognized by specific outer membrane receptors and transported into the cell via a TonB-dependent mechanism. Inside the cell, iron is released, often through the action of a cytoplasmic esterase that hydrolyzes the siderophore's backbone.

Enterobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ (Iron) Fe-Ent [Fe³⁺-Analogue]³⁻ Fe3+->Fe-Ent Chelation Ent Enterobactin Analogue Ent->Fe-Ent OMR Outer Membrane Receptor (e.g., FepA) Fe-Ent->OMR Binding PBP Periplasmic Binding Protein (e.g., FepB) OMR->PBP Transport (TonB-dependent) IMT Inner Membrane Transporter (e.g., FepCDG) PBP->IMT Esterase Esterase (Fes) IMT->Esterase Transport Fe2+ Fe²⁺ Metabolism Cellular Metabolism Fe2+->Metabolism Esterase->Fe2+ Iron Release (Hydrolysis/Reduction) Degraded_Ent Degraded Analogue Esterase->Degraded_Ent

Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.

The "Trojan Horse" Strategy for Antibiotic Delivery

Enterobactin analogues can be conjugated to antimicrobial agents to facilitate their entry into bacterial cells, a strategy known as the "Trojan Horse" approach. This method exploits the bacterium's own iron uptake machinery to deliver a toxic payload, potentially overcoming resistance mechanisms related to outer membrane permeability.

Trojan_Horse_Strategy cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ Fe-Ent-Drug [Fe³⁺-Analogue-Drug]³⁻ Fe3+->Fe-Ent-Drug Chelation Ent-Drug Analogue-Drug Conjugate Ent-Drug->Fe-Ent-Drug OMR Outer Membrane Receptor Fe-Ent-Drug->OMR Recognition & Binding Drug Released Drug OMR->Drug Transport & Release Target Intracellular Target (e.g., DNA Gyrase) Drug->Target Inhibition Inhibition Bacterial Death Target->Inhibition

Caption: The "Trojan Horse" strategy for antibiotic delivery using enterobactin analogues.

References

The Stealth Siderophore: A Comparative Analysis of Enterobactin and Salmochelin in Evading Host Immunity

Author: BenchChem Technical Support Team. Date: November 2025

In the perpetual arms race between pathogenic bacteria and their hosts, the battle for essential nutrients like iron is a critical front. Gram-negative bacteria, such as Salmonella enterica and certain strains of Escherichia coli and Klebsiella pneumoniae, have evolved sophisticated mechanisms to scavenge iron from the host environment. Central to this process are small, high-affinity iron-chelating molecules known as siderophores. Among the most potent of these is enterobactin. However, the host immune system has co-evolved a direct countermeasure in the form of the protein lipocalin-2 (Lcn2), also known as siderocalin, which specifically sequesters enterobactin, thereby starving the invading bacteria of iron.[1][2]

In a remarkable feat of evolutionary adaptation, some of these pathogens have developed a modified version of enterobactin, called salmochelin. This "stealth siderophore" is a C-glucosylated derivative of enterobactin, a modification that allows it to evade capture by Lcn2, ensuring a continued supply of iron for bacterial survival and proliferation within the host.[1][2][3] This guide provides a detailed comparative study of enterobactin and salmochelin, focusing on their efficacy in evading host immunity, supported by experimental data and detailed methodologies.

Quantitative Comparison of Enterobactin and Salmochelin

The primary difference in the effectiveness of enterobactin and salmochelin in the context of host immunity lies in their interaction with Lcn2. This can be quantitatively assessed through binding affinities and the consequential impact on bacterial growth in the presence of host immune components.

ParameterEnterobactinSalmochelinSignificanceReference
Binding to Lipocalin-2 (Lcn2) High Affinity (Kd in the nanomolar range)No significant bindingSalmochelin's glycosylation sterically hinders its binding to the Lcn2 calyx, allowing it to remain free and active in the host.
Iron Acquisition in the presence of Lcn2 InhibitedUnaffectedBacteria producing only enterobactin are susceptible to iron starvation by Lcn2, while salmochelin producers can continue to acquire iron.
Bacterial Growth in Human Serum Significantly reduced in the presence of Lcn2SustainedThe ability to evade Lcn2 translates to better survival and growth in host fluids where Lcn2 is present.
Virulence in Murine Infection Models Attenuated in Lcn2-expressing miceMaintained or enhancedSalmochelin production is a key virulence factor, contributing to the pathogen's ability to cause disease in a host with an intact innate immune system.

Signaling Pathways and Molecular Interactions

The critical difference between enterobactin and salmochelin lies in a single enzymatic modification that has profound implications for host-pathogen interactions.

Enterobactin vs. Salmochelin: Interaction with Host Immunity cluster_bacteria Bacterial Pathogen cluster_host Host Environment Enterobactin Enterobactin IroB IroB Enterobactin->IroB C-glucosylation Lipocalin-2 (Lcn2) Lipocalin-2 (Lcn2) Enterobactin->Lipocalin-2 (Lcn2) Binds Salmochelin Salmochelin Iron Acquisition Iron Acquisition Salmochelin->Iron Acquisition Evades Lcn2 IroB->Salmochelin Iron Sequestration Iron Sequestration Lipocalin-2 (Lcn2)->Iron Sequestration Bacterial Starvation Bacterial Starvation Iron Sequestration->Bacterial Starvation Bacterial Proliferation Bacterial Proliferation Iron Acquisition->Bacterial Proliferation CAS Assay Workflow Bacterial Culture in Iron-depleted Media Bacterial Culture in Iron-depleted Media Centrifugation Centrifugation Bacterial Culture in Iron-depleted Media->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Mix with CAS solution Mix with CAS solution Collect Supernatant->Mix with CAS solution Incubate Incubate Mix with CAS solution->Incubate Measure Absorbance at 630 nm Measure Absorbance at 630 nm Incubate->Measure Absorbance at 630 nm Logic of Murine Infection Model cluster_input Experimental Groups cluster_output Expected Outcomes WT Bacteria in WT Mice WT Bacteria in WT Mice High Bacterial Burden High Bacterial Burden WT Bacteria in WT Mice->High Bacterial Burden Salmochelin evades Lcn2 Mutant Bacteria in WT Mice Mutant Bacteria in WT Mice Low Bacterial Burden Low Bacterial Burden Mutant Bacteria in WT Mice->Low Bacterial Burden Enterobactin sequestered by Lcn2 WT Bacteria in Lcn2-/- Mice WT Bacteria in Lcn2-/- Mice WT Bacteria in Lcn2-/- Mice->High Bacterial Burden No Lcn2 to sequester siderophores Mutant Bacteria in Lcn2-/- Mice Mutant Bacteria in Lcn2-/- Mice Mutant Bacteria in Lcn2-/- Mice->High Bacterial Burden No Lcn2 to sequester siderophores

References

Safety Operating Guide

Proper Disposal of apo-Enterobactin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational and disposal plans of apo-Enterobactin is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to directly address the handling and disposal of this potent siderophore, ensuring the safety of researchers and the protection of the environment.

This compound, the iron-free form of the powerful siderophore enterobactin, is a staple in many research laboratories studying microbial iron acquisition and developing novel therapeutics. While some safety data sheets (SDS) classify this compound as not hazardous under the Globally Harmonized System (GHS), other suppliers indicate that it may be harmful if swallowed and toxic to aquatic life. Given this discrepancy, a conservative approach is recommended, treating all this compound waste as potentially hazardous.

Key Quantitative Data

For proper waste management and documentation, a summary of the key quantitative data for this compound is provided below.

PropertyValue
CAS Number 30414-16-5
Molecular Formula C₃₀H₂₉N₃O₁₆
Molecular Weight 687.57 g/mol
Appearance Solid
Solubility Soluble in DMSO and Methanol
Storage Temperature -20°C

Experimental Protocol: Inactivation and Disposal of this compound Waste

This protocol details the chemical inactivation of this compound through alkaline hydrolysis, followed by neutralization and disposal. This procedure is designed to break down the cyclic tri-ester backbone of the molecule, reducing its biological activity.

Materials:

  • This compound waste (solid or in solution)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Designated hazardous waste container, properly labeled

  • Glass beaker or flask of appropriate size

Procedure:

  • Preparation and Inactivation:

    • In a designated fume hood, place the this compound waste in a suitable glass beaker or flask.

    • If the waste is solid, dissolve it in a minimal amount of a suitable solvent like DMSO or methanol before proceeding.

    • Slowly add 1 M NaOH solution to the this compound waste. A general guideline is to add a volume of NaOH solution that is at least twice the volume of the waste solution.

    • Gently stir the mixture. Allow the hydrolysis reaction to proceed for at least 2 hours at room temperature. This will facilitate the breakdown of the ester bonds in the this compound molecule.

  • Neutralization:

    • After the 2-hour inactivation period, check the pH of the solution using a pH strip or meter. The solution will be strongly basic.

    • Slowly and with stirring, add 1 M HCl to neutralize the solution. Add the acid dropwise to control the neutralization reaction and avoid excessive heat generation or splashing.

    • Continuously monitor the pH. The target pH for the final solution should be between 6.0 and 8.0.

  • Disposal:

    • Once the solution is neutralized, it can be disposed of as chemical waste.

    • Transfer the neutralized solution to a designated hazardous waste container that is clearly labeled "Neutralized this compound Waste" and includes the date and major constituents.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the final disposal of this waste stream. Do not pour the solution down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized chemical waste of this nature.

  • Spill and Decontamination:

    • In the event of a spill, contain the spill with absorbent material.

    • For liquid spills, use an absorbent pad to soak up the material. For solid spills, carefully sweep the material to avoid generating dust.

    • Clean the affected area with a suitable laboratory detergent and water.

    • All materials used for spill cleanup (absorbent pads, gloves, etc.) should be placed in the designated hazardous waste container.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_prep Preparation & Inactivation cluster_neutralize Neutralization cluster_dispose Final Disposal A This compound Waste (Solid or Solution) B Dissolve in Solvent (if solid) A->B C Add 1M NaOH (Alkaline Hydrolysis) A->C B->C D Incubate for 2 hours at Room Temperature C->D E Check pH (will be basic) D->E F Slowly Add 1M HCl to Neutralize E->F G Verify pH is between 6.0 and 8.0 F->G H Transfer to Labeled Hazardous Waste Container G->H I Consult Institutional EHS for Final Disposal H->I

Caption: Workflow for the safe disposal of this compound.

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